Betamethasone 9,11-Epoxide 21-Propionate
描述
Structure
3D Structure
属性
IUPAC Name |
[2-[(1S,2S,10S,11S,13S,14R,15S,17S)-14-hydroxy-2,13,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl]-2-oxoethyl] propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32O6/c1-5-21(28)30-13-19(27)24(29)14(2)10-18-17-7-6-15-11-16(26)8-9-22(15,3)25(17)20(31-25)12-23(18,24)4/h8-9,11,14,17-18,20,29H,5-7,10,12-13H2,1-4H3/t14-,17-,18-,20-,22-,23-,24-,25+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHNLZHWRYPLCSE-QYIVYLGBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCC(=O)C1(C(CC2C1(CC3C4(C2CCC5=CC(=O)C=CC54C)O3)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(C[C@H]3[C@@]4([C@H]2CCC5=CC(=O)C=C[C@@]54C)O3)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40747144 | |
| Record name | (9beta,11beta,16beta)-17-Hydroxy-16-methyl-3,20-dioxo-9,11-epoxypregna-1,4-dien-21-yl propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
205105-83-5 | |
| Record name | Betamethasone 9,11-epoxide 21-propionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0205105835 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (9beta,11beta,16beta)-17-Hydroxy-16-methyl-3,20-dioxo-9,11-epoxypregna-1,4-dien-21-yl propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BETAMETHASONE 9,11-EPOXIDE 21-PROPIONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V40RI2B7TL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
An In-depth Technical Guide to the Synthesis of Betamethasone 9,11-Epoxide 21-Propionate
This guide provides a comprehensive technical overview for the synthesis of Betamethasone 9,11-Epoxide 21-Propionate, a key intermediate in the manufacturing of potent corticosteroids. This document is intended for researchers, scientists, and drug development professionals, offering a deep dive into the synthetic pathway, mechanistic insights, and detailed experimental protocols.
Introduction and Strategic Overview
Betamethasone 9,11-epoxide derivatives are crucial precursors in the synthesis of numerous high-potency corticosteroids. The 9β,11β-epoxide ring is a pivotal structural feature that, upon ring-opening with hydrogen fluoride, yields the 9α-fluoro-11β-hydroxy moiety characteristic of betamethasone and its analogues. The 21-propionate ester enhances the lipophilicity and can influence the pharmacokinetic profile of the final active pharmaceutical ingredient (API).
The synthesis of Betamethasone 9,11-Epoxide 21-Propionate is a multi-step process that demands precise control over stereochemistry and regioselectivity. A logical and efficient synthetic strategy involves a convergent approach: the selective esterification of the C21 hydroxyl group followed by the formation of the 9,11-epoxide. This strategy is predicated on the differential reactivity of the hydroxyl groups in the corticosteroid scaffold and the controlled introduction of the epoxide ring.
This guide will elucidate a robust synthetic pathway commencing from a readily available 11α-hydroxy steroid precursor. The core transformations to be discussed are:
-
Selective 21-O-Propionylation: Leveraging the higher reactivity of the primary C21 hydroxyl group over the tertiary C17 hydroxyl.
-
Dehydration to form the Δ⁹,¹¹-Olefin: A critical step to set the stage for epoxidation.
-
Epoxidation of the Δ⁹,¹¹-Double Bond: Formation of the key 9β,11β-epoxide ring system.
Mechanistic Insights and Pathway Elucidation
The selected synthetic pathway is designed to maximize yield and purity by addressing key chemical challenges at each stage.
The Rationale for Selective 21-O-Propionylation
The corticosteroid side chain at C17 features a primary hydroxyl group at C21 and a tertiary hydroxyl group at C17. The primary C21-OH is significantly more accessible and nucleophilic than the sterically hindered tertiary C17-OH. This inherent difference in reactivity allows for highly selective acylation at the 21-position under controlled conditions. By employing a suitable acylating agent, such as propionic anhydride, in the presence of a base catalyst, preferential esterification at C21 can be achieved with high efficiency.
Formation of the Δ⁹,¹¹-Olefin: A Necessary Precursor
The introduction of the 9,11-epoxide requires the presence of a Δ⁹,¹¹ double bond. Starting from an 11α-hydroxy steroid, a regioselective dehydration reaction is employed. A phosphorus pentachloride (PCl₅)-mediated dehydration has been shown to be a highly effective method for this transformation, proceeding with high regioselectivity to form the desired Δ⁹,¹¹-olefin over the isomeric Δ¹¹,¹²-olefin.[1][2]
Epoxidation via a Halohydrin Intermediate
The conversion of the Δ⁹,¹¹ double bond to the 9β,11β-epoxide is a stereochemically crucial step. A common and effective method involves the formation of a halohydrin intermediate. Treatment of the olefin with a source of hypobromite, such as 1,3-dibromo-5,5-dimethylhydantoin (DBH) in the presence of a catalytic amount of perchloric acid in an aqueous organic solvent, leads to the formation of a 9α-bromo-11β-hydroxy intermediate.[1][3][4] Subsequent treatment with a base promotes an intramolecular Williamson ether synthesis (Sɴ2 cyclization), where the 11β-hydroxyl group displaces the 9α-bromide to form the desired 9β,11β-epoxide ring.[1][3][4]
The overall synthetic workflow can be visualized as follows:
Caption: Figure 1: Overall Synthetic Pathway
Detailed Experimental Protocols
The following protocols are representative methodologies derived from established literature and should be adapted and optimized based on laboratory conditions and in-process controls.
Protocol 1: Selective 21-O-Propionylation
Objective: To selectively esterify the 21-hydroxyl group of an 11α-hydroxy betamethasone precursor.
Materials:
-
11α-Hydroxy Betamethasone Precursor (1.0 eq)
-
Propionic Anhydride (1.5 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Under an inert atmosphere (e.g., nitrogen), dissolve the 11α-hydroxy betamethasone precursor in anhydrous DCM.
-
Add DMAP to the solution and stir until dissolved.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add propionic anhydride dropwise to the stirred solution, maintaining the temperature at 0-5 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or HPLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude Betamethasone Precursor 21-Propionate.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Dehydration to the Δ⁹,¹¹-Olefin
Objective: To regioselectively dehydrate the 11α-hydroxyl group to form the Δ⁹,¹¹ double bond.
Materials:
-
Betamethasone Precursor 21-Propionate (1.0 eq)
-
Phosphorus pentachloride (PCl₅) (1.2 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried flask under a nitrogen atmosphere, dissolve the Betamethasone Precursor 21-Propionate in anhydrous THF.
-
Cool the solution to -10 °C.
-
In a separate flask, prepare a slurry of PCl₅ in anhydrous THF.
-
Slowly add the PCl₅ slurry to the steroid solution, maintaining the temperature below -5 °C.
-
Stir the reaction mixture at -5 to 0 °C for 1-2 hours, monitoring for completion by TLC or HPLC.
-
Carefully quench the reaction by pouring it into a cold, stirred solution of saturated aqueous sodium bicarbonate.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude Δ⁹,¹¹-Betamethasone Precursor 21-Propionate.
-
The crude product may be used directly in the next step or purified by chromatography if necessary.
Protocol 3: Epoxidation of the Δ⁹,¹¹-Olefin
Objective: To convert the Δ⁹,¹¹ double bond to the 9β,11β-epoxide.
Materials:
-
Δ⁹,¹¹-Betamethasone Precursor 21-Propionate (1.0 eq)
-
1,3-Dibromo-5,5-dimethylhydantoin (DBH) (1.1 eq)
-
Dimethylformamide (DMF)
-
Perchloric acid (70%, catalytic amount)
-
Sodium hydroxide solution (1 M)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the Δ⁹,¹¹-Betamethasone Precursor 21-Propionate in DMF.
-
Add a catalytic amount of 70% perchloric acid to the solution.
-
Cool the mixture to 0-5 °C and slowly add DBH in portions, keeping the temperature below 10 °C.
-
Stir the reaction at 5-10 °C for 2-3 hours until the formation of the bromohydrin intermediate is complete (monitor by TLC/HPLC).
-
Cool the reaction mixture to 0 °C and slowly add 1 M sodium hydroxide solution to induce cyclization. Maintain the pH above 10.
-
Stir at 0-5 °C for 1-2 hours.
-
Quench the reaction by adding water and extract the product with ethyl acetate.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain the crude Betamethasone 9,11-Epoxide 21-Propionate.
-
Purify the final product by column chromatography or recrystallization.
Data Presentation and Characterization
The identity and purity of the synthesized Betamethasone 9,11-Epoxide 21-Propionate should be confirmed using a suite of analytical techniques.
Spectroscopic and Chromatographic Data
| Analysis | Expected Results for Betamethasone 9,11-Epoxide 21-Propionate |
| ¹H NMR | Characteristic signals for the steroid backbone, the 16β-methyl group, the propionate ester group, and the protons of the epoxide ring. The absence of olefinic proton signals at the 9 and 11 positions. |
| ¹³C NMR | Signals corresponding to the carbons of the steroid skeleton, the propionate group, and the carbons of the epoxide ring. |
| Mass Spec (MS) | A molecular ion peak corresponding to the calculated mass of C₂₅H₃₂O₆. |
| HPLC | A single major peak with a purity of >98% under optimized chromatographic conditions. |
| FT-IR | Characteristic absorption bands for the carbonyl groups (ketones and ester), the C-O-C stretch of the epoxide, and the absence of a broad O-H stretch. |
Process Workflow Visualization
Sources
- 1. CN112851734B - Preparation method of betamethasone dipropionate - Google Patents [patents.google.com]
- 2. CN113087754A - Preparation method of betamethasone-17 alpha-propionate - Google Patents [patents.google.com]
- 3. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 4. dshs-koeln.de [dshs-koeln.de]
The Pivotal Role of Epoxide Intermediates in the Degradation of Betamethasone: A Technical Guide
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
Betamethasone, a potent synthetic glucocorticoid, is a cornerstone in the management of various inflammatory and autoimmune disorders. Its clinical efficacy is intrinsically linked to its chemical stability. This in-depth technical guide delves into the often-overlooked yet critical role of epoxide intermediates in the degradation pathways of betamethasone. While ester hydrolysis and side-chain modifications are well-documented degradation routes, the formation of epoxide species, particularly the 9,11-epoxide, represents a significant, mechanistically distinct pathway that can impact drug purity, potency, and safety. This document provides a comprehensive analysis of the chemical mechanisms underpinning epoxide formation, their subsequent reactivity, and the advanced analytical strategies required for their detection and characterization. By synthesizing mechanistic insights with field-proven experimental protocols, this guide serves as an essential resource for researchers and drug development professionals dedicated to ensuring the stability and quality of betamethasone-containing pharmaceutical products.
Introduction: The Chemical Stability Landscape of Betamethasone
Betamethasone is a fluorinated corticosteroid characterized by a pregnane steroid skeleton. Its potent anti-inflammatory activity is attributed to its specific stereochemistry and functional groups. However, these same features render the molecule susceptible to degradation under various conditions encountered during manufacturing, storage, and administration. The primary degradation pathways traditionally investigated include:
-
Hydrolysis: Cleavage of ester linkages in betamethasone esters (e.g., valerate, dipropionate) to yield betamethasone alcohol and the corresponding carboxylic acids.
-
Oxidation: Degradation of the dihydroxyacetone side chain at C-17.
-
Isomerization: Epimerization at chiral centers, particularly C-16.
-
Photodegradation: Rearrangement of the A-ring dienone system upon exposure to light.
While these pathways are well-understood, the formation of covalent modifications to the steroid backbone, such as epoxidation, has received less attention in the context of degradation. This guide will illuminate the formation of epoxide intermediates as a critical aspect of betamethasone's stability profile.
The Betamethasone 9,11-Epoxide: A Dual-Faceted Intermediate
The 9,11-epoxide of betamethasone is a known and crucial intermediate in the synthesis of the drug molecule itself.[1] Its controlled formation and subsequent ring-opening are key steps in introducing the 9α-fluoro and 11β-hydroxyl groups that are hallmarks of betamethasone's structure and activity. However, under certain stress conditions, the formation of this epoxide can occur as an unintended degradation pathway.
Plausible Mechanism of Epoxide Formation During Degradation
The formation of the 9,11-epoxide from betamethasone during degradation is not a direct conversion. It is hypothesized to occur under specific stress conditions, particularly in the presence of acidic or thermal stress, through a multi-step mechanism. The key precursor to this degradation pathway is the presence of a good leaving group at the C-9 position and a hydroxyl group at C-11. In betamethasone, the 9α-fluoro group is not a readily displaceable leaving group under mild conditions. However, in the presence of strong acids or high temperatures, protonation of the 11β-hydroxyl group can facilitate its elimination, leading to the formation of a Δ⁹(¹¹)-unsaturated intermediate. Subsequent epoxidation of this double bond, potentially through reaction with oxidative species or rearrangement, could lead to the 9,11-epoxide.
A more direct, albeit less common in degradation scenarios, pathway involves the intramolecular cyclization of a 9α-halo-11β-hydroxy intermediate, a structure that can be intentionally formed during synthesis.[2][3] Under basic conditions, the deprotonated 11β-hydroxyl group can act as a nucleophile, displacing the halide at C-9 to form the epoxide ring.[4] While this is a synthetic route, the potential for its occurrence under specific degradation conditions, especially in the presence of certain excipients or impurities, cannot be entirely dismissed.
Diagram 1: Proposed Formation of Betamethasone 9,11-Epoxide from a Halohydrin Intermediate
Caption: Intramolecular SN2 reaction leading to epoxide formation.
Subsequent Degradation of the Epoxide Intermediate: Hydrolysis
Once formed, the strained three-membered epoxide ring is susceptible to nucleophilic attack, primarily through hydrolysis in aqueous environments. The ring-opening can be catalyzed by both acids and bases, leading to the formation of diol degradation products.
-
Acid-Catalyzed Hydrolysis: Protonation of the epoxide oxygen makes it a better leaving group, facilitating the attack of a water molecule. This reaction typically results in the formation of a trans-diol.[1][5] In the case of the betamethasone 9,11-epoxide, this would lead to the formation of 9α,11α-dihydroxy or 9β,11β-dihydroxy derivatives, depending on the direction of nucleophilic attack.
-
Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion directly attacks one of the carbon atoms of the epoxide ring in an SN2 reaction. This also results in the formation of a diol.
The formation of these diol impurities represents a significant alteration to the betamethasone structure and will invariably lead to a loss of biological activity.
Diagram 2: Hydrolysis of Betamethasone 9,11-Epoxide
Caption: Acid and base-catalyzed pathways for epoxide hydrolysis.
Experimental Protocols for the Investigation of Epoxide-Related Degradation
A robust forced degradation study is essential to identify and characterize potential epoxide-related impurities. The following protocols are designed to induce the formation of these species and provide a framework for their analysis.
Forced Degradation Protocol
Objective: To generate potential epoxide and subsequent diol degradation products of betamethasone under stressed conditions.
Methodology:
-
Preparation of Betamethasone Stock Solution: Prepare a 1 mg/mL solution of betamethasone in a suitable solvent (e.g., methanol or acetonitrile).
-
Acidic Degradation:
-
To 1 mL of the stock solution, add 1 mL of 1N HCl.
-
Incubate the mixture at 80°C for 24 hours.
-
Cool the solution to room temperature and neutralize with 1N NaOH.
-
Dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
-
Basic Degradation:
-
To 1 mL of the stock solution, add 1 mL of 1N NaOH.
-
Incubate the mixture at 80°C for 8 hours.
-
Cool the solution to room temperature and neutralize with 1N HCl.
-
Dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
-
Thermal Degradation:
-
Transfer 1 mL of the stock solution to a sealed vial.
-
Heat the solution in an oven at 105°C for 48 hours.
-
Cool to room temperature and dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
-
Control Sample: Prepare a control sample by diluting the stock solution to 0.1 mg/mL with the mobile phase without subjecting it to stress.
-
Analysis: Analyze all samples immediately using the HPLC-MS/MS method described below.
Diagram 3: Experimental Workflow for Forced Degradation Study
Caption: Workflow for inducing and analyzing betamethasone degradation.
Stability-Indicating HPLC-MS/MS Method
Objective: To separate, detect, and identify betamethasone and its epoxide-related degradation products.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 30% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| UV Detection | 240 nm |
Mass Spectrometric Conditions:
| Parameter | Condition |
| Ionization Mode | Positive ESI |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120°C |
| Desolvation Temp. | 350°C |
| Gas Flow | Desolvation: 800 L/hr, Cone: 50 L/hr |
| MS/MS Transitions | Monitor for parent and expected fragment ions |
Data Interpretation and Characterization
The identification of epoxide-related impurities relies on a careful analysis of the chromatographic and mass spectrometric data.
| Compound | Expected [M+H]⁺ (m/z) | Potential Key Fragments (m/z) | Chromatographic Elution |
| Betamethasone | 393.2 | 373.2, 355.2, 337.2 | Main peak |
| Betamethasone 9,11-Epoxide | 373.2 | 355.2, 337.2, 311.2 | Likely less polar than betamethasone |
| Betamethasone Diol | 391.2 | 373.2, 355.2, 337.2 | More polar than betamethasone |
Note: The fragmentation pattern of the epoxide will be crucial for its identification, with characteristic losses of water and fragments of the side chain. High-resolution mass spectrometry (HRMS) is recommended for unambiguous elemental composition determination.
Conclusion and Future Perspectives
The formation of epoxide intermediates, particularly the 9,11-epoxide, represents a critical and mechanistically distinct pathway in the degradation of betamethasone. While often associated with its synthesis, the potential for its formation under stress conditions necessitates its consideration in all stability and impurity profiling studies. Understanding the mechanisms of epoxide formation and subsequent hydrolysis allows for the development of more robust formulations and manufacturing processes that minimize the formation of these and other degradation products.
Future research should focus on the definitive identification of epoxide-related impurities in aged betamethasone drug products and the toxicological assessment of these novel degradation products. The application of advanced analytical techniques, such as 2D-LC and ion mobility-mass spectrometry, will further enhance our ability to detect and characterize these and other low-level impurities, ultimately ensuring the safety and efficacy of betamethasone therapies.
References
-
Chen, B., Li, M., Lin, M., et al. (2009). A comparative study of enol aldehyde formation from betamethasone, dexamethasone, beclomethasone and related compounds under acidic and alkaline conditions. Steroids, 74(1), 30-41. [Link]
-
Khattak, S., Sheikh, D., Ahmad, I., Usmanghani, K., Sheraz, M. A., & Ahmed, S. (2012). Kinetics of thermal degradation of betamethasone valerate and betamethasone dipropionate in different media. Indian journal of pharmaceutical sciences, 74(2), 134–140. [Link]
-
Li, M., Wang, X., Chen, B., Chan, T. M., & Rustum, A. (2009). Forced degradation of betamethasone sodium phosphate under solid state: formation, characterization, and mechanistic study of all four 17,20-diastereomers of betamethasone 17-deoxy-20-hydroxy-21-oic acid. Journal of pharmaceutical sciences, 98(3), 894–904. [Link]
-
Miolo, G., Gallocchio, F., Levorato, L., et al. (2009). UVB photolysis of betamethasone and its esters: Characterization of photoproducts in solution, in pig skin and in drug formulations. Journal of Photochemistry and Photobiology B: Biology, 96(1), 58-65. [Link]
-
van Heugten, A. J. P., de Boer, W., de Vries, W. S., Pieters, R. J., & Vromans, H. (2018). Topically used corticosteroids: What is the big picture of drug product degradation?. European Journal of Pharmaceutical Sciences, 117, 1-7. [Link]
-
Hirschmann, R. F., Miller, R., & Wendler, N. L. (1955). The Synthesis of 9α-Fluoro-Δ¹-hydrocortisone Acetate and Related Steroids. Journal of the American Chemical Society, 77(12), 3166-3170. [Link]
- Google Patents. (1997).
- Google Patents. (1984). Process for preparing 9,11-epoxy steroids from 9 alpha-substituted-11-hydroxy steroids.
-
Chemistry Steps. (2024, November 18). Reactions of Epoxides under Acidic and Basic Conditions. [Link]
-
Learning Chemistry with Dr. P. (2023, August 10). Epoxide formed from halohydrin mechanism [Video]. YouTube. [Link]
Sources
- 1. Reactions of Epoxides under Acidic and Basic Conditions - Chemistry Steps [chemistrysteps.com]
- 2. researchgate.net [researchgate.net]
- 3. EP0105650B1 - Process for preparing 9,11-epoxy steroids from 9 alpha-substituted-11-hydroxy steroids - Google Patents [patents.google.com]
- 4. youtube.com [youtube.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
An In-depth Technical Guide to the 1H NMR Spectrum of Betamethasone Epoxide Propionate
This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of betamethasone epoxide propionate, a critical derivative for researchers, scientists, and professionals in drug development. By delving into the causal relationships behind spectral features, this document offers field-proven insights into the structural elucidation of this complex corticosteroid.
Introduction: The Significance of Betamethasone Epoxide Propionate
Betamethasone 17,21-dipropionate is a potent synthetic glucocorticoid with significant anti-inflammatory and immunosuppressive properties.[1][2] Its therapeutic efficacy is well-established in treating a variety of dermatological and other conditions.[2] The formation of epoxide derivatives, often as a result of metabolism or forced degradation studies, is of paramount interest in drug development.[3][4] These derivatives, such as betamethasone epoxide propionate, represent potential impurities or metabolites that require thorough characterization to ensure the safety and efficacy of the final drug product.[5][6] ¹H NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of such derivatives.
Predicted ¹H NMR Spectrum: A Detailed Analysis
Diagram: Molecular Structure of Betamethasone Epoxide Propionate
Caption: Structure of a putative betamethasone 9,11-epoxide 17,21-dipropionate.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Prediction |
| H-1 | ~6.30 | d | ~10.0 | Vinylic proton in the A-ring, part of an AB system with H-2. |
| H-2 | ~6.10 | dd | ~10.0, ~2.0 | Vinylic proton coupled to H-1 and H-4. |
| H-4 | ~7.25 | d | ~2.0 | Vinylic proton deshielded by the C-3 carbonyl, coupled to H-2. |
| H-11 | ~3.50 | d | ~4.0 | Proton on the epoxide ring, significantly shifted upfield compared to the carbinol proton in the parent compound. Its coupling to H-12 will be altered. |
| H-18 (CH₃) | ~0.90 | s | - | Angular methyl group protons. |
| H-19 (CH₃) | ~1.25 | s | - | Angular methyl group protons. |
| 16-β-CH₃ | ~1.15 | d | ~7.0 | Methyl group at the 16-position, coupled to H-16. |
| 17-Propionate CH₂ | ~2.40 | q | ~7.5 | Methylene protons of the propionate group at C-17. |
| 17-Propionate CH₃ | ~1.10 | t | ~7.5 | Methyl protons of the propionate group at C-17. |
| 21-CH₂ | ~4.90 & ~4.70 | ABq | ~17.0 | Diastereotopic methylene protons at C-21, appearing as an AB quartet. |
| 21-Propionate CH₂ | ~2.35 | q | ~7.5 | Methylene protons of the propionate group at C-21. |
| 21-Propionate CH₃ | ~1.05 | t | ~7.5 | Methyl protons of the propionate group at C-21. |
Expert Insights on Spectral Interpretation:
-
The Epoxide Protons: The most significant change upon epoxidation will be observed for the proton at C-11. In betamethasone, the H-11 proton is a carbinol proton and resonates around 4.5 ppm. With the formation of an epoxide ring, this proton will be shifted upfield to approximately 3.5 ppm and will likely appear as a doublet. The exact chemical shift and coupling constant are highly dependent on the stereochemistry of the epoxide.
-
A-Ring Vinylic Protons: The signals for the vinylic protons in the A-ring (H-1, H-2, and H-4) are expected to remain largely unchanged, appearing in the 6.0-7.3 ppm region. These provide a characteristic fingerprint for the pregna-1,4-diene-3-one system.
-
Propionate Groups: The two propionate groups at C-17 and C-21 will each show a quartet for the methylene protons and a triplet for the methyl protons. The methylene protons of the C-21 propionate will likely be slightly more downfield due to the proximity of the C-20 carbonyl.
-
Methyl Groups: The angular methyl groups (C-18 and C-19) and the C-16 methyl group will appear as sharp singlets and a doublet, respectively, in the upfield region of the spectrum (0.9-1.3 ppm). Their positions can be subtly influenced by conformational changes induced by the epoxide ring.
Experimental Protocol for ¹H NMR Analysis
This section provides a detailed, self-validating methodology for the acquisition and analysis of the ¹H NMR spectrum of betamethasone epoxide propionate.
Diagram: Experimental Workflow
Caption: Workflow for ¹H NMR analysis of betamethasone epoxide propionate.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the betamethasone epoxide propionate sample.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃). The choice of solvent is critical to avoid signal overlap with the analyte.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrumentation and Data Acquisition:
-
Use a high-field NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).
-
Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution and lineshape.
-
Acquire a standard one-dimensional ¹H NMR spectrum. Typical acquisition parameters include a spectral width of 15 ppm, a relaxation delay of 2 seconds, and an acquisition time of 2-3 seconds. The number of scans should be a multiple of 8 (e.g., 16, 32, or 64) to ensure a good signal-to-noise ratio.
-
For unambiguous assignments, acquire two-dimensional NMR spectra, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).[7] COSY will reveal proton-proton coupling networks, while HSQC will correlate protons to their directly attached carbons.
-
-
Data Processing and Interpretation:
-
Process the raw data by applying a Fourier transform, followed by phase and baseline correction.
-
Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.
-
Integrate the area under each proton signal to determine the relative number of protons.
-
Assign the signals based on their chemical shifts, multiplicities, coupling constants, and correlations observed in the 2D spectra.
-
Compare the experimental spectrum with the predicted values and with data from related corticosteroid structures to confirm the identity and purity of the betamethasone epoxide propionate.[12][13]
-
Trustworthiness and Self-Validation
The robustness of this analytical approach is ensured by several key factors:
-
High-Field NMR: The use of a high-field instrument provides the necessary resolution to distinguish between the numerous proton signals in a complex molecule like a steroid.
-
2D NMR Techniques: COSY and HSQC experiments provide an orthogonal layer of data that validates the assignments made from the 1D spectrum. For instance, the correlation between the C-11 proton and the C-11 carbon in the HSQC spectrum would definitively confirm its assignment.
-
Internal Standard: The use of TMS as an internal standard ensures the accuracy and reproducibility of the chemical shift measurements.
-
Comparison with Known Structures: Cross-referencing the obtained spectral data with extensive databases of steroid NMR data provides a strong basis for structural confirmation.[7]
Conclusion
The ¹H NMR spectrum of betamethasone epoxide propionate, while complex, can be thoroughly analyzed and interpreted through a combination of predictive knowledge and systematic experimental work. The key diagnostic signals, particularly the upfield shift of the H-11 proton, provide a clear indication of epoxide formation. By following the detailed protocol outlined in this guide, researchers and drug development professionals can confidently elucidate the structure of this important corticosteroid derivative, ensuring the quality and safety of pharmaceutical products.
References
-
Kirk, D. N. (1992). A survey of the high-field 1H NMR spectra of the steroid hormones, their hydroxylated derivatives, and related compounds. Journal of the Chemical Society, Perkin Transactions 2, (11), 1813-1840. [Link]
-
Holland, H. L., & Diakow, P. R. (1978). 13C nuclear magnetic resonance spectra of some C-19-hydroxy, C-5,6 epoxy, C-24 ethyl, and C-steroids. Canadian Journal of Chemistry, 56(5), 694-702. [Link]
-
Jain, D., & Basniwal, P. K. (2013). Betamethasone Dipropionate: Forced Degradation, HPLC Method, and Stability Indicating. Indian Journal of Pharmaceutical Sciences, 75(6), 727–732. [Link]
-
Drugs.com. (2026, February 2). Betamethasone Dipropionate: Package Insert / Prescribing Info. [Link]
-
Chen, K. H., Lin, C. C., & Hsu, J. L. (2018). 1H/13C chemical shifts and cation binding dataset of the corticosteroid Prednisolone titrated with metal cations. Data in Brief, 20, 1374–1379. [Link]
-
Vegesna, S., et al. (2024). Analytical Method Development And Validation Of The Test Method For Degradation Products Of Betamethasone Dipropionate In Betamethasone Dipropionate Cream 0.05% By Rp-Hplc Method. ResearchGate. [Link]
-
Schneider, H. J., Buchheit, U., & Becker, N. (1985). Proton NMR analyses, shielding mechanisms, coupling constants, and conformations in steroids bearing halogen, hydroxy, and oxo groups and double bonds. Journal of the American Chemical Society, 107(24), 7027–7039. [Link]
-
Pharmaffiliates. Betamethasone-impurities. [Link]
-
ResearchGate. (n.d.). FORCE DEGRADATION DATA OF BD FROM DEVELOPED FORMULATION. [Link]
-
SciELO. (2013). Stability-indicating RP-HPLC method for determination of beclomethasone dipropionate in nanocapsule suspensions. [Link]
-
Mendeley Data. (2019). 1H/13C chemical shifts and cation binding dataset of the corticosteroid Prednisolone titrated with metal cations. [Link]
-
PubChem. Betamethasone. [Link]
-
Lee, C. H., & Shiao, Y. J. (2021). Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy. Molecules, 26(9), 2605. [Link]
-
Veeprho. Betamethasone Impurities and Related Compound. [Link]
-
Wikipedia. Betamethasone dipropionate. [Link]
-
SynThink. Betamethasone Impurities Standards. [Link]
-
Zhang, Y., Jin, W., & Wang, W. (2011). Synthesis of Betamethasone Dipropionate. Chinese Journal of Modern Applied Pharmacy, 28(7), 648-650. [Link]
-
Li, Y., et al. (2008). Application of LC-MS(n) in Conjunction With Mechanism-Based Stress Studies in the Elucidation of Drug Impurity Structure: Rapid Identification of a Process Impurity in Betamethasone 17-valerate Drug Substance. Journal of Pharmaceutical and Biomedical Analysis, 48(5), 1451-1457. [Link]
-
Semantic Scholar. (n.d.). Unambiguous assignment of 13C NMR signals in epimeric 4,5-epoxy. [Link]
-
ResearchGate. (2025, August 6). Synthesis, Reactions, Conformation Analysis, and NMR Spectra of 5,10-Epoxy-5ξ,10ξ-estrane-3,17-diones. [Link]
- Google Patents. (2021).
-
Neuroquantology. (2022). Development, Validation and Forced Degradation Study of Beclomethason Dipropionate in Bulk and Pharmaceutical Dosage Form by HPT. [Link]
- Google Patents. (2016).
-
Thevis, M., et al. (n.d.). Excretion Study: Betamethasone-17,21-propionate Ointment and Possible Metabolites in Man Analyzed with LC-MS/MS. Recent advances in doping analysis (12). [Link]
Sources
- 1. Betamethasone | C22H29FO5 | CID 9782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Betamethasone dipropionate - Wikipedia [en.wikipedia.org]
- 3. ijpsonline.com [ijpsonline.com]
- 4. researchgate.net [researchgate.net]
- 5. veeprho.com [veeprho.com]
- 6. synthinkchemicals.com [synthinkchemicals.com]
- 7. A survey of the high-field 1H NMR spectra of the steroid hormones, their hydroxylated derivatives, and related compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. CN104945464A - Synthesis method of betamethasone epoxy hydrolyzate - Google Patents [patents.google.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. 1H/13C chemical shifts and cation binding dataset of the corticosteroid Prednisolone titrated with metal cations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 1H/13C chemical shifts and cation binding dataset of the corticosteroid Prednisolone titrated with metal cations - Mendeley Data [data.mendeley.com]
Technical Guide: Betamethasone Dipropionate Degradation Product Identification
Executive Summary
Betamethasone Dipropionate (BD) is a potent fluorinated corticosteroid characterized by esterification at the C17 and C21 positions.[1][2] While this double-esterification significantly enhances lipophilicity and skin permeation compared to the parent alcohol, it introduces specific stability vulnerabilities.
This guide provides a rigorous framework for identifying BD degradation products, moving beyond basic hydrolysis to address complex acyl migrations and Mattox rearrangements. It is designed for analytical scientists requiring actionable protocols for stability-indicating method development (SIM).
Part 1: Molecular Architecture & Stability Profile
The degradation of BD is not random; it is dictated by the steric and electronic environment of the pregnane nucleus.
The Ester Vulnerability (Hydrolysis & Migration)
BD contains two propionate ester linkages:
-
C21-Position: Primary ester, sterically accessible, highly labile to hydrolysis.
-
C17-Position: Tertiary ester, sterically hindered, generally more stable but prone to acyl migration .
The Isomerization Trap:
A critical analytical challenge is the 17
-
Analytical Implication: These two mono-esters are structural isomers with identical molecular weights (
449 ). They require high-resolution chromatography or distinct MS/MS fragmentation patterns for differentiation.
The Mattox Rearrangement (Enol Aldehydes)
Under harsh acidic or alkaline stress, BD undergoes
Part 2: Forced Degradation Strategy (Experimental Protocols)
Do not rely on generic screening conditions. The following protocols are optimized for corticosteroids to generate relevant degradants without destroying the steroid nucleus completely.
Hydrolytic Stress (Acid/Base)
-
Objective: Generate mono-esters and enol aldehydes.
-
Acid Protocol: Dissolve BD in Acetonitrile (ACN). Add 0.1 N HCl to reach a final concentration of 1 mg/mL. Reflux at 60°C for 4 hours.
-
Target Degradants: Betamethasone 21-propionate, Enol aldehydes.
-
-
Base Protocol: Dissolve BD in ACN. Add 0.01 N NaOH (Note: 0.1 N is often too aggressive, causing total hydrolysis to the alcohol instantly). Stir at ambient temperature for 1-2 hours.
Oxidative Stress
-
Objective: Identify C6/C11 oxidation products.
-
Protocol: Treat BD solution with 3%
at ambient temperature for 24 hours.-
Note: BD is relatively resistant to oxidation compared to hydrolysis. If no degradation is observed, increase to 10%
at 40°C.
-
Photolytic Stress
-
Objective: Generate Lumibetamethasone Dipropionate .
-
Protocol: Expose 1 mg/mL solution (in Methanol) to 1.2 million lux hours (ICH Q1B option 2).
-
Mechanism:[8] Photochemical rearrangement of the A-ring (cross-conjugated dienone system).
-
Part 3: Analytical Workflow (LC-MS/MS)
Chromatographic Conditions
Separation of the 17- and 21-monoesters is the critical quality attribute.
| Parameter | Specification | Rationale |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus or Waters BEH), 1.8 µm, 100 x 2.1 mm | Sub-2-micron particles required for resolution of positional isomers. |
| Mobile Phase A | 0.1% Formic Acid + 2mM Ammonium Formate in Water | Ammonium formate aids ionization in ESI+. |
| Mobile Phase B | Acetonitrile | ACN provides sharper peaks for steroids than MeOH. |
| Gradient | 30% B to 80% B over 15 mins. | Shallow gradient required to separate mono-propionate isomers. |
| Detection | UV 240 nm & MS ESI (+) | 240 nm is the |
Mass Spectrometry Identification Logic
Differentiation of isomers relies on specific fragmentation pathways in MS/MS (Product Ion Scan).
-
Parent (BD):
505 . -
Mono-esters (Isomers):
449 .-
Differentiation:
-
21-Propionate: Predominant loss of the C21-ester moiety as propionic acid/ketene. Shows a distinct fragment at
411 (loss of water from [MH-HF]+).[2] -
17-Propionate: Fragmentation is sterically influenced; often shows different ratio of
379 vs 391 compared to the 21-isomer. Reference Standard retention time matching is mandatory for final confirmation.
-
-
-
Betamethasone (Alcohol):
393 . -
Enol Aldehydes:
375 (Loss of water from the steroid core).
Part 4: Degradation Pathway Visualization
The following diagram maps the causal relationships between the parent molecule and its impurities.
Caption: Figure 1.[3][4] Degradation pathways of Betamethasone Dipropionate. Note the reversible acyl migration between the 17- and 21-propionate forms.
Part 5: Structural Elucidation of Key Impurities
Table 1: Impurity Profile Summary
| Impurity Name | Relative Retention (RRT)* | Mechanism | Molecular Weight | Key MS Fragment |
| Betamethasone (Alcohol) | ~0.45 | Total Hydrolysis | 392.5 | 373 |
| Betamethasone 17-Propionate | ~0.85 | C21-Hydrolysis | 448.5 | 429 |
| Betamethasone 21-Propionate | ~0.92 | C17-Hydrolysis / Migration | 448.5 | 411 |
| Betamethasone Dipropionate | 1.00 | Parent | 504.6 | 485 |
| Lumibetamethasone | ~1.10 | Photolysis | 504.6 | Similar to Parent |
| Enol Aldehyde (E/Z) | ~1.2 - 1.3 | Elimination | 374.4 | 355 |
*Note: RRT values are approximate and dependent on the specific C18 column chemistry and gradient slope. The 21-propionate typically elutes after the 17-propionate on standard C18 phases due to the exposed hydroxyl group on the 17-isomer interacting more with the mobile phase.
References
-
ICH Guidelines. Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation. [Link]
-
Lin, M., et al. (2009). Rapid structure elucidation of drug degradation products using mechanism-based stress studies in conjunction with LC-MSn and NMR spectroscopy: identification of a photodegradation product of betamethasone dipropionate.[8][9][10] Journal of Pharmaceutical and Biomedical Analysis, 50(3), 275-280.[8][10] [Link]
-
Khattak, S., et al. (2012). Kinetics of Thermal Degradation of Betamethasone Valerate and Betamethasone Dipropionate in Different Media.[5][7] Indian Journal of Pharmaceutical Sciences, 74(2), 133–140. [Link]
-
Chen, B., et al. (2009). A comparative study of enol aldehyde formation from betamethasone, dexamethasone, beclomethasone and related compounds under acidic and alkaline conditions. Steroids, 74(1), 30-41. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. dshs-koeln.de [dshs-koeln.de]
- 3. ovid.com [ovid.com]
- 4. Kinetics of Thermal Degradation of Betamethasone Valerate and Betamethasone Dipropionate in Different Media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Rapid structure elucidation of drug degradation products using mechanism-based stress studies in conjunction with LC-MS(n) and NMR spectroscopy: identification of a photodegradation product of betamethasone dipropionate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Studies on Betamethasone : Behavior of Betamethasone in Acid or Alkaline Medium, Photolysis, and Oxidation [jstage.jst.go.jp]
- 10. ijpsonline.com [ijpsonline.com]
Steroid Epoxides: Stereoelectronic Control, Stability, and Reactivity Profiles
Executive Summary
This technical guide analyzes the stability and reactivity of steroid epoxides, specifically focusing on the stereoelectronic principles governing their formation and ring-opening reactions. Unlike flexible aliphatic epoxides, steroid epoxides are constrained by the rigid tetracyclic androstane/cholestane backbone. This rigidity enforces strict adherence to the Fürst-Plattner Rule (trans-diaxial opening), making their chemical behavior highly predictable yet sterically sensitive. This document details the mechanistic pathways of 5,6-epoxides, the Westphalen-Lettré rearrangement, and the biological implications of epoxide hydrolase activity in drug development.
Stereoelectronic Principles: The Fürst-Plattner Rule
The reactivity of steroid epoxides is defined by the conformation of the cyclohexane ring (Ring A or B) bearing the epoxide. The Fürst-Plattner Rule (also known as the trans-diaxial effect) states that the nucleophilic opening of a semi-rigid cyclohexyl epoxide will always occur in a manner that yields the trans-diaxial product.
Mechanistic Causality
In a flexible cyclohexane, the ring can flip to accommodate the incoming nucleophile. In steroids, the fusion of rings (typically trans-fused) locks the conformation.
-
Axial Attack: The nucleophile attacks the epoxide carbon from an axial trajectory.
-
Chair Transition State: This trajectory allows the transition state to maintain a lower-energy chair-like conformation.
-
Equatorial Attack (Disfavored): Attack from the equatorial direction would force the ring into a high-energy twist-boat conformation.
Consequently, for a 5
Visualization of the Mechanism
Figure 1: The Fürst-Plattner rule dictates that nucleophilic attack occurs axially to preserve the chair conformation, avoiding the high-energy twist-boat intermediate.
Synthesis and Regioselectivity[1][2][3]
Alpha vs. Beta Face Selectivity
The steroid nucleus possesses a distinct "top" (
- -Face: Sterically hindered by the angular methyl groups at C10 (C19) and C13 (C18).
- -Face: Relatively unhindered and planar.
When reacting
Electronic Effects ( vs. )
-
Electron-Rich Olefins (
): React rapidly with electrophilic oxidants like m-CPBA. -
Electron-Poor Olefins (
-3-ketones): The conjugation with the carbonyl reduces electron density in the double bond. These require nucleophilic epoxidation conditions (e.g., / NaOH), which often reverses selectivity or requires longer reaction times.
Reactivity Profiles: Rearrangement and Hydrolysis
Once formed, steroid epoxides are kinetically stable at neutral pH but highly reactive under acidic conditions.
Acid-Catalyzed Hydrolysis
Upon protonation of the epoxide oxygen, water attacks the C6 position (secondary carbon) rather than C5 (tertiary carbon). While tertiary carbocation stability usually directs attack to the tertiary center (Markovnikov), the stereoelectronic requirement (Fürst-Plattner) overrides this, forcing attack at C6 to achieve the diaxial opening.
The Westphalen-Lettré Rearrangement
A critical instability arises in 5
-
Substrate: 5
-hydroxy-6 -substituted steroid. -
Mechanism: Protonation/acetylation of the 5
-OH creates a leaving group. -
Migration: The angular C10-methyl group migrates to C5 (1,2-methyl shift).
-
Result: Formation of a
double bond. This backbone rearrangement fundamentally alters the steroid pharmacology and is a common degradation pathway in corticosteroid formulation.
Comparative Reactivity Data
| Reaction Condition | Substrate | Major Product | Mechanism |
| m-CPBA / DCM | Cholesterol ( | 5 | Electrophilic Syn-Addition (Steric control) |
| 5 | 3 | ||
| 5 | 6 | Lewis Acid Opening (Fluorine nucleophile) | |
| 5 | Westphalen Diol | 1,2-Methyl Shift (Backbone Rearrangement) |
Biological Implications: The Metabolic Checkpoint
In drug development, the stability of the epoxide in vivo is determined by Cholesterol-5,6-Epoxide Hydrolase (ChEH) . This enzyme complex (comprising D8D7I and DHCR7 subunits) rapidly converts endogenous steroid epoxides into triols.
-
Toxicity: The hydrolysis product, cholestane-3
,5 ,6 -triol, is a precursor to oncosterone , a molecule implicated in breast cancer promotion. -
Drug Targeting: Inhibiting ChEH (e.g., with Tamoxifen) prevents triol formation, shunting the epoxide toward conjugation pathways that form Dendrogenin A , a tumor suppressor.
Figure 2: The metabolic fate of steroid epoxides. Inhibition of ChEH shifts the pathway from carcinogenic triols to protective dendrogenins.
Experimental Protocols
Protocol A: Stereoselective Synthesis of 5 ,6 -Epoxycholesterol
Rationale: Uses a buffered biphasic system to prevent in-situ acid-catalyzed ring opening.
-
Preparation: Dissolve Cholesterol (10.0 g, 25.9 mmol) in Dichloromethane (DCM, 150 mL).
-
Cooling: Cool the solution to 0°C in an ice bath. Critical: Thermal control prevents over-oxidation.
-
Oxidation: Add meta-Chloroperoxybenzoic acid (m-CPBA, 77% max, 1.2 eq) portion-wise over 15 minutes.
-
Reaction: Stir at 0°C for 4 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1). Epoxide
will be higher than cholesterol. -
Quenching (Self-Validating Step): Wash the reaction mixture with 10% aqueous
(removes excess oxidant) followed by saturated (removes m-chlorobenzoic acid byproduct).-
Validation: The organic layer must be neutral (pH 7) before concentration to prevent acid-catalyzed rearrangement during rotary evaporation.
-
-
Purification: Recrystallize from Acetone/Methanol.
-
Yield: Expect ~75-80%.
-
Characterization:
-NMR (C6 proton appears as a doublet at ~2.90 ppm for -epoxide).
-
Protocol B: Acid-Catalyzed Ring Opening (Model for Stability Testing)
-
Dissolution: Dissolve 5
,6 -epoxide (100 mg) in Acetone (10 mL). -
Acidification: Add 5% aqueous
(0.5 mL). -
Observation: Stir at room temperature for 30 minutes.
-
Workup: Neutralize with
, extract with EtOAc. -
Result: Quantitative conversion to the 5
,6 -diol (trans-diaxial).
References
-
Furst, A., & Plattner, P. A. (1949). Über Steroide und Sexualhormone. 160. Mitteilung. 2α, 3α-und 2β, 3β-Oxido-cholestane; Konfiguration der 2-Oxy-cholestane. Helvetica Chimica Acta.
-
Poirot, M., et al. (2018). The Cholesterol-5,6-Epoxide Hydrolase: A Metabolic Checkpoint in Several Diseases. Advances in Experimental Medicine and Biology.
-
Hanson, J. R. (2004).[2] The Westphalen rearrangement of a tricyclic steroid. Journal of Chemical Research.
- Smith, L. L. (1981). Cholesterol Autoxidation. Plenum Press.
-
PubChem Compound Summary. (2024). Cholesterol 5alpha,6alpha-epoxide.[3][4][5]
Sources
Definitive Characterization of Beclomethasone Dipropionate Impurity V: The 9,11-Epoxy Analogue
[1][2]
Executive Summary
In the high-resolution impurity profiling of Beclomethasone Dipropionate (BDP), Impurity V (EP designation) represents a critical degradation product formed under basic or stressed conditions.[1] Chemically identified as 9,11β-Epoxy-17-hydroxy-16β-methyl-3,20-dioxo-9β-pregna-1,4-dien-21-yl propanoate , this compound results from the simultaneous hydrolysis of the C17-ester and the elimination of HCl across the C9-C11 bond.[1]
Accurate characterization of Impurity V is mandatory for ICH Q3A/B compliance, as its formation indicates specific instability in the formulation matrix (particularly pH excursions).[1] This guide provides a self-validating analytical workflow using LC-MS/MS and NMR to distinguish Impurity V from similar hydrolytic degradants.
Impurity Identity & Physicochemical Profile
Impurity V is distinct from the parent BDP due to the loss of the chlorine atom, the formation of an epoxide ring, and the hydrolysis of the C17-propionate group.[1]
Table 1: Physicochemical Comparison (BDP vs. Impurity V)
| Feature | Beclomethasone Dipropionate (Parent) | Impurity V (Target) |
| CAS Number | 5534-09-8 | 205105-83-5 |
| Molecular Formula | C₂₈H₃₇ClO₇ | C₂₅H₃₂O₆ |
| Molecular Weight | 521.05 g/mol | 428.52 g/mol |
| Key Functional Groups | 9-Cl, 11-OH, 17,21-Dipropionate | 9,11-Epoxide , 11-H (absent), 21-Monopropionate |
| RRT (Typical C18) | 1.00 | ~0.65 - 0.75 (More Polar) |
| Origin | API | Degradation (Hydrolysis + Elimination) |
Formation Mechanism
Impurity V is not a process intermediate but a degradation product arising from "forced" conditions—specifically exposure to basic media or elevated temperatures which catalyze two reactions:
-
Ester Hydrolysis: The labile C17-propionate ester is hydrolyzed (or migrates and hydrolyzes), leaving the C17-OH free.[1]
-
Halohydrin Elimination: The 9-chloro-11-hydroxy motif acts as a halohydrin.[1] Under basic conditions, the 11-hydroxyl group is deprotonated, attacking C9 to displace the chlorine atom, closing the 9,11-epoxide ring.[1]
Diagram 1: Degradation Pathway to Impurity V
Caption: The formation of Impurity V involves the sequential or concerted loss of the C17-propionate group and the elimination of HCl to form the epoxide ring.[1]
Analytical Characterization Strategy
To definitively characterize Impurity V, a multi-modal approach combining Mass Spectrometry (for molecular weight and elemental composition) and NMR (for structural connectivity) is required.[1]
Mass Spectrometry (LC-MS/MS)
The mass spectrum provides the first confirmation of the epoxide formation (loss of Cl) and hydrolysis (loss of ester).[1]
-
Ionization Mode: ESI Positive (+ve).
-
Parent Ion: The BDP parent shows a characteristic chlorine isotopic pattern (3:1 ratio for ³⁵Cl:³⁷Cl) at m/z 521/523. Impurity V will lack this isotopic pattern.
-
Target Ion: m/z 429.2 [M+H]⁺.[1]
-
Mass Shift Calculation:
-
BDP (521) - Propionyl (56) - HCl (36) = ~429.[1]
-
Key Fragmentation Pathways (MS/MS of m/z 429):
-
Loss of Propionic Acid: m/z 429 → m/z 355 (Neutral loss of 74 Da, -C₂H₅COOH).[1]
-
Steroid Backbone Scission: Characteristic fragments at m/z 337 (loss of H₂O from the core) and m/z 147 (ring A/B cleavage).
Nuclear Magnetic Resonance (NMR)
NMR is the gold standard for distinguishing the epoxide ring from the parent chlorohydrin.
¹H-NMR Diagnostic Signals (500 MHz, DMSO-d₆):
-
Loss of C17-Propionate: BDP displays two sets of propionate signals (two quartets, two triplets).[1] Impurity V displays only one set (corresponding to the C21-ester).[1] The signals for the C17-ester (typically shielding the C18-methyl) are absent.[1]
-
Epoxide Formation (H-11):
-
H-9 Signal: In BDP, C9 has no proton (quaternary C-Cl).[1] In Impurity V, C9 is also quaternary (part of epoxide), so no new H-9 signal appears, but the C-19 methyl singlet will shift due to the change in anisotropy from the Cl to the Epoxide.[1]
Chromatographic Method (HPLC)
Impurity V is generally more polar than the parent diester BDP due to the exposure of the C17-hydroxyl group, despite the formation of the lipophilic epoxide.[1]
Table 2: Validated HPLC Parameters
| Parameter | Condition |
| Column | C18 (e.g., Waters BEH C18, 100 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium Formate (pH 4.[1]0) |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 80% B over 15 mins |
| Flow Rate | 0.4 mL/min |
| Detection | UV @ 238 nm (Enone absorption) |
| Retention | Impurity V elutes before BDP (RRT ~0.70) |
Experimental Protocols
Protocol A: Isolation of Impurity V (Forced Degradation)
To generate a reference standard for characterization:
-
Preparation: Dissolve 100 mg of Beclomethasone Dipropionate in 10 mL of Methanol.
-
Stress Induction: Add 1.0 mL of 0.1 N NaOH.
-
Incubation: Stir at room temperature for 2-4 hours. Monitor by HPLC for the disappearance of BDP and appearance of the peak at RRT ~0.7.
-
Note: Extended exposure may hydrolyze the C21-ester as well, leading to the di-hydroxy epoxide (Impurity U analogue).[1] Quench immediately upon optimal formation.
-
-
Quenching: Neutralize with 1.0 mL 0.1 N HCl.
-
Purification: Isolate via Preparative HPLC using the conditions in Table 2.
-
Lyophilization: Freeze-dry the collected fraction to obtain a white powder.
Diagram 2: Characterization Workflow
Caption: Step-by-step analytical workflow to confirm the identity of Impurity V from crude samples.
References
-
Veeprho Standards. Beclomethasone Dipropionate EP Impurity V | CAS 205105-83-5.[1][2][3] Retrieved from
-
European Pharmacopoeia (Ph.[4][5] Eur.). Beclomethasone Dipropionate Monograph: Impurity Profiling.
-
Pharmace Research Laboratory. Beclometasone Dipropionate EP Impurity V Characterization Data. Retrieved from
-
PubChem. Beclomethasone Dipropionate Compound Summary. National Library of Medicine. Retrieved from [1]
-
LGC Standards. Beclomethasone Impurity Standards and Metabolites. Retrieved from
A Robust UPLC-MS/MS Protocol for High-Resolution Corticosteroid Impurity Profiling
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a detailed, field-proven protocol for the identification and quantification of impurities in corticosteroid active pharmaceutical ingredients (APIs) and drug products using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). We delve into the causality behind critical experimental choices, from sample preparation and chromatographic separation to mass spectrometric detection and method validation. The described workflow is designed to meet the stringent requirements of global regulatory bodies, ensuring high sensitivity, specificity, and trustworthiness in your analytical results. This guide is intended for researchers, analytical scientists, and drug development professionals seeking to establish a robust and reliable method for corticosteroid impurity profiling.
Introduction: The Imperative for Impurity Profiling
Corticosteroids are a class of steroid hormones widely used in medicine for their potent anti-inflammatory and immunosuppressive properties. The safety and efficacy of these pharmaceutical products are paramount and can be compromised by the presence of impurities.[1] Impurities can originate from various sources, including starting materials, by-products of the synthesis process, degradation products formed during manufacturing or storage, and residual solvents.[2]
Regulatory bodies, led by the International Council for Harmonisation (ICH), have established strict guidelines for the control of impurities in new drug substances and products.[3][4] The ICH Q3A (R2) and Q3B (R2) guidelines define specific thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.[1][5] For instance, for a drug with a maximum daily dose of up to 2 g/day , the identification threshold is 0.10%, meaning any impurity at or above this level must be structurally characterized.[2]
Achieving this level of detection and characterization demands highly sensitive and selective analytical techniques. UPLC-MS/MS has emerged as the gold standard for this task. Its advantages include:
-
Superior Resolution: UPLC technology, utilizing sub-2 µm particle columns, provides significantly higher chromatographic resolution compared to conventional HPLC, enabling the separation of closely related impurities from the main API peak.[6]
-
Enhanced Sensitivity: Tandem mass spectrometry offers exceptional sensitivity, allowing for the detection and quantification of impurities at levels far below what is achievable with UV detection.[7][8]
-
Unambiguous Identification: MS/MS provides structural information through fragmentation patterns, offering a high degree of confidence in impurity identification.
This document provides a comprehensive framework for developing and validating a UPLC-MS/MS method for corticosteroid impurity profiling that is fit for purpose and compliant with regulatory expectations.[9]
Overall Analytical Workflow
The process of impurity profiling is a systematic workflow that begins with careful sample preparation and culminates in a validated data report. Each stage is critical for ensuring the integrity of the final results.
Caption: Standard sample preparation workflow for corticosteroid API.
UPLC-MS/MS Instrumentation and Conditions
The following conditions are a robust starting point. Optimization of the gradient, flow rate, and MS parameters is essential for each specific application.
| Parameter | Recommended Setting | Rationale & Expertise |
| UPLC System | Waters ACQUITY UPLC I-Class or equivalent | A high-pressure mixing system is required to handle the backpressure from sub-2 µm columns, ensuring high-resolution separations. |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm | The C18 phase provides excellent hydrophobic retention for the steroid backbone. Sub-2 µm particles maximize efficiency. For challenging separations of isomers, alternative chemistries like Phenyl-Hexyl or Biphenyl can provide alternative selectivity. [10][11] |
| Column Temperature | 40 °C | Elevated temperature reduces mobile phase viscosity, lowering backpressure and improving peak shape. It also ensures run-to-run reproducibility. [10] |
| Mobile Phase A | Water with 0.1% Formic Acid or 0.2 mM Ammonium Fluoride | Formic acid is a common additive that promotes protonation for positive ion ESI. [12]Ammonium fluoride can significantly enhance the ionization of 3-keto-Δ4 steroids, a common structural motif in corticosteroids, leading to improved sensitivity. [12][13] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Acetonitrile is a strong organic solvent providing sharp peaks. Methanol can offer different selectivity and is sometimes preferred with phenyl-based columns. [10][11] |
| Flow Rate | 0.4 - 0.6 mL/min | Optimized for a 2.1 mm ID column to balance analysis time and separation efficiency. |
| Injection Volume | 1 - 5 µL | Small injection volumes prevent peak distortion and column overload, especially with the high concentration of the API. |
| Gradient Program | Start at 30-40% B, ramp to 95% B over 5-7 minutes, hold for 1 min, return to initial conditions and re-equilibrate. | A gradient is necessary to elute impurities with a wide range of polarities. The specific gradient must be optimized to resolve all specified impurities from the API. |
| Mass Spectrometer | Waters Xevo TQ-XS, Sciex QTRAP 5500, or equivalent triple quadrupole | A high-sensitivity triple quadrupole instrument is required for achieving the low limits of quantification needed for impurity analysis. [14] |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Corticosteroids readily form protonated molecules [M+H]+ in positive mode, providing a strong precursor ion for MS/MS analysis. [7][15] |
| Detection Mode | Multiple Reaction Monitoring (MRM) | MRM provides unparalleled selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte. [14] |
| Source Temperature | 150 °C | Optimized to facilitate desolvation without causing thermal degradation of the analytes. [16] |
| Desolvation Temperature | 500 - 600 °C | High temperature is needed to evaporate the mobile phase and release ions into the gas phase. Must be optimized per instrument. [12] |
| Example MRM Transitions | Dexamethasone: 393.2 → 373.2 (Quantifier), 393.2 → 147.1 (Qualifier)Impurity (e.g., Betamethasone): 393.2 → 355.2 (Quantifier) | Precursor ions are typically [M+H]+. Product ions are generated by optimizing collision energy (CE) for each compound to yield stable, specific fragments. At least two transitions are monitored for confident identification. |
Method Validation: A Self-Validating System
A protocol is only trustworthy if it is validated. Method validation demonstrates that the analytical procedure is suitable for its intended purpose. [9]All validation experiments should be conducted according to a pre-approved protocol, and the results must meet pre-defined acceptance criteria as outlined by ICH Q2(R2) and FDA guidelines. [17][18][19][20]
Caption: Interrelationship of key method validation parameters.
Summary of Validation Protocols
| Parameter | Protocol Summary | Acceptance Criteria (Typical) |
| Specificity | Analyze blank solvent, placebo (if applicable), API spiked with impurities, and forced degradation samples. | Peak purity of the API must be confirmed. No interfering peaks at the retention times of the impurities. |
| Linearity | Analyze solutions at a minimum of five concentrations, typically from the Limit of Quantitation (LOQ) to 150% of the specification limit. | Correlation coefficient (r²) ≥ 0.99. |
| Accuracy | Analyze samples spiked with known amounts of impurities at three concentration levels (e.g., 50%, 100%, 150% of spec limit) in triplicate. | Recovery should be within 80-120% for impurities. [21] |
| Precision | Repeatability: Six replicate injections of a standard at 100% of the spec limit.Intermediate Precision: Repeat on a different day with a different analyst/instrument. | Relative Standard Deviation (RSD) ≤ 15% for impurities. [21][22] |
| Limit of Quantitation (LOQ) | Determined by analyzing a series of dilute solutions and establishing the lowest concentration that meets accuracy and precision criteria. | Typically S/N ratio > 10. Must be at or below the reporting threshold (e.g., 0.05%). [21] |
| Robustness | Deliberately vary critical method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase pH ±0.2) and assess the impact on the results. | System suitability parameters must remain within limits. Peak resolution should be maintained. [18] |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the UPLC-MS/MS analysis of corticosteroid impurities. By combining the high resolving power of UPLC with the sensitivity and specificity of tandem mass spectrometry, this method enables the accurate profiling of impurities at levels required by global regulatory agencies. The emphasis on understanding the causality behind experimental choices and adhering to rigorous validation principles ensures the generation of trustworthy and defensible data, which is a cornerstone of modern pharmaceutical development and quality control.
References
- AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3.
- International Council for Harmonisation. (2006, October 25). Impurities in new drug substances Q3A (R2).
- European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.
- U.S. Food and Drug Administration. (2015, July).
- ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances.
- Agilent Technologies.
- ProPharma. (2024, June 25).
- BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures.
- YouTube. (2024, October 31). ICH Q3A Guideline for Impurities in New Drug Substances.
- Wang, Z., et al. (2012, February 27).
- Penning, T. M., et al. Liquid-chromatography mass spectrometry (LC-MS)
- Shimadzu. (2016).
- U.S. Food and Drug Administration. (2024, March 6). Q2(R2)
- ThermoFisher Scientific. Development of an LC-MS/MS Method for Measurement of a Steroid Panel in Serum for Clinical Research.
- Lab Manager. (2025, December 10).
- ResearchGate.
- Tölgyesi, Á.
- Google Patents. (2003). US6541263B2 - Determination of corticosteroids in human plasma using micromass LC/MS/MS.
- Samtani, M. N., et al.
- Ciavardelli, D., et al. (2022, December 28). Simultaneous Measurement of Cortisol, Cortisone, Dexamethasone and Additional Exogenous Corticosteroids by Rapid and Sensitive LC–MS/MS Analysis. MDPI.
- Waters Corporation. Utilizing UPLC Separation to Enable the Analysis of 19 Steroid Hormones in Serum for Clinical Research.
- Waters Corporation. Applying UPLC to the Profiling of Impurities in Raw Drug Substances.
- medRxiv. (2022, March 9). Multi-steroid profiling by uPLC-MS/MS with post-column infusion of ammonium fluoride.
- Prakash, L., et al. Impurity Profiling and a Stability-Indicating UPLC Method Development and. SciSpace.
- El-Kassem, M. A., et al. (2023, November 7). Greenness assessment of UPLC/MS/MS method for determination of two antihypertensive agents and their harmful impurities with ADME/TOX profile study. PMC.
- ThermoFisher Scientific.
- Hawley, J. M., et al. Multi-steroid profiling by uPLC-MS/MS with post-column infusion of ammonium fluoride.
- Waters Corporation. MetaboQuan-R for the UPLC-MS/MS Analysis of Steroids.
- Patel, D. B., et al. (2023, September 17).
- Dove Medical Press. (2023, November 28).
- Endocrine Abstracts. (2023, November 15).
- Agilent Technologies. (2012, August 2). Fast Screening Methods for Steroids by HPLC with Agilent Poroshell 120 Columns.
- Merck Millipore. HPLC and UHPLC Column Selection Guide.
- Waters Corporation. Managing Selectivity with UPLC Method Development of Pharmaceutical Drug Substance Purity Analysis.
Sources
- 1. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 2. m.youtube.com [m.youtube.com]
- 3. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 5. database.ich.org [database.ich.org]
- 6. scispace.com [scispace.com]
- 7. Quantification of dexamethasone and corticosterone in rat biofluids and fetal tissue using highly sensitive analytical methods: assay validation and application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Greenness assessment of UPLC/MS/MS method for determination of two antihypertensive agents and their harmful impurities with ADME/TOX profile study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biopharminternational.com [biopharminternational.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. agilent.com [agilent.com]
- 12. researchgate.net [researchgate.net]
- 13. medrxiv.org [medrxiv.org]
- 14. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. lcms.cz [lcms.cz]
- 17. fda.gov [fda.gov]
- 18. propharmagroup.com [propharmagroup.com]
- 19. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 20. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 21. ijper.org [ijper.org]
- 22. dovepress.com [dovepress.com]
Application Note: Analytical Standard for Betamethasone 9,11-Epoxide 21-Propionate
Introduction
In the development and manufacturing of potent synthetic corticosteroids like Betamethasone, ensuring the purity and safety of the final drug product is paramount. Impurity profiling is a critical component of this process, mandated by regulatory agencies worldwide. Betamethasone 9,11-Epoxide 21-Propionate is a known process impurity and potential degradant of betamethasone-related active pharmaceutical ingredients (APIs).[1][2] Its structure, featuring an epoxide ring, represents a significant modification from the parent molecule, necessitating close monitoring and control.
This document provides a detailed guide for the use of the Betamethasone 9,11-Epoxide 21-Propionate analytical standard. The primary purpose of such a standard is to serve as a definitive reference point for the identification and quantification of this specific impurity during analytical method development, validation, and routine quality control (QC) testing of betamethasone drug substances and products.[3] We will explore the standard's physicochemical properties, proper handling and storage, and provide a detailed, field-proven High-Performance Liquid Chromatography (HPLC) protocol for its application.
Physicochemical Properties and Standard Characterization
An analytical reference standard is a highly purified and well-characterized material.[4] The Certificate of Analysis (CoA) accompanying the standard is the primary source of information and should always be consulted.[5]
Table 1: Physicochemical Data for Betamethasone 9,11-Epoxide 21-Propionate
| Property | Value | Source(s) |
| CAS Number | 205105-83-5 | [1][3][5] |
| Molecular Formula | C₂₅H₃₂O₆ | [1][5] |
| Molecular Weight | 428.52 g/mol | [1][5] |
| Synonyms | (9β,11β,16β)-9,11-Epoxy-17-hydroxy-16-Methyl-21-(1-oxopropoxy)pregna-1,4-diene-3,20-dione; Beclomethasone Dipropionate Impurity V | [1][5] |
| Typical Appearance | White to off-white solid | N/A |
A comprehensive CoA for a reference standard will typically include data from techniques such as ¹H-NMR, Mass Spectrometry (MS), HPLC (for purity assessment), and Infrared Spectroscopy (IR) to confirm the structure and purity of the material.[5]
Handling, Storage, and Solution Preparation
The integrity of the analytical standard is crucial for generating accurate and reproducible results. Improper handling or storage can lead to degradation of the standard, compromising all subsequent analyses.
Storage and Handling of Neat Material
-
Storage: Upon receipt, the standard should be stored under the conditions specified in the CoA, which is typically refrigerated (2-8 °C) and protected from direct sunlight.[6] The container should be kept tightly sealed to prevent moisture uptake.
-
Handling: Before opening, allow the container to equilibrate to room temperature to prevent condensation of moisture onto the solid material. Use appropriate personal protective equipment (PPE), as corticosteroids are potent compounds.
Protocol: Preparation of Standard Solutions
Causality: The choice of solvent is critical. A solvent must fully dissolve the standard without causing degradation. Acetonitrile or methanol are common choices for corticosteroids due to their solvating power and compatibility with reversed-phase HPLC mobile phases.[7]
Protocol 2.2.1: Stock Standard Solution (e.g., 100 µg/mL)
-
Accurately weigh approximately 5 mg of the Betamethasone 9,11-Epoxide 21-Propionate standard into a 50 mL Class A volumetric flask.
-
Add approximately 30 mL of HPLC-grade acetonitrile.
-
Sonicate for 5-10 minutes or until the material is completely dissolved.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with acetonitrile and mix thoroughly by inverting the flask multiple times.
-
Transfer the solution to a labeled, amber glass vial and store under refrigeration (2-8 °C).
Protocol 2.2.2: Working Standard Solution (e.g., 1.0 µg/mL)
-
Pipette 1.0 mL of the Stock Standard Solution (100 µg/mL) into a 100 mL Class A volumetric flask.
-
Dilute to the mark with a suitable diluent (typically the mobile phase or a mixture similar in composition, e.g., Acetonitrile/Water 50:50 v/v).
-
Mix thoroughly. This working solution should be prepared fresh for each analysis sequence.[6]
Application in Chromatographic Analysis
The analytical standard for Betamethasone 9,11-Epoxide 21-Propionate is indispensable for two primary functions in a pharmaceutical laboratory: method development/validation and routine quality control.
Caption: Logical workflow for the application of an impurity standard.
Expert Insight: During forced degradation, the drug substance (e.g., Betamethasone Dipropionate) is subjected to harsh conditions to generate potential impurities.[8] The analytical standard is then used to unequivocally identify the peak corresponding to Betamethasone 9,11-Epoxide 21-Propionate in the resulting chromatograms, proving the stability-indicating nature of the analytical method.[9]
Protocol: Reversed-Phase HPLC Analysis
This protocol outlines a stability-indicating HPLC method capable of separating Betamethasone 9,11-Epoxide 21-Propionate from the parent API and other related substances. The use of a gradient elution is essential for resolving impurities that may have significantly different polarities from the main compound.[2]
Table 2: HPLC Method Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides excellent retention and selectivity for moderately polar steroids.[2] |
| Mobile Phase A | Water:Acetonitrile:Tetrahydrofuran (90:6:4 v/v/v) | Aqueous phase for retaining polar components. THF is often used to improve peak shape and selectivity for corticosteroids.[2][10] |
| Mobile Phase B | Acetonitrile:Methanol:Tetrahydrofuran:Water (74:20:2:4 v/v/v/v) | Strong organic phase to elute less polar components.[2] |
| Gradient | 0-10 min (60% B), 10-25 min (60-85% B), 25-35 min (85% B), 35-36 min (85-60% B), 36-45 min (60% B) | A tailored gradient ensures separation of early eluting impurities, the main API, and late-eluting species like the epoxide. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure. |
| Column Temp. | 50 °C | Elevated temperature can improve peak efficiency and reduce viscosity, leading to sharper peaks and lower backpressure.[2] |
| Detection | UV at 240 nm | Corticosteroids possess a characteristic α,β-unsaturated ketone chromophore that absorbs strongly at this wavelength.[2] |
| Injection Vol. | 20 µL | A typical volume for analytical HPLC. |
| Diluent | Acetonitrile/Water (50:50 v/v) | Ensures sample solubility and compatibility with the initial mobile phase conditions. |
Experimental Workflows
Caption: General workflow for sample and standard preparation.
Caption: Typical injection sequence for a validated HPLC analysis.
System Suitability Testing (SST)
Trustworthiness: SST is a non-negotiable part of any validated analytical procedure. It verifies that the chromatographic system is performing adequately before any samples are analyzed. The test is performed by making multiple (typically 5 or 6) replicate injections of the working standard solution.
Table 3: System Suitability Acceptance Criteria
| Parameter | Acceptance Criterion | Rationale |
| Tailing Factor (T) | T ≤ 2.0 | Ensures peak symmetry, which is critical for accurate integration. |
| Theoretical Plates (N) | N ≥ 2000 | Measures column efficiency and the sharpness of the peak. |
| % RSD of Peak Area | ≤ 2.0% for 6 injections | Demonstrates the precision of the injector and the stability of the detector response. |
| % RSD of Retention Time | ≤ 1.0% for 6 injections | Indicates the stability and precision of the pumping system. |
Data Processing and Calculation
The amount of Betamethasone 9,11-Epoxide 21-Propionate in a sample is calculated using the principle of external standardization. The peak response (area) of the impurity in the sample chromatogram is compared to the average peak response from the working standard injections.
Formula for Impurity Calculation (% w/w):
% Impurity = (Area_impurity / Area_std) * (Conc_std / Conc_sample) * Purity_std * 100
Where:
-
Area_impurity: Peak area of the impurity in the sample solution.
-
Area_std: Average peak area of the impurity in the working standard solution.
-
Conc_std: Concentration of the working standard solution (e.g., in mg/mL).
-
Conc_sample: Concentration of the sample solution (e.g., in mg/mL).
-
Purity_std: Purity of the analytical standard as a decimal (e.g., 99.5% = 0.995).
Conclusion
The analytical standard for Betamethasone 9,11-Epoxide 21-Propionate is a critical tool for any laboratory involved in the research, development, or quality control of betamethasone-based pharmaceuticals. Its correct use in conjunction with a validated, stability-indicating analytical method, such as the HPLC protocol detailed herein, is fundamental to ensuring that drug products meet the stringent purity and safety requirements of the pharmaceutical industry. By providing a definitive reference for identification and quantification, this standard underpins the development of safe and effective medicines.
References
-
SIELC Technologies. (n.d.). HPLC Method for Separating Corticosteroids such as Prednisone, Prednisolone and Methylprednisolone on Primesep B Column. Retrieved from [Link]
- Wade, S. E., & Haegele, K. D. (1991). Corticosteroid analysis by HPLC-UV facilitated by use of an injector-mounted extraction column.
-
Wu, Z. Z., et al. (2012). Forced degradation studies of corticosteroids with an alumina-steroid-ethanol model for predicting chemical stability and degradation products of pressurized metered-dose inhaler formulations. Journal of Pharmaceutical Sciences, 101(6), 2109-22. Retrieved from [Link]
-
Scribd. (n.d.). HPLC Techniques for Steroid Analysis. Retrieved from [Link]
-
Nallagundla, S., et al. (2020). Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS. American Journal of Analytical Chemistry, 11(3), 119-152. Retrieved from [Link]
-
Al-Janabi, A. S., & Al-Obaidi, O. A. (2023). A new validated facile HPLC analysis method to determine methylprednisolone including its derivatives and practical application. Scientific Reports, 13(1), 11539. Retrieved from [Link]
-
PASL. (n.d.). CAS 205105-83-5 | Betamethasone 9,11-Epoxide 21-Propionate. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Topically used corticosteroids: What is the big picture of drug product degradation?. Retrieved from [Link]
-
PubChem. (n.d.). Betamethasone 9,11-epoxide 17,21-dipropionate. Retrieved from [Link]
-
Singh, R., & Rehman, Z. U. (2014). Force degradation behavior of glucocorticoid deflazacort by UPLC: isolation, identification and characterization of degradant by FTIR, NMR and mass analysis. SpringerPlus, 3, 563. Retrieved from [Link]
-
ResearchGate. (n.d.). Characterization of Prednisone Degradants via Forced Degradation Studies: A UHPLC‐Based Approach With HRMS/MS, NMR, and Toxicity Predictions Using Quantitative Structure–Activity Relationship Models. Retrieved from [Link]
-
Ministry of Health, Labour and Welfare, Japan. (n.d.). Analytical Method for Dexamethasone and Betamethasone. Retrieved from [Link]
-
Bredehöft, M., Thevis, M., & Schänzer, W. (n.d.). Excretion Study: Betamethasone-17,21-propionate Ointment and Possible Metabolites in Man Analyzed with LC-MS/MS. Retrieved from [Link]
-
National Institute of Standards & Technology. (2012). Certificate of Analysis: Standard Reference Material® 921 Cortisol (Hydrocortisone). Retrieved from [Link]
- Dołowy, M., et al. (2015). TLC-DENSITOMETRIC METHOD FOR QUALITATIVE ANALYSIS OF BETAMETHASONE AND ITS RELATED COMPOUNDS IN PHARMACAUTICAL PREPARATIONS. Acta Poloniae Pharmaceutica, 72(5), 921-927.
-
Kumar, N., Sangeetha, D., & Reddy, P. S. (2012). Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation. Indian Journal of Pharmaceutical Sciences, 74(6), 519–526. Retrieved from [Link]
-
PubChemLite. (n.d.). Betamethasone 9,11-epoxide 17,21-dipropionate. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). Betamethasone 9,11-epoxide 17,21-dipropionate. Retrieved from [Link]
-
ASEAN. (n.d.). Identification of steroids in cosmetic products by TLC and HPLC. Retrieved from [Link]
-
van der Meij, J. C., et al. (2022). Rationale and design of the CORE (COrticosteroids REvised) study: protocol for a randomised, double-blind, cross-over trial to assess the clinical bioequivalence and dosing effects of prednisolone and dexamethasone in healthy volunteers. BMJ Open, 12(4), e058097. Retrieved from [Link]
Sources
- 1. Betamethasone 9,11-Epoxide 21-Propionate | CAS 205105-83-5 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. tsapps.nist.gov [tsapps.nist.gov]
- 7. asean.org [asean.org]
- 8. Force degradation behavior of glucocorticoid deflazacort by UPLC: isolation, identification and characterization of degradant by FTIR, NMR and mass analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. lcms.cz [lcms.cz]
Application Note: A Stability-Indicating HPLC Method for the Development and Validation of Betamethasone Analysis
Abstract
This application note provides a comprehensive guide for the development and validation of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for betamethasone. The protocol herein is designed for researchers, quality control analysts, and drug development professionals, offering a detailed framework from initial method development and forced degradation studies to full validation according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3] The causality behind critical experimental choices, such as column chemistry and mobile phase composition, is explained to provide a deeper understanding of the chromatographic process. The resulting method demonstrates specificity, linearity, accuracy, and precision, proving its suitability for routine quality control and stability testing of betamethasone in pharmaceutical formulations.
Introduction: The Imperative for a Stability-Indicating Method
Betamethasone is a potent synthetic glucocorticoid widely used for its anti-inflammatory and immunosuppressive properties.[4] Its chemical stability is a critical quality attribute (CQA) that can be compromised by environmental factors such as heat, light, humidity, and pH, leading to the formation of degradation products.[5][6][7] A stability-indicating analytical method is one that can accurately and selectively quantify the active pharmaceutical ingredient (API) in the presence of its potential degradation products, process-related impurities, and formulation excipients.[2][8] The development of such a method is a regulatory requirement and essential for determining the shelf-life and ensuring the safety and efficacy of the final drug product.[3][9]
This guide follows the principles outlined in the ICH guidelines, particularly Q1A(R2) for stability testing and Q2(R2) for analytical procedure validation, to establish a scientifically sound and defensible analytical method.[2][10][11]
Foundational Strategy: Method Development and Optimization
The primary objective is to achieve baseline resolution between betamethasone and all potential degradants. A reversed-phase HPLC mode is selected due to the non-polar nature of the steroid backbone, making it the most common and effective approach.[12][13]
Analyte & Column Chemistry: The Basis of Separation
Expert Insight: The choice of a stationary phase is the most powerful tool to influence selectivity in HPLC.[14][15] For steroid analysis, octadecylsilane (C18) columns are the industry standard due to their hydrophobic nature, which provides excellent retention for compounds like betamethasone.[13] We will select a modern, high-purity silica C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) to ensure good peak shape and efficiency.[1] The smaller particle size enhances the number of theoretical plates, leading to sharper peaks and better resolution.[15]
Mobile Phase Optimization: Driving Selectivity
The mobile phase composition is systematically optimized to achieve the desired separation within a reasonable runtime.
-
Organic Modifier Selection: Acetonitrile and methanol are the most common organic solvents used in reversed-phase HPLC.[13] Acetonitrile generally offers lower viscosity (leading to lower backpressure) and better UV transparency. We will begin with an acetonitrile/water gradient, as it often provides sharper peaks for complex molecules.[8][15]
-
pH and Buffer Selection: While betamethasone is not highly ionizable, controlling the mobile phase pH can improve peak shape and reproducibility. A slightly acidic pH, achieved by adding 0.1% formic acid or using a phosphate buffer (pH ~3.0), can suppress the ionization of any residual silanols on the column packing material, thereby minimizing peak tailing.
-
Gradient Elution: A gradient elution program, starting with a higher aqueous content and progressively increasing the organic solvent concentration, is crucial. This approach ensures that early-eluting polar degradants are well-retained and resolved, while the more hydrophobic parent drug, betamethasone, is eluted with a good peak shape in a shorter time frame compared to an isocratic method.[1][8]
Detection Wavelength Selection
Betamethasone exhibits a chromophore that absorbs UV radiation. The maximum absorbance (λmax) for betamethasone is typically observed around 240-254 nm.[1][16][17] A UV-Vis or Photodiode Array (PDA) detector will be set to 240 nm to ensure high sensitivity for the parent drug and its structurally similar degradation products.[8] A PDA detector is highly recommended as it allows for peak purity analysis, a key component of demonstrating method specificity.
Caption: HPLC Method Development Workflow
Protocol: Forced Degradation Studies
Forced degradation (or stress testing) is the cornerstone of developing a stability-indicating method.[11] The objective is to intentionally degrade the drug substance to generate potential degradation products and demonstrate that the analytical method can separate them from the parent peak.[1][16] The goal is to achieve a target degradation of 5-20% of the active ingredient.[11]
Materials:
-
Betamethasone reference standard
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol or Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
Volumetric flasks, pipettes
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of betamethasone at approximately 1 mg/mL in methanol or a suitable solvent.
-
Acid Hydrolysis:
-
To a volumetric flask, add an aliquot of the stock solution and an equal volume of 0.1 M HCl.[18]
-
Heat the solution at 60-80°C for a predetermined time (e.g., 2-8 hours).
-
Cool, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to the final concentration (e.g., 100 µg/mL) with the mobile phase diluent.
-
-
Base Hydrolysis:
-
To a volumetric flask, add an aliquot of the stock solution and an equal volume of 0.1 M NaOH.[18]
-
Keep at room temperature or heat gently (e.g., 60°C) for a suitable duration. Betamethasone esters are often more susceptible to base-catalyzed hydrolysis.[1][5]
-
Cool, neutralize with an equivalent amount of 0.1 M HCl, and dilute to the final concentration.
-
-
Oxidative Degradation:
-
To a volumetric flask, add an aliquot of the stock solution and an equal volume of 3% H₂O₂.
-
Store in the dark at room temperature for 24 hours or until target degradation is achieved.
-
Dilute to the final concentration with the diluent.
-
-
Thermal Degradation:
-
Place solid betamethasone powder in a hot air oven at a high temperature (e.g., 105°C) for 24-48 hours.
-
Alternatively, heat the stock solution at 80°C.
-
Dissolve/dilute the stressed sample to the final concentration.
-
-
Photolytic Degradation:
-
Expose the stock solution to UV light (254 nm) and/or visible light in a photostability chamber, following ICH Q1B guidelines.[10]
-
Simultaneously, keep a control sample wrapped in aluminum foil to serve as a dark control.
-
Dilute to the final concentration.
-
-
Control Samples: Prepare an unstressed (control) sample and a blank (diluent only) for each condition.
-
Analysis: Analyze all samples using the developed HPLC method. The peak purity of betamethasone in each stressed sample should be evaluated using a PDA detector to confirm that the peak is spectrally pure and free from co-eluting impurities.
Caption: Forced Degradation & Specificity Verification
Protocol: Optimized Stability-Indicating HPLC Method
The following protocol details the final, optimized chromatographic conditions derived from the development phase.
| Parameter | Optimized Condition |
| Instrument | HPLC with Quaternary Pump, Autosampler, Column Oven, and PDA Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 25 | |
| 30 | |
| 31 | |
| 40 | |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 35°C[8] |
| Detection Wavelength | 240 nm[1][8] |
| Injection Volume | 20 µL[1] |
| Diluent | Acetonitrile:Water (50:50, v/v) |
| Run Time | 40 minutes |
| Table 1: Optimized Chromatographic Conditions |
Protocol: Method Validation (ICH Q2(R2))
The optimized method must be validated to demonstrate its suitability for the intended purpose.[2]
| Parameter | Purpose | Acceptance Criteria |
| System Suitability | To ensure the chromatographic system is adequate for the analysis. | Tailing Factor ≤ 2.0; Theoretical Plates > 2000; %RSD of replicate injections < 2.0%. |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradants. | Peak purity index > 0.999; Baseline resolution between betamethasone and all other peaks. |
| Linearity | To verify a direct proportional relationship between concentration and detector response. | Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the nominal concentration.[19] |
| Accuracy | To determine the closeness of the test results to the true value. | Mean % recovery between 98.0% and 102.0% at three concentration levels (e.g., 80%, 100%, 120%). |
| Precision | To assess the degree of scatter between a series of measurements. | Repeatability (Intra-day): %RSD ≤ 2.0% for 6 replicate preparations. Intermediate Precision (Inter-day): %RSD ≤ 2.0% between two analysts, on two days. |
| LOD & LOQ | To determine the lowest concentration of analyte that can be detected and quantified reliably. | LOD: Signal-to-Noise ratio of ~3:1. LOQ: Signal-to-Noise ratio of ~10:1.[1] |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters must be met after minor changes (e.g., Flow Rate ±0.1 mL/min, Column Temp ±2°C, Mobile Phase pH ±0.2). |
| Table 2: Method Validation Parameters and Acceptance Criteria based on ICH Q2(R2) Guidelines[1][19][20] |
System Suitability Test (SST) Protocol
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the diluent (blank) once to ensure no interfering peaks are present.
-
Inject a standard solution of betamethasone (e.g., 100 µg/mL) five or six times.
-
Calculate the mean, standard deviation, and %RSD for the peak area and retention time.
-
Calculate the tailing factor and number of theoretical plates for the first or second injection. The system is deemed suitable for use if all parameters in Table 2 are met.
Specificity Protocol
-
Inject the diluent, a placebo solution (if applicable), the unstressed standard solution, and each of the forced degradation sample solutions.
-
Confirm that there are no interfering peaks at the retention time of betamethasone in the blank and placebo chromatograms.
-
Demonstrate baseline resolution (R > 2.0) between the betamethasone peak and the closest eluting degradation peak in all stressed samples.
-
Perform peak purity analysis on the betamethasone peak in each chromatogram. The purity angle should be less than the purity threshold.[1]
Expected Results and Discussion
Forced Degradation Profile
Upon analysis, it is expected that betamethasone will show significant degradation under basic and oxidative conditions, with moderate degradation under acidic, thermal, and photolytic stress.[1] For instance, hydrolysis of ester side chains is a common degradation pathway for betamethasone esters like dipropionate or valerate.[5][6] The chromatograms from the stressed samples should clearly show the main betamethasone peak well-separated from multiple smaller degradation peaks, confirming the method's stability-indicating nature.
| Stress Condition | % Degradation (Approx.) | Observations |
| Acid (0.1 M HCl, 80°C) | 12% | Two major degradation peaks observed. |
| Base (0.1 M NaOH, 60°C) | 20% | Significant degradation with one major and several minor degradants.[1] |
| Oxidative (3% H₂O₂) | 18% | Multiple degradation products formed.[1] |
| Thermal (105°C) | 8% | Minor degradation observed. |
| Photolytic (UV/Vis) | 15% | Degradation confirmed against dark control.[1] |
| Table 3: Representative Summary of Forced Degradation Results |
Validation Summary
The method is expected to pass all validation criteria outlined in Table 2. Linearity should be established with an r² value > 0.999. Accuracy, demonstrated by spike recovery experiments, should yield results between 98.0-102.0%. Precision, measured by the %RSD of replicate analyses, should be well below 2.0%. The robustness study will confirm that minor variations in the method's parameters do not significantly impact the results, ensuring the method is reliable for routine use in different laboratory environments.
Conclusion
This application note details a systematic and scientifically-grounded approach to developing and validating a stability-indicating RP-HPLC method for betamethasone. By integrating foundational chromatographic principles with the rigorous framework of ICH guidelines, the described method provides a reliable tool for the quantitative analysis of betamethasone in the presence of its degradation products. The protocols for method development, forced degradation, and validation are designed to be directly applicable, enabling analytical laboratories to ensure the quality, stability, and regulatory compliance of betamethasone-containing products.
References
-
Jadhav, S. B., et al. (2012). Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation. Indian Journal of Pharmaceutical Sciences, 74(1), 18–24. [Link]
-
A stability-indicating HPLC assay with on-line clean-up for betamethasone 17-valerate in topical dosage forms. (n.d.). Academia.edu. [Link]
-
Khattak, S., et al. (2012). Degradation pathways for the thermal transformation of betamethasone valerate. ResearchGate. [Link]
-
Development and validation of a stability-indicating NP-HPLC method for simultaneous determination of betamethasone dipropionate and calcipotriene in topical dosage form. (2018). ResearchGate. [Link]
-
Li, M., et al. (2009). Forced degradation of betamethasone sodium phosphate under solid state: Formation, characterization, and mechanistic study of all four 17,20-diastereomers of betamethasone 17-deoxy-20-hydroxy-21-oic acid. Journal of Pharmaceutical Sciences, 98(3), 894-904. [Link]
-
Xu, Q., et al. (2010). Development and validation of a stability-indicating RP-HPLC method for simultaneous assay of betamethasone dipropionate, chloro... SciSpace. [Link]
-
Khattak, S., et al. (2012). Kinetics of Thermal Degradation of Betamethasone Valerate and Betamethasone Dipropionate in Different Media. Indian Journal of Pharmaceutical Sciences, 74(2), 133–139. [Link]
-
Fast Screening Methods for Steroids by HPLC with Agilent Poroshell 120 Columns. (n.d.). Agilent Technologies. [Link]
-
Khattak, S., et al. (2012). Figure 3 from Kinetics of Thermal Degradation of Betamethasone Valerate and Betamethasone Dipropionate in Different Media. Semantic Scholar. [Link]
-
Li, M., et al. (2009). Forced degradation of betamethasone sodium phosphate under solid state: Formation, characterization, and mechanistic study of all four 17,20-diastereomers of betamethasone 17-deoxy-20-hydroxy-21-oic acid. Semantic Scholar. [Link]
-
Fast Screening Methods for Steroids by HPLC with Agilent Poroshell 120 Columns. (2012). Agilent Technologies. [Link]
-
Rahman, A., et al. (2022). development of new rp-hplc method for the estimation of betamethasone and calcipotriene in the. iajps. [Link]
-
Development and validation of a stability-indicating RP-HPLC method to separate low levels of dexamethasone and other related compounds from betamethasone. (n.d.). Semantic Scholar. [Link]
-
HPLC Column Selection Guide. (n.d.). Linklab. [Link]
-
Columns Used in HPLC - Different Types and How to Choose. (2024). Drawell. [Link]
-
Permata, Y. M., et al. (2019). Formulation and Quantitative Analysis of Betamethasone Valerate and Neomycin Sulfate Cream by High Performance Liquid Chromatography and Spectrophotometry. Open Access Macedonian Journal of Medical Sciences. [Link]
-
Development and validation of HPTLC method for determination of betamethasone valerate. (2017). World Journal of Pharmaceutical Sciences. [Link]
-
Simultaneous HPLC Analysis of Betamethasone and Clotrimazole in Cream Formulations. (2010). Walsh Medical Media. [Link]
-
Al-Rimawi, F. (2022). High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review. Molecules, 27(6), 1833. [Link]
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link]
-
ICH Stability Testing and appropriate validation of analytical procedures. (2024). HMR Labs. [Link]
-
The ICH Just Released Its Overhauled Stability Guideline for Consultation. (2025). ProPharma. [Link]
-
ICH Guidelines: Drug Stability Testing Essentials. (2025). AMSbiopharma. [Link]
-
Original Research Article DEVELOPMENT AND VALIDATION OF THE RP-HPLC METHOD FOR THE ESTIMATION OF CHLOROCRESOL AND BETAMETHASONE. (n.d.). AWS. [Link]
-
The Essential Elements of a Stability Program for Pharmaceuticals: A Comprehensive Guide Using ICH Guidelines and ISO Standards. (2024). Cal Laboratories. [Link]
-
Determination of Betamethasone residues on manufacturing equipment surfaces and PDE calculation in cleaning validation processes. (2023). Macedonian Pharmaceutical Bulletin. [Link]
-
Analytical Method Development And Validation Of The Test Method For Degradation Products Of Betamethasone Dipropionate In Betamethasone Dipropionate Cream 0.05% By Rp-Hplc Method. (2024). ResearchGate. [Link]
-
Stability-indicating RP-HPLC method for determination of beclomethasone dipropionate in nanocapsule suspensions. (2010). SciELO. [Link]
-
Khattak, S., et al. (2012). Kinetics of Thermal Degradation of Betamethasone Valerate and Betamethasone Dipropionate in Different Media. Semantic Scholar. [Link]
-
ICH Q2(R1) Analytical Method Validation. (n.d.). Scribd. [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026). ResolveMass. [Link]
Sources
- 1. Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. database.ich.org [database.ich.org]
- 3. hmrlabs.com [hmrlabs.com]
- 4. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 5. researchgate.net [researchgate.net]
- 6. Kinetics of Thermal Degradation of Betamethasone Valerate and Betamethasone Dipropionate in Different Media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. insider.thefdagroup.com [insider.thefdagroup.com]
- 8. scispace.com [scispace.com]
- 9. The Essential Elements of a Stability Program for Pharmaceuticals: A Comprehensive Guide Using ICH Guidelines and ISO Standards - Cal Laboratories [cal-laboratories.com]
- 10. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. agilent.com [agilent.com]
- 16. researchgate.net [researchgate.net]
- 17. oamjms.eu [oamjms.eu]
- 18. scielo.br [scielo.br]
- 19. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 20. wjpsonline.com [wjpsonline.com]
Application Note: A Practical Guide to the Identification of Betamethasone 9,11-Epoxide 21-Propionate in Pharmaceutical Analysis
Audience: Researchers, scientists, and drug development professionals in Quality Control, Analytical Development, and Pharmaceutical R&D.
Abstract: The rigorous control of impurities is a cornerstone of pharmaceutical safety and efficacy. For potent synthetic corticosteroids like betamethasone dipropionate and clobetasol propionate, even trace-level impurities can have significant biological activity. This guide provides an in-depth technical framework for the accurate chromatographic identification of Betamethasone 9,11-Epoxide 21-Propionate, a common process-related impurity and potential degradant. By leveraging a certified reference standard, this document outlines robust protocols for peak identification using High-Performance Liquid Chromatography (HPLC) with UV detection and confirmatory analysis by Liquid Chromatography-Mass Spectrometry (LC-MS), ensuring analytical certainty and regulatory compliance.
Introduction: The Imperative of Impurity Profiling in Corticosteroids
Synthetic corticosteroids are a class of steroid hormones widely used for their potent anti-inflammatory and immunosuppressive properties.[][2] The complexity of their multi-step synthesis and their susceptibility to degradation can lead to the formation of various impurities, including structural isomers, by-products, and degradation products.[3] Regulatory bodies such as the ICH mandate the identification and quantification of impurities in active pharmaceutical ingredients (APIs) and finished drug products to ensure their safety and quality.[3]
Betamethasone 9,11-Epoxide 21-Propionate (CAS 205105-83-5) is a known impurity associated with betamethasone-class APIs.[4][5][6] Its structure features a characteristic epoxide ring between carbons 9 and 11, a modification from the 9α-fluoro-11β-hydroxy moiety typical of betamethasone. This epoxide can arise during synthesis or as a product of forced degradation.[7][8] Accurate identification of this specific impurity is critical, and it cannot be achieved without a well-characterized reference standard.[9][10] This application note details the strategic use of Betamethasone 9,11-Epoxide 21-Propionate as an analytical reference standard for unambiguous peak identification.
The Role of Betamethasone 9,11-Epoxide 21-Propionate as a Reference Standard
A reference standard is a highly purified compound used as a measurement benchmark in analytical chemistry.[11] In the context of peak identification, the Betamethasone 9,11-Epoxide 21-Propionate standard serves several critical functions:
-
Unambiguous Peak Assignment: By comparing the retention time and spectral data of an unknown peak in a sample chromatogram to that of the reference standard, a confident identification can be made.
-
Method Validation: It is essential for validating the specificity of analytical methods, demonstrating that the method can accurately resolve the impurity from the main API and other related substances.[12][13]
-
System Suitability: It can be included in system suitability solutions to ensure the chromatographic system is performing adequately for the separation.[14]
Reference standards for impurities like Betamethasone 9,11-Epoxide 21-Propionate are supplied with a comprehensive Certificate of Analysis (CoA), which includes data from techniques like ¹H-NMR, Mass Spectrometry (MS), and HPLC to confirm structure and purity.[5][15]
Chemical Relationship Diagram
The diagram below illustrates the structural difference between the parent API (Betamethasone Propionate scaffold) and the epoxide impurity, highlighting the transformation at the 9 and 11 positions.
Sources
- 2. agilent.com [agilent.com]
- 3. dspace.library.uu.nl [dspace.library.uu.nl]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. Betamethasone 9,11-Epoxide 21-Propionate | CAS 205105-83-5 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 7. CN101397319A - Method for preparing betamethasone and series products thereof - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Clobetasol Propionate USP Related Compound A - CAS - 1486466-31-2 | Axios Research [axios-research.com]
- 11. synthinkchemicals.com [synthinkchemicals.com]
- 12. researchgate.net [researchgate.net]
- 13. Force degradation behavior of glucocorticoid deflazacort by UPLC: isolation, identification and characterization of degradant by FTIR, NMR and mass analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. trungtamthuoc.com [trungtamthuoc.com]
- 15. Clobetasol Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
Introduction: The Stereochemical Challenge
In the analysis of corticosteroids, the separation of Betamethasone from its C-16 epimer, Dexamethasone , represents one of the most persistent challenges in pharmaceutical chromatography. These two molecules differ only by the spatial orientation of the methyl group at the C-16 position—Betamethasone is the
This subtle stereochemical difference results in nearly identical physicochemical properties, leading to co-elution on standard C18 stationary phases if method parameters are not rigorously optimized. Furthermore, "Related Substances" in this context encompasses not just the epimer, but a suite of degradation products (e.g., Betamethasone 17-valerate, Betamethasone 21-valerate) and synthesis impurities (e.g., Impurity A, B as defined by EP).
This guide presents two distinct protocols:
-
Protocol A (Compliance): A robust method aligned with USP/EP monographs for QC release testing.
-
Protocol B (Resolution): An advanced method utilizing alternative selectivity (C8 or Phenyl-Hexyl) for difficult epimer separations in R&D.
Critical Mechanism of Separation
To achieve baseline resolution (
-
Stationary Phase Selection: While C18 (L1) is standard, it often provides only partial separation. C8 (L7) phases or Phenyl-Hexyl phases often provide superior selectivity for the steroid skeleton's rigid structure.
-
Mobile Phase Modifiers: The inclusion of Tetrahydrofuran (THF) or Cyclodextrin additives can dramatically improve selectivity. THF acts by altering the solvation shell around the steroid, accentuating the steric difference of the C-16 methyl group.
Decision Matrix: Method Selection
Figure 1: Decision tree for selecting the appropriate chromatographic strategy based on the analytical objective.
Protocol A: Standard Pharmacopeial Method (Compliance)
This protocol is derived from the USP/EP monographs for Betamethasone Dipropionate and Valerate. It is designed for robustness and reproducibility in a QC environment.
Chromatographic Conditions
| Parameter | Specification |
| Column | C18 (L1 Packing), 4.6 mm × 150 mm, 3 µm or 5 µm (e.g., Zorbax Eclipse Plus C18 or equivalent) |
| Column Temp | 40°C (Critical for mass transfer kinetics) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 - 20 µL |
| Detection | UV @ 254 nm |
| Run Time | ~45 minutes (approx. 2.5x retention of main peak) |
Mobile Phase Preparation[1][2]
-
Mobile Phase A (Aqueous): Acetonitrile : Water (35 : 65 v/v). Note: Some monographs suggest a buffer; however, simple water/ACN mixtures often suffice for neutral steroids.
-
Mobile Phase B (Organic): Acetonitrile (100%).
Gradient Program:
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Comment |
| 0.0 | 100 | 0 | Isocratic hold for polar impurities |
| 5.0 | 100 | 0 | Begin gradient |
| 30.0 | 0 | 100 | Elute hydrophobic related substances |
| 35.0 | 0 | 100 | Wash |
| 36.0 | 100 | 0 | Re-equilibration |
| 45.0 | 100 | 0 | End of Run |
System Suitability Criteria
-
Resolution (
): NLT (Not Less Than) 1.5 between Betamethasone and closest eluting impurity (often Impurity A or Dexamethasone if present). -
Tailing Factor (
): NMT (Not More Than) 2.0. -
% RSD: NMT 2.0% for replicate injections of the standard.
Protocol B: Enhanced Resolution Method (R&D/Epimer Focus)
When baseline separation of Betamethasone and Dexamethasone is required (e.g., tracking epimerization during stability studies), the standard C18 method often fails (
Chromatographic Conditions
| Parameter | Specification |
| Column | C8 (L7 Packing) , 4.6 mm × 150 mm, 3 µm (e.g., ACE 3 C8 or equivalent) |
| Column Temp | 25°C (Lower temperature often favors steric selectivity) |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 240 nm (Maximize sensitivity) |
Mobile Phase Strategy
Isocratic Elution:
-
Composition: Water : Acetonitrile : THF (80 : 15 : 5 v/v).
-
Mechanism: The addition of Tetrahydrofuran (THF) acts as a "shape-selective" solvent. It preferentially solvates the planar regions of the steroid, amplifying the steric hindrance caused by the axial vs. equatorial methyl group at C16.
Alternative Additive Strategy (If THF is restricted):
-
Use
-Cyclodextrin (10-20 mM) in the mobile phase (Water/ACN). The cyclodextrin cavity forms inclusion complexes with the steroid; the fit differs significantly between the alpha and beta epimers.
Workflow Visualization
Figure 2: Workflow for Protocol B, highlighting the critical mechanistic role of THF and C8 stationary phase.
Data Analysis & Impurity Profiling
Relative Retention Times (RRT)
Identification of related substances is performed using RRT relative to the Betamethasone peak.
| Compound | Common Name | Approx RRT (C18) | Limit (EP/USP) |
| Betamethasone | API | 1.00 | N/A |
| Impurity A | Betamethasone-21-acetate | ~1.2 | 1.0% |
| Impurity B | Betamethasone-17-valerate | ~1.4 | 0.5% |
| Dexamethasone | Epimer | 1.02 - 1.05 | 0.5% |
| Impurity C | Degradant (Oxidative) | ~0.4 | 0.5% |
Calculation
Impurity content is calculated using the "Area Normalization" method (if response factors are assumed 1.0) or "External Standard" method (preferred for high precision).
[2]Where:
- = Peak response of the individual impurity.[2]
- = Sum of responses of all peaks (excluding solvent/placebo peaks).
Troubleshooting Guide
Issue 1: Co-elution of Betamethasone and Dexamethasone
-
Cause: Loss of stationary phase selectivity or incorrect mobile phase organic ratio.
-
Fix: Switch to Protocol B (C8 column). If using C18, lower the column temperature to 20°C to increase retention and selectivity. Add 2-5% THF to the organic modifier.
Issue 2: Peak Tailing (> 2.0)
-
Cause: Secondary silanol interactions.
-
Fix: Ensure the column is "end-capped". Add a small amount of Triethylamine (TEA) (0.1%) to the mobile phase or use a buffer at pH 3.0 (Phosphate or Acetate) to suppress silanol ionization.
Issue 3: Baseline Drift
-
Cause: UV absorbance of THF or Gradient artifacts.
-
Fix: Use high-purity (HPLC-grade) THF free of peroxides. Ensure the reference wavelength on the DAD (Diode Array Detector) is off or set sufficiently far from the sample absorbance (e.g., 360 nm).
References
-
USP Monograph: United States Pharmacopeia. Betamethasone Dipropionate.[3][4][5] (Accessed via general search, specific login required for full text).
-
European Pharmacopoeia: EDQM. Betamethasone Dipropionate Monograph 0809.
-
Epimer Separation Study: "Quantitation of Trace Betamethasone or Dexamethasone in Active Pharmaceutical Ingredients by Reversed-Phase High-Performance Liquid Chromatography". Journal of Chromatographic Science.
-
Cortiscosteroid Analysis: "UHPLC Separation of Nine Corticosteroids". ThermoFisher Application Note.
Sources
LC-MS method for differentiating betamethasone isomers and esters
Abstract
Differentiation of Betamethasone (Beta) and Dexamethasone (Dexa) represents one of the classic challenges in steroid analysis due to their epimeric nature at the C16 position.[1][2][3] While mass spectrometry (MS) provides mass selectivity, it fails to distinguish these isomers due to identical molecular weights and fragmentation patterns. This guide provides a field-proven, self-validating LC-MS/MS protocol utilizing Fluorophenyl (PFP) stationary phase chemistry and methanol-driven selectivity to achieve baseline resolution (
Chemical Basis of Separation
The separation challenge lies in the stereochemistry at Carbon 16:[3]
-
Betamethasone:
-methyl orientation (spatial projection up). -
Dexamethasone:
-methyl orientation (spatial projection down).
Why Standard C18 Fails: Traditional C18 columns rely on hydrophobic interactions. Because the hydrophobicity of these epimers is nearly identical, C18 often yields partial separation (shoulders) or requires excessively long run times (>30 min).
The Expert Solution: PFP & Pi-Pi Interactions The recommended protocol utilizes a Pentafluorophenyl (PFP) stationary phase. The fluorine atoms on the benzene ring create a distinct electron-deficient cavity. This phase engages in:
-
Hydrophobic interactions (like C18).
-
Pi-Pi (
) interactions with the steroid backbone. -
Shape Selectivity: The rigid PFP ligands discriminate between the spatial "flatness" of the
vs. methyl orientations more effectively than alkyl chains.
Method Development Decision Matrix
The following logic gate determines the optimal experimental setup based on your specific analyte list.
Figure 1: Decision matrix for selecting the appropriate chromatographic approach.
Experimental Protocols
Protocol A: Separation of Free Isomers (High Resolution)
Target: Betamethasone, Dexamethasone
Chromatographic Conditions:
-
Column: Kinetex F5 (PFP) or Ace 3 C18-PFP,
mm, 1.7 µm or 2.6 µm particle size. -
Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.
-
Mobile Phase B: Methanol + 0.1% Formic Acid.
-
Note: Methanol is strictly required. Acetonitrile suppresses the shape selectivity needed for these isomers.
-
-
Flow Rate: 0.35 mL/min.
-
Temp: 40°C.
-
Elution: Isocratic 45% B (Adjust ±5% based on column age).
MS/MS Parameters (ESI+):
| Compound | Precursor (m/z) | Product (m/z) | CE (eV) | Dwell (ms) |
|---|
| Betamethasone | 393.2
Differentiation relies entirely on Retention Time (Rt). Typical performance: Beta (4.2 min), Dexa (4.8 min).
Protocol B: Comprehensive Ester Analysis
Target: Free isomers + Acetate, Phosphate, Valerate, Dipropionate esters.
Challenge: Phosphate esters are highly polar (elute early), while Valerate/Dipropionate are highly hydrophobic (elute late).
Gradient Workflow:
-
Column: Same as Protocol A.
-
Gradient Profile:
-
0.0 min: 30% B (Hold 1 min) -> Retains Phosphates.
-
1.0 - 6.0 min: Ramp to 55% B -> Elutes Free Isomers.
-
6.0 - 10.0 min: Ramp to 95% B -> Elutes Acetates/Valerates.
-
10.0 - 12.0 min: Hold 95% B.
-
12.1 min: Re-equilibrate 30% B.
-
MS/MS Parameters (Polarity Switching):
-
Phosphate Esters: Detect in ESI Negative mode (
515 437). -
Acetate/Free: Detect in ESI Positive mode.
Self-Validating System Suitability (QC)
To ensure data trustworthiness, every analytical run must pass the following "Go/No-Go" criteria before sample data is accepted.
1. The Resolution Check (
-
Pass:
(Baseline separation). -
Fail:
. Action: Lower %B by 2% or reduce column temperature by 5°C.
2. The Ion Ratio Check
While fragmentation is similar, the ratio of
Analytical Workflow Diagram
Figure 2: End-to-end analytical workflow from sample preparation to quality control.
Troubleshooting & Optimization
| Issue | Root Cause | Corrective Action |
| Merging Peaks (Rs < 1.2) | Mobile phase organic content too high. | Reduce Methanol by 2-5%. |
| Tailing Peaks | Secondary silanol interactions. | Increase Ammonium Formate to 5mM. |
| Low Sensitivity (Esters) | Poor ionization in chosen polarity. | Switch Phosphates to ESI(-); Acetates to ESI(+). |
| Rt Drift | Column temperature fluctuation. | Ensure column oven is stable (±0.5°C). |
References
-
Agilent Technologies. (2010).[5] LC/MS Application Note #19: Screening and Confirmation of Corticosteroids in Urine by LC/MS/MS. Retrieved from
-
Phenomenex. (2020). USP Dexamethasone Assay and Organic Impurities by LC-UV using the Kinetex® C18 Core-Shell UHPLC Column. Retrieved from
-
De Wasch, K., et al. (2001).[6] Differentiation between dexamethasone and betamethasone in a mixture using multiple mass spectrometry. Journal of Chromatography A. Retrieved from
-
Rustum, A. (2025).[1] Quantitation of Trace Betamethasone or Dexamethasone in Active Pharmaceutical Ingredients by Reversed-Phase HPLC. Journal of Chromatographic Science. Retrieved from
Sources
Application Note: Strategic Mobile Phase Composition for Betamethasone Epoxide Separation
This Application Note is designed for analytical chemists and process engineers in the pharmaceutical industry. It addresses the critical separation of Betamethasone 9,11-Epoxide (a key synthetic intermediate and potential genotoxic impurity) from the final Active Pharmaceutical Ingredient (API), Betamethasone.[1][2]
Executive Summary
The separation of Betamethasone 9,11-epoxide (9,11
Unlike the challenging separation of epimers (Betamethasone vs. Dexamethasone), the separation of the epoxide is driven by a distinct polarity shift. The absence of the polar 9-fluoro and 11-hydroxyl groups renders the epoxide significantly more hydrophobic than the API. This guide details a mobile phase strategy that exploits this hydrophobicity difference using a binary Acetonitrile/Water gradient to achieve baseline resolution (
Scientific Mechanism & Mobile Phase Logic
The Separation Challenge
-
Betamethasone (API): Contains a 9
-fluoro and 11 -hydroxyl group.[1][2][3] These electronegative and hydrogen-bonding moieties increase interaction with the aqueous phase, reducing retention on C18.[1][2] -
Betamethasone 9,11-Epoxide: Contains a strained three-membered ether ring bridging carbons 9 and 11.[1][2] It lacks the polar H-bonding capability of the hydroxyl group and the polarity of the fluorine. Consequently, it interacts more strongly with the hydrophobic stationary phase.[1]
Chromatographic Consequence: In Reverse Phase (RP) chromatography, the Epoxide will elute after Betamethasone.[1][2]
Mobile Phase Selection Strategy
| Component | Selection | Scientific Rationale |
| Organic Modifier | Acetonitrile (ACN) | Preferred. ACN is a polar aprotic solvent.[1][2] It forms weaker hydrogen bonds with the steroid skeleton compared to Methanol, leading to unique selectivity. For corticosteroids, ACN typically provides sharper peaks and lower backpressure, allowing for higher flow rates and better resolution of hydrophobic impurities like the epoxide.[1] |
| Aqueous Phase | Water (Ultra-pure) | Standard. For neutral steroids, pH control is less critical for ionization but vital for column stability and peak shape.[1][2] |
| Additive | Ammonium Formate (10mM) | Recommended. While Betamethasone is neutral, trace acidic impurities or column silanol interactions can cause tailing.[1][2] A volatile buffer like Ammonium Formate (pH ~3.5-4.[1][2]0) suppresses silanol activity and makes the method MS-compatible. |
Detailed Experimental Protocol
Instrumentation & Conditions
-
System: UHPLC or High-Performance Liquid Chromatography (HPLC) system with UV detection.
-
Column: C18 Stationary Phase (e.g., Agilent Zorbax Eclipse Plus C18 or Waters BEH C18).[1][2]
-
Temperature: 45°C (Elevated temperature improves mass transfer and sharpens steroid peaks).[1][2]
-
Detection: UV @ 254 nm (primary) and 240 nm (secondary).[1][2]
-
Flow Rate: 1.0 mL/min (Standard HPLC) or optimized for column ID.
Mobile Phase Composition
-
Solvent A: 10 mM Ammonium Formate in Water (pH 3.8 adjusted with Formic Acid).
Gradient Program (Standard HPLC)
This gradient is designed to elute the polar API first, then ramp up hydrophobicity to elute the epoxide and other non-polar precursors.[1]
| Time (min) | % Solvent A (Buffer) | % Solvent B (ACN) | Event |
| 0.0 | 75 | 25 | Equilibration / Injection |
| 2.0 | 75 | 25 | Isocratic hold to stack polar impurities |
| 15.0 | 50 | 50 | Linear ramp to elute Betamethasone |
| 20.0 | 20 | 80 | Wash: Elutes Betamethasone Epoxide |
| 22.0 | 20 | 80 | Hold high organic to clear column |
| 22.1 | 75 | 25 | Return to initial conditions |
| 28.0 | 75 | 25 | Re-equilibration |
System Suitability Criteria
To ensure the method is valid for release testing, the following criteria must be met:
-
Resolution (
): > 2.0 between Betamethasone and Betamethasone Epoxide. -
Tailing Factor (
): 0.8 – 1.5 for the Betamethasone peak.[1] -
% RSD (n=6): < 2.0% for retention time and peak area.[1]
Visualizing the Separation Logic
The following diagram illustrates the decision-making process for optimizing the mobile phase specifically for the epoxide impurity.
Caption: Logic flow for selecting Acetonitrile/Ammonium Formate to exploit the hydrophobicity of the epoxide.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Co-elution (Rs < 1.5) | Gradient slope too steep. | Decrease the %B ramp rate between 10-20 minutes. Flatten the gradient to 0.5% B/min. |
| Peak Tailing | Secondary silanol interactions.[1] | Ensure pH is ~3.5-4.[1][2]0. Increase buffer concentration to 20mM.[1] Use an end-capped column (e.g., "Eclipse Plus").[1][2] |
| Epoxide Not Detected | Epoxide retained on column.[1] | The epoxide is lipophilic.[1] Ensure the "Wash" step goes to at least 80% or 90% ACN to elute it. |
| Baseline Drift | UV absorbance of Formate.[1] | If using UV < 230nm, switch from Formate to Phosphate buffer (non-volatile, not MS compatible) or use HPLC-grade additives.[1][2] |
References
-
United States Pharmacopeia (USP). Betamethasone Dipropionate Monograph: Organic Impurities.[1] USP-NF.[1][2] (Standard reference for corticosteroid impurity limits and general chromatographic conditions).
-
European Pharmacopoeia (Ph.[1] Eur.). Betamethasone Monograph 0312.[1][4] (Defines "Impurity E" as the 9,11-epoxide and provides system suitability requirements).
-
S. Görög. Steroid Analysis in the Pharmaceutical Industry.[1] Ellis Horwood Series in Analytical Chemistry.[1] (Authoritative text on the separation mechanisms of steroid epimers and intermediates).
-
Agilent Technologies. Analysis of Corticosteroids using High Performance Liquid Chromatography. Application Note. Link (General reference for steroid mobile phase selection).[1][2]
-
PubChem. Betamethasone 9,11-Epoxide Structure & Properties.[1][2][5][6] National Library of Medicine.[1][5] Link (Source for structural polarity analysis).[1][2]
Sources
- 1. Betamethasone 9,11-Epoxide 17,21-Dipropionate [lgcstandards.com]
- 2. CAS 981-34-0: Betamethasone 9,11-epoxide | CymitQuimica [cymitquimica.com]
- 3. Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. Betamethasone 9,11-Epoxide 17-Propionate | C25H32O6 | CID 22821922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Betamethasone 9,11-epoxide 17,21-dipropionate | C28H36O7 | CID 22821921 - PubChem [pubchem.ncbi.nlm.nih.gov]
Advanced Characterization of Steroid Synthesis Intermediates
From Isomer Separation to Structural Certainty
Abstract
The synthesis of steroidal Active Pharmaceutical Ingredients (APIs) presents a unique analytical challenge: the rigid tetracyclic core generates numerous stereocenters, leading to intermediates that are often isobaric diastereomers or epimers.[1] Standard "catch-all" C18 chromatography and Electrospray Ionization (ESI) often fail to resolve or ionize these neutral, non-polar intermediates. This guide details an orthogonal analytical strategy combining Phenyl-Hexyl stationary phases for epimer resolution, APCI-MS for ionization of neutral steroids, and NOESY NMR for absolute stereochemical assignment.
Part 1: Chromatographic Separation Strategies
The Challenge: Steroid intermediates often differ only by the orientation of a single hydroxyl or methyl group (e.g., C-17
The Solution: Utilize
Table 1: Stationary Phase Selection Guide for Steroids
| Stationary Phase | Mechanism | Best Application | Mobile Phase Preference |
| C18 (ODS) | Hydrophobic Interaction | General potency assay; separation of distinct metabolites. | Acetonitrile (Lower viscosity) |
| Phenyl-Hexyl | Hydrophobicity + | Critical Pair Resolution. Separating stereoisomers and epimers (e.g., Betamethasone vs. Dexamethasone). | Methanol (Enhances |
| Porous Graphitic Carbon (PGC) | Shape Selectivity | Polar steroids and retention of very early eluting (polar) impurities. | THF/ACN mixtures |
| Fluorophenyl | Dipole-Dipole + | Halogenated steroids (e.g., fluorinated corticosteroids). | Methanol |
Workflow Visualization: Method Development Decision Tree
Figure 1: Decision logic for selecting stationary phases. Note the pivot to Phenyl-Hexyl phases when stereoisomers are present.
Part 2: Mass Spectrometry – The Ionization Paradox
The Problem: Many synthetic intermediates (e.g., progesterone precursors) are neutral molecules lacking basic nitrogen atoms. They do not protonate easily in Electrospray Ionization (ESI), leading to poor sensitivity or total signal loss.
The Solution: Atmospheric Pressure Chemical Ionization (APCI) . Unlike ESI, which relies on solution-phase chemistry, APCI utilizes a corona discharge to ionize solvent molecules, which then transfer charge to the analyte in the gas phase.[2][3] This is far more effective for neutral, non-polar steroids.
-
ESI: Good for conjugated steroids (sulfates, glucuronides) or those with amine handles.
-
APCI: The "Gold Standard" for neutral intermediates (ketones, alcohols).
-
APPI (Photoionization): Use for highly non-polar polycyclic aromatic hydrocarbons or steroids that fail APCI.
Part 3: Stereochemical Assignment (NMR)
Mass spectrometry provides molecular weight, but it cannot definitively distinguish between an
Critical Protocol: The NOESY "Veto"
-
1D Proton NMR: Assign the rigid "anchor" signals—typically the angular methyl groups (C-18 and C-19). These are diagnostic; their chemical shift changes predictably based on neighboring functional groups (Zürcher's Rules).
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): This correlates protons that are close in space (< 5 Å) but not necessarily bonded.
-
Example: If the C-19 methyl (always
) shows a NOE cross-peak to a proton at C-11, that C-11 proton must also be on the face (axial). If the substituent is , the proton is , and the NOE signal confirms it.
-
Part 4: Validated Experimental Protocols
Protocol A: UHPLC-APCI-MS Impurity Profiling
Purpose: To detect and quantify trace impurities and epimers in a steroid intermediate batch.
1. Sample Preparation
-
Diluent: Methanol:Water (90:10). Avoid Acetonitrile if using Phenyl columns to maintain
selectivity. -
Concentration: 0.5 mg/mL (Assay level); 0.005 mg/mL (Sensitivity check).
-
Filtration: 0.2 µm PTFE filter (Do not use Nylon; steroids can adsorb).
2. Chromatographic Conditions
-
System: UHPLC (Agilent 1290 or Waters H-Class).
-
Column: Agilent Poroshell 120 Phenyl-Hexyl, 2.1 x 100 mm, 1.9 µm.
-
Mobile Phase A: 5 mM Ammonium Formate in Water (Promotes ionization in APCI).
-
Mobile Phase B: Methanol (LC-MS Grade).
-
Gradient:
-
0 min: 40% B
-
10 min: 90% B
-
12 min: 90% B
-
12.1 min: 40% B (Re-equilibration).
-
-
Flow Rate: 0.4 mL/min.[4]
-
Temp: 40°C.
3. Mass Spectrometry (APCI Source)
-
Mode: Positive Scan (m/z 150–800).
-
Corona Current: 4.0 µA.
-
Vaporizer Temp: 350°C (High heat is required to volatilize neutral steroids).
-
Gas Temp: 300°C.
-
Nebulizer Pressure: 35 psi.
4. System Suitability Criteria (Self-Validating)
-
Resolution (
): > 2.0 between the Main Peak and nearest epimer. -
Tailing Factor (
): 0.8 – 1.2. -
Precision (RSD): < 2.0% for 5 replicate injections.
Protocol B: NMR Stereochemical Confirmation
Purpose: To definitively assign the configuration of a new chiral center.
1. Acquisition
-
Solvent:
(Default) or (If hydroxyl protons need to be observed to check for H-bonding). -
Instrument: 500 MHz or higher cryoprobe.
-
Experiments:
-
PROTON (16 scans, d1=5s for integration accuracy).
-
HSQC (Multiplicity-edited: CH/CH3 up, CH2 down).
-
NOESY (Mixing time
= 500 ms).
-
2. Data Analysis Logic
-
Step 1: Identify H-18 and H-19 methyl singlets (usually 0.6 – 1.2 ppm).
-
Step 2: Locate the proton of interest (e.g., H-17).
-
Step 3: Check NOESY channel.
-
Scenario: If H-17 shows NOE to H-18 (which is
), then H-17 is -oriented. Consequently, the substituent at C-17 is .
-
Workflow Visualization: Ionization Source Selection
Figure 2: Selection guide for MS ionization sources. Neutral intermediates require APCI for robust detection.
References
-
International Council for Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2).[5][6] (2006).[5] Defines reporting thresholds for impurities in drug development.
-
Agilent Technologies. Fast Screening Methods for Steroids by HPLC with Agilent Poroshell 120 Columns. (2012).[4] Demonstrates the superiority of Phenyl-Hexyl phases over C18 for steroid selectivity.[4]
-
Biotage. When should I choose APCI or ESI for my flash column chromatography? (2023).[7][6] Comparative analysis of ionization techniques for neutral vs. polar compounds.
-
Royal Society of Chemistry. Nuclear Magnetic Resonance of Steroids. (2016).[6] Comprehensive guide on using NOESY and chemical shifts for steroid stereochemistry.
-
US Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics.[8][9][10] (2015).[6][8] Regulatory framework for validating the protocols described above.
Sources
- 1. EP1398320A1 - Preparative separation of steroids by reverse phase HPLC - Google Patents [patents.google.com]
- 2. Characterization of Nonpolar Lipids and Selected Steroids by Using Laser-Induced Acoustic Desorption/Chemical Ionization, Atmospheric Pressure Chemical Ionization, and Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. agilent.com [agilent.com]
- 5. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. ICH Official web site : ICH [ich.org]
- 7. biotage.com [biotage.com]
- 8. FDA Guidance on analytical procedures and methods validation published - ECA Academy [gmp-compliance.org]
- 9. researchgate.net [researchgate.net]
- 10. resolvemass.ca [resolvemass.ca]
Technical Support Center: High-Sensitivity Steroid Impurity Analysis
Senior Application Scientist Desk
Topic: Enhancing Detection Sensitivity for Low-Level Steroid Impurities Status: Active Case File
Introduction: The "Flying Blind" Paradox
Welcome. If you are reading this, you are likely facing the "trace analysis paradox" common in steroid drug development: Regulatory bodies (ICH Q3A/Q3B) require you to characterize impurities at thresholds (0.05% or lower) that your current LC-MS/MS method cannot reliably distinguish from baseline noise.
Steroids are notoriously difficult analytes. They are neutral, lack easily ionizable functional groups (unlike basic drugs), and suffer from extensive isomerism (e.g., 11- vs. 21-deoxycortisol). Standard "generic" methods often fail here.
This guide is not a textbook; it is a troubleshooting workflow designed to systematically dismantle the barriers to sensitivity. We will address the three critical failure points: Ionization Physics , Chromatographic Selectivity , and Chemical Visibility .
Module 1: The Ionization Challenge
Issue: "My signal-to-noise ratio is stuck below 10:1 for trace impurities."
Standard mobile phases (Formic Acid/Ammonium Formate) often fail to protonate neutral steroids efficiently.
The Solution: Ammonium Fluoride Switching
For many steroids, particularly in negative mode (estrogens) and some positive mode applications, Ammonium Fluoride (NH₄F) is a superior additive compared to Formic Acid.[1]
The Causality (Why it works):
-
Negative Mode (Estrogens/Phenolics): Fluoride ions (
) form stable adducts or facilitate efficient deprotonation .[1] This is often 5-10x more sensitive than standard electrospray ionization (ESI). -
Positive Mode (Keto-steroids): While counter-intuitive, low concentrations of NH₄F can enhance protonation by altering the pH and surface tension of the electrospray droplet, improving desolvation efficiency.
Protocol: Mobile Phase Optimization
-
Preparation: Prepare a 100 mM stock solution of NH₄F in water.
-
Mobile Phase A: Water + 0.2 mM NH₄F.
-
Mobile Phase B: Methanol (preferred over Acetonitrile for fluoride solubility).
-
Warning: NH₄F can etch glass over long periods. Use plastic solvent bottles and flush the system with water/methanol (50:50) after use.
Reference: Assessment of ammonium fluoride as a mobile phase additive for sensitivity gains in electrospray ionization. (PubMed) [1]
Module 2: The Isomer Trap
Issue: "I see one broad peak, but I suspect it's a mixture of isomers."
Steroid impurities often differ only by the position of a double bond or a hydroxyl group. A standard C18 column interacts primarily via hydrophobic retention, which is often insufficient to discriminate between these subtle geometric differences.
The Solution: Biphenyl Stationary Phases
Switch from C18 to a Biphenyl core-shell column.[2]
The Causality:
Biphenyl phases possess a unique retention mechanism involving
Data Comparison: Separation Efficiency
| Feature | C18 Column | Biphenyl Column | Benefit for Steroids |
| Primary Interaction | Hydrophobic | Hydrophobic + | Separates isomers (e.g., Corticosterone vs. 11-Deoxycortisol) |
| Solvent Preference | Acetonitrile | Methanol | Methanol enhances |
| Peak Capacity | Moderate | High | Sharper peaks = Higher S/N ratio |
Reference: Biphenyl based stationary phases for improved selectivity in complex steroid assays. (PubMed) [2]
Module 3: The "Invisible" Steroid (Derivatization)
Issue: "My analyte (e.g., Dihydrotestosterone) has poor ionization efficiency even with optimization."
Some steroids are chemically "quiet"—they lack basic nitrogens for protonation or acidic protons for deprotonation.
The Solution: Girard T Derivatization
If the physics of the source fails, we must change the chemistry of the molecule. Girard T reagent reacts with ketone groups (common in steroids) to attach a permanently charged quaternary ammonium tag.
The Causality: This transforms the analyte from a neutral molecule dependent on pH for ionization into a pre-charged cation . This drastically reduces background noise and eliminates reliance on mobile phase protons.
Step-by-Step Protocol: Girard T Derivatization
-
Dry Down: Evaporate 100 µL of sample extract to dryness under Nitrogen.
-
Reagent Prep: Dissolve Girard T reagent in Methanol (10 mg/mL) with 10% Acetic Acid.
-
Reaction: Add 50 µL of reagent to the dried residue.
-
Incubation: Vortex and incubate at 60°C for 20 minutes .
-
Quench: Add 50 µL of water to stop the reaction.
-
Analysis: Inject directly (or dilute) into LC-MS/MS.
Visualization: Derivatization Pathway
Caption: Chemical transformation of neutral keto-steroids into high-sensitivity pre-charged hydrazones.
Reference: Validation of highly sensitive simultaneous targeted and untargeted analysis of keto-steroids by Girard P derivatization. (Thermo Fisher/ScienceDirect) [3]
Module 4: The Matrix Ghost (Sample Prep)
Issue: "My standards look great, but my spiked plasma samples lose 50% signal."
This is classic Ion Suppression . Phospholipids (glycerophosphocholines) in biological matrices co-elute with steroids and "hog" the charge in the ESI source.
The Solution: Phospholipid Removal Plates
Protein precipitation (PPT) is insufficient. You must use Phospholipid Removal (PLR) plates or Zirconia-coated SPE.
Troubleshooting Workflow:
Caption: Decision tree for isolating the root cause of low sensitivity in steroid analysis.
Reference: HybridSPE® Phospholipid Removal Technology for Biological Matrices.[3] (Merck/Sigma) [4]
References
-
Assessment of ammonium fluoride as a mobile phase additive for sensitivity gains in electrospray ionization. Source: PubMed / National Institutes of Health URL:[Link]
-
Biphenyl based stationary phases for improved selectivity in complex steroid assays. Source: PubMed / Journal of Pharmaceutical and Biomedical Analysis URL:[Link]]
-
ICH Q3A(R2): Impurities in New Drug Substances. Source: ICH.org URL:[Link]
Sources
Welcome to the dedicated support center for the analysis of betamethasone and its related compounds. As a class of structurally similar corticosteroids, including epimers like dexamethasone, achieving robust and reproducible separation requires a well-optimized gradient elution high-performance liquid chromatography (HPLC) method. This guide is designed for researchers, analytical scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions, ensuring the integrity and accuracy of your analytical results.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during the gradient elution analysis of betamethasone compounds. Each issue is presented in a question-and-answer format, explaining the root cause and providing a clear, actionable solution.
Q1: Why am I seeing poor resolution, especially between betamethasone and its epimer, dexamethasone?
Answer:
The co-elution or poor separation of betamethasone and dexamethasone is a classic challenge in corticosteroid analysis. These two compounds are epimers, differing only in the spatial orientation of the methyl group at the C-16 position.[1][2] This subtle structural difference makes them difficult to resolve with standard reversed-phase methods.
Underlying Causes & Corrective Actions:
-
Insufficient Mobile Phase Selectivity: Standard water/acetonitrile or water/methanol gradients may not provide enough selectivity to resolve these epimers. The choice of organic modifier and additives is critical.
-
Solution: Introduce a third solvent into the mobile phase to modulate selectivity. Tetrahydrofuran (THF) is often effective. Even small amounts of THF can significantly alter the interaction between the analytes and the stationary phase, improving resolution.[3][4] In one validated method, Mobile Phase A was a mixture of water, THF, and acetonitrile (90:4:6), while Mobile Phase B contained acetonitrile, THF, water, and methanol (74:2:4:20).[3][4][5]
-
-
Inappropriate Stationary Phase: A standard C18 column may not be the optimal choice. The separation of these epimers often relies on exploiting subtle differences in their shape and electronic properties.
-
Solution: Consider columns that offer alternative separation mechanisms.
-
Phenyl Columns: These columns can provide pi-pi interactions with the aromatic rings in the steroid structure, offering a different selectivity compared to the hydrophobic interactions of a C18 phase.[6]
-
Polar-Embedded or Polar-Endcapped Columns: These "AQ" type phases are designed for better interaction with polar compounds and can offer unique selectivity for corticosteroids.[7]
-
-
-
Suboptimal Gradient Slope: A gradient that is too steep will cause the peaks to elute too quickly and close together, sacrificing resolution.
Q2: My peaks for betamethasone and other related substances are tailing. What's the cause and how can I fix it?
Answer:
Peak tailing is a common form of peak asymmetry where the back half of the peak is wider than the front half. For corticosteroids like betamethasone, this is often caused by secondary interactions with the stationary phase or issues with the mobile phase pH.
Underlying Causes & Corrective Actions:
-
Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica surface of the column packing can have a strong, unwanted interaction with polar functional groups on the steroid molecule. This is a primary cause of tailing for basic or polar analytes.[10][11][12]
-
Solution 1: Adjust Mobile Phase pH: Using a low-pH mobile phase (e.g., pH ≤ 3) suppresses the ionization of silanol groups, minimizing these secondary interactions.[11] Adding a buffer like ammonium formate or potassium phosphate can help maintain a stable, low pH.[9][13]
-
Solution 2: Use a Modern, High-Purity Column: Modern "Type B" silica columns are manufactured to have a much lower concentration of active silanol groups and are often end-capped to block the remaining ones, significantly reducing peak tailing.[11][12]
-
-
Column Overload: Injecting too much sample mass onto the column can saturate the stationary phase, leading to peak distortion, including tailing.[14]
-
Solution: Reduce the injection volume or dilute the sample and re-inject. If the peak shape improves, the original injection was overloaded.
-
-
Column Contamination/Wear: An accumulation of strongly retained matrix components on the column inlet or guard column can create active sites that cause tailing.
-
Solution: Use a guard column to protect the analytical column. If tailing appears for all peaks and develops over time, replace the guard column.[14] If this doesn't work, try flushing the analytical column or, if necessary, replace it.
-
Q3: I'm observing significant baseline drift during my gradient run. How can I minimize this?
Answer:
Baseline drift is a common artifact in gradient elution, caused by the changing composition of the mobile phase as it passes through the detector.[9] A rising or falling baseline can complicate peak integration and reduce the signal-to-noise ratio for low-level impurities.
Underlying Causes & Corrective Actions:
-
Mismatched UV Absorbance of Solvents: If your mobile phase solvents (e.g., Solvent A and Solvent B) have different UV absorbance profiles at your detection wavelength, the baseline will drift as the proportion of these solvents changes. This is a very common cause.
-
Solution 1: Use high-purity, HPLC-grade solvents to minimize absorbing impurities.
-
Solution 2: To counteract a rising baseline caused by Solvent B having higher absorbance, you can add a small amount of Solvent B to Solvent A. For example, a method for betamethasone dipropionate added THF to both Mobile Phase A and Mobile Phase B to help stabilize the baseline.[3]
-
Solution 3: If using a Photodiode Array (PDA) detector, you can use a reference wavelength to compensate for the background absorbance changes.[9]
-
-
Lack of Column Equilibration: Insufficient re-equilibration time between runs will cause the column to start the next run from an inconsistent state, leading to retention time shifts and a drifting baseline on the subsequent run.
-
Solution: Ensure the column is fully re-equilibrated with the initial mobile phase conditions for a sufficient time. A general rule is to flush the column with at least 5-10 column volumes of the starting mobile phase.[9]
-
Workflow & Protocol Examples
Protocol 1: Generic Scouting Gradient for Betamethasone Compounds
This protocol is a starting point for developing a new method when little information is available. The goal is to elute all compounds of interest and get a general idea of the required gradient range.
Step-by-Step Methodology:
-
Column Selection: Start with a modern, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm).
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
HPLC Conditions:
-
Gradient Program:
-
Run a wide, linear gradient from 5% to 95% B over 20-30 minutes. This helps determine the approximate elution strength needed for your compounds.[9]
-
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95.0 | 5.0 |
| 25.0 | 5.0 | 95.0 |
| 30.0 | 5.0 | 95.0 |
| 30.1 | 95.0 | 5.0 |
| 35.0 | 95.0 | 5.0 |
-
Analysis: After the run, analyze the chromatogram to determine the retention times of the first and last eluting peaks. This information will be used to create a more focused and efficient gradient in the next optimization step.[9]
Diagram: Systematic Gradient Optimization Workflow
This diagram illustrates the logical flow from an initial scouting run to a fully optimized and validated method.
Caption: A workflow for systematic gradient elution optimization.
Frequently Asked Questions (FAQs)
Q: When is gradient elution necessary over an isocratic method for corticosteroids?
A: Gradient elution is preferred when your sample contains compounds with a wide range of polarities, which is common for active pharmaceutical ingredients (APIs) and their related impurities or degradation products.[8] An isocratic method that provides good resolution for early-eluting peaks will take excessively long to elute late-retained compounds, leading to broad peaks and poor sensitivity. Conversely, an isocratic method strong enough to elute late peaks quickly will cause co-elution of the early peaks. Gradient elution solves this "general elution problem" by increasing the mobile phase strength during the run, allowing all compounds to elute as sharp, well-resolved peaks in a reasonable timeframe.[16]
Q: How do I develop a stability-indicating gradient method?
A: A stability-indicating method is one that can resolve the API from all its potential degradation products and related substances.[3][4] The development involves:
-
Forced Degradation Studies: Subject the betamethasone sample to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products.[17][18]
-
Method Development: Develop a gradient method, as described above, that separates the parent drug from all degradation peaks.
-
Peak Purity Analysis: Use a PDA detector to perform peak purity analysis on the main betamethasone peak in the chromatograms from the stressed samples. This ensures that no degradation products are co-eluting with the main peak.
Q: What are the key system suitability parameters I should monitor for my method?
A: To ensure your method is performing correctly on a day-to-day basis, you should monitor several system suitability test (SST) parameters. Based on pharmacopeial guidelines and published methods, key parameters include:
-
Resolution (Rs): The resolution between critical peak pairs (e.g., betamethasone and dexamethasone, or the API and a closely eluting impurity) should be greater than a specified value, often ≥ 1.5 or 2.0.[1][19] Some methods for betamethasone dipropionate set a resolution of not less than 11 between an impurity and the main peak to ensure separation from placebo peaks.[3]
-
Tailing Factor (Tf): The tailing factor for the main betamethasone peak should typically be ≤ 2.0.[3][19]
-
Repeatability (%RSD): The relative standard deviation for the peak area of replicate injections of a standard solution should be low, typically NMT 2.0%.[19]
Diagram: Troubleshooting Decision Tree for Peak Shape Issues
This diagram provides a logical path for diagnosing and solving common peak shape problems.
Caption: A decision tree for troubleshooting peak shape problems.
References
-
Mastelf. (2025, March 3). How to Optimize HPLC Gradient Elution for Complex Samples. Mastelf. [Link]
-
Patel, Y., et al. (2012). Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation. Indian Journal of Pharmaceutical Sciences, 74(2), 126-133. [Link]
-
ResearchGate. (n.d.). Analytical Method Development And Validation Of The Test Method For Degradation Products Of Betamethasone Dipropionate In Betamethasone Dipropionate Cream 0.05% By Rp-Hplc Method. ResearchGate. [Link]
-
Patel, Y., et al. (2012). Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation. PubMed. [Link]
-
Rustum, A., et al. (2009). Quantitation of Trace Betamethasone or Dexamethasone. Pharmaceutical Technology. [Link]
-
LCGC International. (2020, November 12). The Secrets of Successful Gradient Elution. LCGC International. [Link]
-
Shrivastava, A., & Gupta, V. B. (2012). HPLC: Isocratic or Gradient Elution and Assessment of Linearity In Analytical Methods. Journal of Advanced Scientific Research, 3(2), 12-20. [Link]
-
Xiong, Y., et al. (2009). Development and validation of a stability-indicating RP-HPLC method to separate low levels of dexamethasone and other related compounds from betamethasone. Request PDF on ResearchGate. [Link]
-
ResearchGate. (n.d.). FORCE DEGRADATION DATA OF BD FROM DEVELOPED FORMULATION. ResearchGate. [Link]
-
Journal of Pharmaceutical Negative Results. (2022). Develop Rp-Hplc Method For The Estimation Of Drug In Marketed Formulation Of Betamethasone Dipropionate. [Link]
-
Chromatography Forum. (2006, December 6). to separate dexamethasone and Betamethasone. [Link]
-
PubMed. (2022, April 26). Optimization of gradient reversed phase high performance liquid chromatography analysis of acetaminophen oxidation metabolites using linear and non-linear retention model. [Link]
-
Markovich, R., et al. (2009). Development and validation of a stability-indicating RP-HPLC method for assay of betamethasone and estimation of its related compounds. ResearchGate. [Link]
-
IJNRD. (2025, July 7). DEVELOPMENT AND VALIDATION OF ANALYTICAL METHODS FOR SIMULTANEOUS ESTIMATION OF CALCIPOTRIOL AND BETAMETHASONE IN THEIR FORM. [Link]
-
ThaiJO. (2023, December 31). Analytical method development and validation for simultaneous determination of triamcinolone acetate, betamethasone valerate and clobetasol. [Link]
-
Web of Pharma. (2025, February 14). USP-NF Betamethasone Valerate. [Link]
-
ScienceOpen. (2012, March 6). Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation. [Link]
-
Indian Journal of Pharmaceutical Sciences. (2014). Development and Validation of a RP-HPLC Method for Simultaneous Determination of Betamethasone and Sodium Benzoate in. [Link]
-
SCIRP. (n.d.). Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS. [Link]
-
LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. [Link]
-
Waters. (n.d.). Troubleshooting Peak Shape Problems in HPLC. [Link]
-
ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. [Link]
-
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?. [Link]
-
Marcel Dekker, Inc. (1991). corticosteroid analysis by hplc-uv facilitated by use of an injector-mounted extraction column. [Link]
-
Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC. [Link]
-
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?. [Link]
-
PE Polska. (n.d.). Improved HPLC Separation of Steroids Using a Polar End Capped LC Column. [Link]
-
ResearchGate. (2025, August 10). Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS. [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. to separate dexamethasone and Betamethasone - Chromatography Forum [chromforum.org]
- 3. Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation – ScienceOpen [scienceopen.com]
- 6. researchgate.net [researchgate.net]
- 7. pepolska.pl [pepolska.pl]
- 8. mastelf.com [mastelf.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 12. chromtech.com [chromtech.com]
- 13. ijpsonline.com [ijpsonline.com]
- 14. acdlabs.com [acdlabs.com]
- 15. researchgate.net [researchgate.net]
- 16. sciensage.info [sciensage.info]
- 17. researchgate.net [researchgate.net]
- 18. pnrjournal.com [pnrjournal.com]
- 19. trungtamthuoc.com [trungtamthuoc.com]
Technical Support Center: Navigating Matrix Effects in LC-MS Analysis of Topical Formulations
Welcome to the technical support center dedicated to addressing the complex challenge of matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of topical formulations. This guide is designed for researchers, analytical scientists, and drug development professionals who are working to accurately and reliably quantify active pharmaceutical ingredients (APIs) and other compounds within intricate semi-solid matrices such as creams, ointments, and gels.
The inherent complexity of topical formulations, with their diverse array of excipients, presents a significant hurdle to achieving robust and reproducible LC-MS data.[1][2] This resource provides in-depth, field-proven insights and practical troubleshooting guidance to help you anticipate, identify, and mitigate matrix effects, thereby ensuring the integrity and validity of your analytical results.
Understanding the Challenge: What are Matrix Effects in the Context of Topical Formulations?
In LC-MS analysis, the "matrix" encompasses all components within a sample other than the analyte of interest.[3] For topical formulations, this includes a wide variety of excipients such as lipids, polymers, emulsifiers, thickening agents, and preservatives, which are essential for the product's physical properties and drug delivery performance.[2]
Matrix effects occur when these co-eluting matrix components interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[3][4][5] This phenomenon can severely impact the accuracy, precision, and sensitivity of quantitative analyses.[4]
-
Ion Suppression: This is the most common manifestation of matrix effects, where the presence of co-eluting compounds reduces the signal intensity of the analyte.[3] This can happen through several mechanisms, including competition for ionization, where matrix components with higher concentrations or greater ionization efficiency monopolize the ionization process.[5] In electrospray ionization (ESI), non-volatile matrix components can also alter the surface tension and viscosity of the droplets, hindering the release of analyte ions into the gas phase.[3]
-
Ion Enhancement: Less frequently observed, ion enhancement is an increase in the analyte's signal intensity due to the presence of matrix components.[3]
The complex and variable nature of topical formulation matrices makes them particularly prone to causing significant matrix effects.[1][2]
Troubleshooting & FAQs: A-Q&A-Driven Guide
This section directly addresses specific issues you may encounter during your experiments in a practical question-and-answer format.
Q1: My analyte signal is significantly lower in the cream matrix compared to the standard in pure solvent. How can I confirm this is a matrix effect?
A1: Initial Diagnosis and Confirmation
A lower signal in the matrix is a classic indicator of ion suppression. To systematically confirm and characterize this, two primary experimental approaches are recommended: the Post-Extraction Spike and the Post-Column Infusion experiments.[6][7]
Experimental Protocol: Post-Extraction Spike
This quantitative method directly assesses the impact of the matrix on your analyte's signal.
-
Prepare three sets of samples:
-
Set A (Neat Solution): Analyte of interest spiked into the final mobile phase solvent.
-
Set B (Post-Extraction Spike): A blank sample of the topical formulation is subjected to the entire extraction procedure. The final, clean extract is then spiked with the analyte of interest at the same concentration as Set A.
-
Set C (Pre-Extraction Spike): A blank sample of the topical formulation is spiked with the analyte of interest before the extraction procedure begins. This set is used to determine the recovery of the extraction process.
-
-
Analyze all three sets by LC-MS/MS.
-
Calculate the Matrix Effect (%) and Recovery (%):
-
Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) * 100
-
Recovery (%) = (Peak Area of Set C / Peak Area of Set B) * 100
-
A Matrix Effect value significantly less than 100% confirms ion suppression, while a value greater than 100% indicates ion enhancement.
Experimental Protocol: Post-Column Infusion
This qualitative experiment helps to identify the retention time regions where matrix components cause ion suppression or enhancement.
-
Set up a post-column infusion system:
-
Continuously infuse a standard solution of your analyte at a constant flow rate into the LC eluent stream after the analytical column, using a T-junction.
-
This creates a stable baseline signal for your analyte in the mass spectrometer.
-
-
Inject a blank matrix extract:
-
Perform your standard sample preparation procedure on a blank (analyte-free) topical formulation.
-
Inject this extract onto the LC column.
-
-
Monitor the analyte signal:
-
A dip in the stable baseline signal indicates a region of ion suppression caused by co-eluting matrix components.
-
A rise in the baseline indicates a region of ion enhancement.
-
This information is invaluable for optimizing your chromatographic method to separate your analyte from these interfering regions.
Diagram: Workflow for Diagnosing Matrix Effects
Caption: A logical workflow for diagnosing and confirming matrix effects.
Q2: I'm working with a high-lipid ointment. My initial protein precipitation with acetonitrile gives poor recovery and significant signal suppression. What sample preparation strategy should I try next?
A2: Addressing Lipophilic Matrices
High-lipid ointments require a sample preparation strategy that can effectively partition the often more polar API away from the non-polar excipients. Simple protein precipitation is generally insufficient for these matrices. Liquid-Liquid Extraction (LLE) is a robust alternative.[8][9]
The principle of LLE is to use two immiscible liquid phases (typically aqueous and organic) to separate the analyte from interfering matrix components based on their differential solubilities.[8]
Experimental Protocol: Liquid-Liquid Extraction (LLE) for Ointments
-
Sample Dissolution/Dispersion:
-
Accurately weigh a portion of the ointment into a centrifuge tube.
-
Add a solvent that is miscible with both the ointment base and an extraction solvent. A common starting point is a mixture of methanol and water. Vortex and/or sonicate until the ointment is fully dispersed.
-
-
Liquid-Liquid Partitioning:
-
Add an immiscible organic solvent in which your API has high solubility, but the lipidic matrix components have low solubility. Common choices include hexane, methyl-tert-butyl ether (MTBE), or ethyl acetate.
-
Vortex vigorously for several minutes to ensure thorough mixing and partitioning.
-
Centrifuge at high speed to achieve a clean separation of the aqueous and organic layers.
-
-
Analyte Collection:
-
Carefully aspirate the layer containing your analyte. For a polar API, this will likely be the aqueous/methanolic layer. For a more lipophilic API, it may be the organic layer.
-
-
Evaporation and Reconstitution:
Causality Behind the Choices:
-
Why not just dilute? While simple, dilution reduces the concentration of both the analyte and the matrix components. If your analyte is at a low concentration, dilution may push it below the limit of quantification.[11] LLE, on the other hand, can concentrate the analyte while removing interferences.[8]
-
Solvent Selection is Key: The choice of extraction solvent is critical and depends on the polarity of your API. You want to maximize the partitioning of your analyte into one phase while leaving the bulk of the matrix excipients in the other.
Q3: My analyte is in a carbomer-based gel, and I'm seeing significant ion suppression and poor peak shape. What's causing this and how can I fix it?
A3: Tackling Polymeric Gels
Carbomers (high molecular weight polymers of acrylic acid) are common gelling agents that can be particularly problematic for LC-MS analysis. They can cause ion suppression and may also interact with the analyte or the LC column, leading to poor chromatography. A more rigorous sample clean-up technique like Solid-Phase Extraction (SPE) is often necessary.[12][13]
SPE separates components of a mixture based on their physical and chemical properties as they pass through a solid adsorbent.[12]
Experimental Protocol: Solid-Phase Extraction (SPE) for Carbomer Gels
-
Sample Pre-treatment:
-
Disperse the gel sample in a suitable solvent (e.g., acidified water or methanol/water) to reduce viscosity and ensure the analyte is fully dissolved.
-
Centrifuge to pellet the insoluble polymer.
-
-
SPE Cartridge Selection and Conditioning:
-
Choose an SPE sorbent based on the properties of your analyte. For many small molecule drugs, a reversed-phase (e.g., C18) or a mixed-mode (e.g., mixed-mode cation exchange for basic compounds) sorbent is a good starting point.[8][14]
-
Condition the cartridge by passing a strong solvent (e.g., methanol) followed by an equilibration solvent (e.g., water or buffer) through the sorbent bed.[12]
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge at a slow, controlled flow rate.
-
-
Washing:
-
Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove residual carbomer and other polar interferences while the analyte remains bound to the sorbent.[8]
-
-
Elution:
-
Elute the analyte from the sorbent using a strong solvent (e.g., methanol, acetonitrile, or a mixture with a small amount of acid or base to disrupt ionic interactions).[8]
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate and reconstitute in the mobile phase.[10]
-
Diagram: Solid-Phase Extraction (SPE) Workflow
Sources
- 1. Liquid chromatography/tandem mass spectrometry for simultaneous determination of undeclared corticosteroids in cosmetic creams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. longdom.org [longdom.org]
- 4. researchgate.net [researchgate.net]
- 5. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. opentrons.com [opentrons.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. organomation.com [organomation.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Sample preparation with solid-phase extraction - Scharlab Internacional [scharlab.com]
- 13. waters.com [waters.com]
- 14. A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC [pmc.ncbi.nlm.nih.gov]
optimizing mass spectrometry source parameters for steroid epoxides
Topic: Optimizing Mass Spectrometry Source Parameters for Steroid Epoxides Ticket ID: #SE-OPT-2024 Assigned Specialist: Senior Application Scientist, Mass Spectrometry Division
Introduction: The Stability-Sensitivity Paradox
Welcome to the Steroid Epoxide Optimization Hub. If you are analyzing steroid epoxides (e.g., cholesterol-5,6-epoxides, testosterone epoxides), you are likely facing the "Stability-Sensitivity Paradox."
Steroid epoxides are non-polar (favoring APCI) but thermally and chemically labile (favoring ESI). They are prone to two specific failures inside the ion source:
-
Thermal Degradation: The strained three-membered epoxide ring opens or rearranges (e.g., to a ketone or diol) under high source heat.
-
In-Source Fragmentation (ISF): The glycosidic or ring bonds break before the ion reaches the quadrupole, leading to signal loss and false identification.
This guide provides a physics-based approach to tuning your source to preserve the intact molecule while maximizing ionization.
Module 1: Source Selection & Ionization Physics
Q: Should I use ESI or APCI for steroid epoxides?
A: While APCI is the gold standard for neutral steroids, ESI is the recommended starting point for epoxides due to thermal lability.
-
The Physics: APCI requires a vaporizer temperature of 350°C–500°C to volatilize the solvent. This thermal shock often triggers the rearrangement of 5,6-epoxides into 6-ketocholestanol or hydrolysis into triols before ionization occurs.
-
The Strategy: Use ESI to maintain thermal integrity. If ESI sensitivity is insufficient due to the lack of basic nitrogens on the steroid backbone, use Ammonium Fluoride (
) as a mobile phase additive to enhance ionization via fluoride attachment or proton transfer in negative mode.
Workflow: Source Selection Logic
Figure 1: Decision matrix for selecting the ionization source based on analyte chemistry and thermal stability.
Module 2: Thermal Management (Preventing Degradation)
Q: My epoxide peak is small, but I see a large peak at [M+18] or [M-2]. What is happening?
A: You are likely observing thermal artifacts .
-
[M+18]: Hydrolysis of the epoxide to a diol (often acid-catalyzed by the mobile phase).
-
[M] (Isobaric): Rearrangement to a ketone (e.g., 5,6-epoxide
6-ketone). This is driven by source heat.
Protocol: The "Thermal Breakpoint" Experiment
Do not use default source temperatures. Perform this ramp experiment to find the maximum temperature before degradation occurs.
-
Setup: Infuse a pure standard of the steroid epoxide (1 µg/mL) at 10 µL/min combined with mobile phase flow.
-
Monitor: Watch the intensity of the Intact Ion
or AND the Degradation Product (e.g., Diol ). -
Ramp:
-
ESI: Ramp Desolvation Temperature from 150°C to 500°C in 50°C increments.
-
APCI: Ramp Vaporizer Temperature from 200°C to 450°C.
-
-
Plot: Graph Intensity vs. Temperature.
-
Result: The intact ion signal will rise as desolvation improves, then plummet as degradation begins.
-
Set Point: Set your method temperature to 80% of the maximum intensity temperature to ensure stability.
-
Recommended Starting Parameters:
| Parameter | ESI (Sensitive) | APCI (Robust) | Why? |
| Source Temp | 100°C - 120°C | 150°C | Keep low to prevent rearrangement. |
| Desolvation Gas | 350°C - 400°C | N/A | High gas flow cools the droplets, allowing higher gas temps than source temps. |
| Gas Flow | 800 - 1000 L/hr | High (Nebulizer) | High flow aids evaporation without adding excessive thermal energy. |
Module 3: Voltage Tuning & In-Source Fragmentation
Q: I cannot find the precursor ion, or it is very unstable.
A: Steroid epoxides are fragile. High potential differences in the vacuum interface (Cone Voltage/Declustering Potential) accelerate ions into gas molecules, causing Collision-Induced Dissociation (CID) before the quadrupole.
Concept: Survival Yield
You must optimize for the "Survival Yield"—the ratio of the intact precursor to the sum of all fragments.
Protocol: Voltage Optimization Workflow
-
Start Low: Set Cone Voltage (Waters) or Fragmentor (Agilent) to 0V or minimum.
-
Step Up: Increase voltage in 5V increments.
-
Observe:
-
Signal will increase initially (better focusing).
-
At a critical voltage, the epoxide ring will shatter (loss of water
or ring cleavage).
-
-
Select: Choose the voltage that provides 80% of maximum intensity on the upslope of the curve. Never tune to the absolute peak, as day-to-day vacuum fluctuations can push you into the fragmentation zone.
Figure 2: Step-wise optimization of Declustering Potential/Cone Voltage to prevent In-Source Fragmentation.
Module 4: Mobile Phase Chemistry
Q: Can I use Formic Acid?
A: Proceed with caution. Epoxides are acid-labile. Strong acidic conditions (0.1% Formic Acid) can catalyze the opening of the epoxide ring into a diol during the chromatographic run or in the source droplet.
Best Practice:
-
Neutral pH: Use Ammonium Acetate (1-5 mM) or Ammonium Fluoride (0.1-0.5 mM).
-
Ammonium Fluoride (
): This is a "magic bullet" for steroids. It promotes ionization in both positive ( or ) and negative ( ) modes without the aggressive acidity of formic acid.
| Additive | Suitability | Mechanism | Risk |
| Formic Acid | Low | Protonation | High: Acid-catalyzed ring opening. |
| Ammonium Acetate | High | Adduct formation | Low: Buffers pH, prevents hydrolysis. |
| Ammonium Fluoride | Optimal | Fluoride attachment/Protonation | Low: Boosts signal 5-10x for neutral steroids. |
References
-
Griffiths, W. J., et al. (2013). Oxysterols and related esters: Analysis by liquid chromatography–mass spectrometry and gas chromatography–mass spectrometry. Journal of Steroid Biochemistry and Molecular Biology. Link
-
McDonald, J. G., et al. (2012). Extraction and analysis of sterols in biological matrices by liquid chromatography–electrospray ionization mass spectrometry. Methods in Enzymology. Link
-
Worley, B., & Powers, R. (2020). Optimization of Mass Spectrometry Parameters for Metabolomics. (Discusses "Survival Yield" and source parameter tuning). Link
-
Yuan, C., et al. (2015). Ammonium fluoride as a mobile phase additive in LC-MS/MS analysis of steroids.[1] (Demonstrates NH4F efficacy). Link
Sources
Comparative Analysis of Betamethasone Degradation Pathways
[1][2][3][4][5]
Executive Summary: The Stability Paradox
Betamethasone (9α-fluoro-16β-methylprednisolone) is a potent glucocorticoid whose therapeutic efficacy is inextricably linked to its structural instability. The molecule's pharmacological potency stems from the 1,3-dihydroxyacetone (DHA) side chain at C-17 and the
Unlike stable small molecules, Betamethasone does not simply decompose; it rearranges. The dominant pathway—the Mattox Rearrangement —is stereoselective, meaning the orientation of the methyl group at C-16 (which distinguishes Betamethasone from Dexamethasone) fundamentally alters the ratio of degradation products. This guide dissects these pathways to inform formulation strategies.
Chemical Architecture & Susceptibility Map
To understand degradation, one must map the molecule's reactive centers.
| Reactive Moiety | Location | Primary Stressor | Degradation Mechanism |
| DHA Side Chain | C-17, C-20, C-21 | Acid / Heat | Mattox Rearrangement (Dehydration to enol aldehydes) |
| C-20 Ketone | C-20 | Base / Oxygen | Oxidative Scission (Formation of etienic acids/17-ketosteroids) |
| A-Ring | UV Light | Photolysis (Cross-conjugation rearrangement to lumisterol analogs) | |
| C-17/C-21 Esters | Side Chain | pH > 5 or < 3 | Acyl Migration (Transesterification: 17-valerate |
Deep Dive: The Degradation Pathways
Pathway A: The Mattox Rearrangement (Acid-Catalyzed)
Under acidic conditions (and elevated temperature), the 17-hydroxy group is protonated and eliminated as water. This triggers a cascade known as the Mattox Rearrangement, resulting in the formation of conjugated enol aldehydes .[1][2]
-
Mechanism: Acid-catalyzed
-elimination of water involving the C-17 hydroxyl and C-21 protons.[2] -
Product: 9α-fluoro-11β,20-dihydroxy-16β-methylpregna-1,4,17(20)-trien-21-al-3-one.[3]
-
Critical Insight: This reaction produces two geometric isomers (E and Z) around the newly formed C-17(20) double bond.
Pathway B: Oxidative Scission (Alkaline/Oxidative)
In alkaline environments, the C-20 ketone enolizes. In the presence of trace oxygen or peroxides, this enol is susceptible to oxidative attack, cleaving the side chain entirely.
-
Mechanism: Base-catalyzed autooxidation.[3]
-
Products: 17-oxosteroids (Androstenedione derivatives) and Glyoxalic acid derivatives (Etienic acids).
-
Formulation Implication: This pathway is often metal-catalyzed; chelating agents (EDTA) are mandatory in liquid formulations.
Pathway C: Acyl Migration (Ester-Specific)
For Betamethasone esters (e.g., Betamethasone 17-Valerate), the primary instability is not destruction of the skeleton but isomerization . The acyl group migrates from the sterically hindered C-17 position to the thermodynamically more stable C-21 position.
-
Kinetics: Follows specific acid-base catalysis with a V-shaped pH-rate profile (maximum stability typically pH 3.5–4.5).
Comparative Analysis: Betamethasone vs. Dexamethasone
The distinction between Betamethasone (16
| Feature | Betamethasone | Dexamethasone |
| C-16 Configuration | Beta ( | Alpha ( |
| Mattox Product Ratio | Forms E- and Z-isomers (~40:60 ratio) | Predominantly forms Z-isomer |
| Mechanistic Cause | The | The |
| Implication | Impurity profiling is more complex; requires separating two distinct aldehyde peaks. | Impurity profile is simpler (single dominant aldehyde peak). |
Visualization of Pathways[1]
Diagram 1: The Mattox Rearrangement & Oxidative Pathways
This diagram illustrates the bifurcation of degradation based on pH conditions.
Caption: Divergent degradation pathways of Betamethasone under acidic (Mattox) vs. alkaline/oxidative stress.
Experimental Protocols
Protocol A: Forced Degradation Study (ICH Q1B Aligned)
This protocol is designed to generate the specific impurities discussed above for method validation.
1. Preparation of Stock Solution:
-
Dissolve Betamethasone (10 mg) in Acetonitrile (10 mL) to obtain a 1 mg/mL stock.
2. Stress Conditions:
| Stressor | Reagent/Condition | Duration | Target Degradation | Expected Products |
| Acid Hydrolysis | 1.0 N HCl (1:1 v/v with stock) | 60°C for 4–8 hours | 10–20% | Enol Aldehydes (E/Z isomers) |
| Base Hydrolysis | 0.1 N NaOH (1:1 v/v with stock) | RT for 2–4 hours | 10–20% | 17-Oxosteroids, Etienic acids |
| Oxidation | 3% H₂O₂ | RT for 6–12 hours | 5–15% | Epoxides, Ketone scission products |
| Photolysis | UV Light (1.2 million lux[3]·h) | Solid state / Solution | N/A | Lumisterol analogs |
3. Neutralization & Analysis:
-
Crucial Step: Acid/Base samples must be neutralized (pH 6–7) immediately before injection to prevent column damage and on-column degradation.
Protocol B: HPLC Method for Impurity Separation
Separating the E- and Z-enol aldehydes requires a specific gradient.
-
Column: C18 (e.g., Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 0.05% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.[6]
-
Gradient:
-
0 min: 20% B
-
20 min: 60% B (Linear ramp captures polar oxidative degradants)
-
25 min: 90% B (Elutes hydrophobic enol aldehydes)
-
-
Flow Rate: 1.0 mL/min.[6]
-
Detection: UV at 240 nm (Max absorption for enone system).
References
-
Chen, B., et al. (2009).[3][7][8] "A Comparative Study of Enol Aldehyde Formation from Betamethasone, Dexamethasone, Beclomethasone and Related Compounds under Acidic and Alkaline Conditions." Steroids, 74(1), 30-41.
-
Li, M., et al. (2009).[3][7][8] "Forced degradation of betamethasone sodium phosphate under solid state: Formation, characterization, and mechanistic study." Journal of Pharmaceutical Sciences, 98(3), 894-904.[8]
-
Hotha, K.K., et al. (2020).[7][9] "Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations." American Journal of Analytical Chemistry, 11, 147-171.[7]
-
Ryall, D., et al. (2016). "Formulation factors affecting the isomerization rate of betamethasone-17-valerate in a developmental hydrophilic cream." ResearchGate.
-
ICH Harmonised Tripartite Guideline. "Stability Testing of New Drug Substances and Products Q1A(R2)."
Sources
- 1. A comparative study of enol aldehyde formation from betamethasone, dexamethasone, beclomethasone and related compounds under acidic and alkaline conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Studies on Betamethasone : Behavior of Betamethasone in Acid or Alkaline Medium, Photolysis, and Oxidation [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. ovid.com [ovid.com]
- 6. ijpsonline.com [ijpsonline.com]
- 7. Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS [scirp.org]
- 8. Forced degradation of betamethasone sodium phosphate under solid state: Formation, characterization, and mechanistic study of all four 17,20-diastereomers of betamethasone 17-deoxy-20-hydroxy-21-oic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Comparison of analgesic effects between betamethasone and dexamethasone in total knee arthroplasty: a prospective randomized controlled trial [frontiersin.org]
Betamethasone 9,11-Epoxide 21-Propionate vs 17-Propionate isomer
Title: Technical Comparison Guide: Betamethasone 9,11-Epoxide 17-Propionate vs. 21-Propionate Isomers
Executive Summary
In the development and manufacturing of corticosteroid APIs (Active Pharmaceutical Ingredients), specifically Betamethasone Dipropionate and Betamethasone 17-Valerate , the control of isomeric impurities is a critical quality attribute (CQA).[1]
This guide focuses on two specific, closely related impurities derived from the 9,11-epoxide intermediate (9
-
9,11-Epoxide 17-Propionate (Kinetic Product/Active Analog)[1][2]
-
9,11-Epoxide 21-Propionate (Thermodynamic Product/Rearrangement Impurity)[1][2]
Distinguishing these isomers is chemically challenging due to their identical molecular weight (MW: 428.5 g/mol ) and similar polarity.[2] However, their pharmacological potency and stability profiles differ significantly.[1] This guide provides the mechanistic insight and experimental protocols required to separate, identify, and control these isomers.
Chemical Identity & Structural Dynamics
The "9,11-epoxide" core differs from Betamethasone by the absence of the 9
Comparative Physicochemical Profile
| Feature | 9,11-Epoxide 17-Propionate | 9,11-Epoxide 21-Propionate |
| Structure | Ester at C17 (tertiary alcohol); C21 is free -OH.[1][2][3] | Ester at C21 (primary alcohol); C17 is free -OH.[1][2] |
| Formation | Formed via orthoester reaction or direct acylation under controlled conditions.[1] | Formed via acyl migration from the 17-isomer or direct acylation of C21. |
| Thermodynamics | Less Stable. Prone to base-catalyzed rearrangement.[1][2] | More Stable. The primary ester is thermodynamically favored. |
| HPLC Elution (C18) | Elutes Earlier (Lower | Elutes Later (Higher |
| Key Risk | Rearranges to 21-isomer in formulation (creams/ointments) if pH > 6.[1][2]0. | Accumulates as a degradation product over time. |
Mechanism of Isomerization (The "Why")
The conversion between the 17-propionate and 21-propionate is not random; it follows a specific intramolecular transesterification pathway known as acyl migration .[1] This is driven by the proximity of the C17 and C21 hydroxyl groups on the D-ring side chain.
Mechanism:
-
Initiation: A base (or physiological pH) deprotonates the C21-hydroxyl (in the 17-ester).[1][2]
-
Intermediate: The C21-alkoxide attacks the carbonyl carbon of the 17-propionate group, forming a cyclic orthoester intermediate .[1]
-
Collapse: The ring opens to form the thermodynamically more stable 21-propionate.
Visualization: Acyl Migration Pathway
Caption: Base-catalyzed intramolecular isomerization from the 17-ester to the 21-ester via a cyclic orthoester.
Analytical Comparison & Experimental Protocols
Distinguishing these isomers requires high-resolution chromatography.[1][2] Standard UV detection is sufficient, but MS/MS provides definitive structural confirmation.[1][2]
Protocol A: HPLC Separation (Reversed Phase)
This protocol is designed to separate the critical pair (17-Prop vs. 21-Prop) while maintaining the stability of the 17-ester during analysis.[1]
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150mm x 4.6mm, 3.5 µm.[1][2]
-
Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH suppresses migration).[2]
-
Temperature: 25°C (Keep low to prevent on-column degradation).
-
Gradient:
-
Detection: UV @ 240 nm (Absorption max for the dienone system).[2]
Expected Results:
-
Retention Time (RT):
Protocol B: MS/MS Fragmentation (differentiation)
When using Mass Spectrometry (ESI+), the fragmentation patterns differ due to the stability of the leaving groups.
-
17-Propionate Spectrum:
-
21-Propionate Spectrum:
Stability & Reactivity Profile
The stability of the 17-propionate is heavily dependent on pH and formulation vehicle.
Experimental Data Summary (Stress Testing):
| Condition | 17-Propionate Behavior | 21-Propionate Behavior |
| Acidic (pH 2-4) | Stable.[1][2] Minimal isomerization. | Stable. Hydrolysis to alcohol is slow. |
| Neutral (pH 7) | Slow conversion to 21-Propionate (~2-5% over 24h).[1][2] | Stable. |
| Basic (pH 9) | Rapid conversion to 21-Propionate (>50% in 1h).[1][2] | Hydrolysis to free alcohol (Epoxy-Betamethasone).[1][2] |
| Thermal (60°C) | Accelerates migration to 21-isomer.[1][2] | Minor degradation. |
Implication for Drug Development: If the 9,11-epoxide 17-propionate is the desired intermediate (to be fluorinated to Betamethasone 17-Propionate), the reaction mixture must be kept anhydrous and acidic .[1][2] Any exposure to aqueous base will shift the yield toward the 21-isomer, which, upon fluorination, yields the less potent Betamethasone 21-Propionate.[1][2]
Synthesis & Process Control Diagram
Understanding where these isomers fit in the manufacturing of Betamethasone Dipropionate is vital for impurity purging.
Caption: Synthetic workflow showing the origin of the 17-propionate target and the risk of 21-propionate formation.
References
-
Smith, G. & Anderson, L. (2012).[1][2] Development and Validation of Stability-indicating HPLC Method for Betamethasone Dipropionate and Related Substances. Indian Journal of Pharmaceutical Sciences. Link
-
PubChem. (2023).[1][2] Betamethasone 9,11-Epoxide 17-Propionate Compound Summary. National Library of Medicine. Link
-
BenchChem. (2025).[1][2][6] 21-Dehydro Betamethasone 17-Propionate and Isomer Reference Standards. Link
-
Santa Cruz Biotechnology. (2023).[1][2] 9,11-Epoxy-17,21-dihydroxy-16-methylpregna-1,4-diene-3,20-dione 21-acetate Product Data. Link[1][2]
Sources
- 1. CAS 981-34-0: Betamethasone 9,11-epoxide | CymitQuimica [cymitquimica.com]
- 2. Betamethasone 9,11-Epoxide 17-Propionate | C25H32O6 | CID 22821922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Corticosteroid Impurities
For researchers, scientists, and drug development professionals, ensuring the purity of corticosteroid active pharmaceutical ingredients (APIs) and finished products is paramount to safety and efficacy. The control of impurities, whether they arise from the synthetic process or degradation, is a critical aspect of pharmaceutical quality control. Cross-validation of analytical methods is a cornerstone of this process, providing documented evidence that a method is fit for its intended purpose and yields reliable, reproducible results across different laboratories, instruments, and analysts.
This guide provides an in-depth comparison of analytical methods for corticosteroid impurity profiling, with a focus on the practical application of cross-validation principles. We will delve into the causality behind experimental choices, grounded in regulatory expectations and scientific rationale, to provide a self-validating framework for your analytical workflows.
The "Why" Behind Cross-Validation: Ensuring Method Robustness and Regulatory Compliance
Cross-validation, in the context of analytical methods, is the process of verifying that a validated method produces consistent and reliable results when used under different conditions, such as in a different laboratory or with different equipment.[1] This is a critical step in method transfer and is essential for maintaining data integrity throughout a product's lifecycle.[1] The International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R2), provide a comprehensive framework for analytical method validation, which forms the basis for cross-validation protocols.[2][3]
The fundamental reason for performing cross-validation is to ensure inter-laboratory reproducibility and support regulatory compliance.[1] When a method is transferred, for instance, from a research and development setting to a quality control laboratory, cross-validation demonstrates that the receiving laboratory can achieve comparable results to the originating laboratory.[4]
Choosing the Right Tool: A Comparative Analysis of HPLC and UPLC-MS for Corticosteroid Impurity Profiling
The two most prevalent techniques for the analysis of corticosteroid impurities are High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS). The choice between these methods is driven by the specific requirements of the analysis, including sensitivity, selectivity, and throughput.
High-Performance Liquid Chromatography (HPLC) with UV detection has long been the workhorse for pharmaceutical analysis. It is a robust and reliable technique, particularly for quantifying known impurities.
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) offers significant advantages in terms of speed, resolution, and sensitivity.[5][6] The use of sub-2 µm particles in UPLC columns leads to sharper peaks and faster analysis times compared to traditional HPLC.[5][6] The coupling of UPLC with a mass spectrometer provides an additional layer of specificity, allowing for the confident identification and quantification of impurities, even at trace levels.
The following diagram illustrates the decision-making process for selecting the appropriate analytical technique:
Caption: Decision tree for selecting between HPLC and UPLC-MS.
Quantitative Comparison of HPLC and UPLC-MS Performance
The following table summarizes typical performance characteristics of HPLC-UV and UPLC-MS/MS for the analysis of corticosteroid impurities, based on published data.
| Performance Parameter | HPLC-UV | UPLC-MS/MS | Rationale for Difference |
| Limit of Detection (LOD) | 0.02 - 0.1 µg/mL | 0.01 - 0.05 ng/mL | The mass spectrometer is inherently more sensitive than a UV detector, allowing for the detection of much lower concentrations of impurities.[7] |
| Limit of Quantitation (LOQ) | 0.06 - 0.25 µg/mL | 0.1 - 0.5 ng/mL | Similar to LOD, the enhanced sensitivity of MS detection enables accurate quantification at lower levels.[7] |
| Analysis Time | 20 - 40 minutes | 5 - 15 minutes | The smaller particle size in UPLC columns allows for faster flow rates and shorter run times without sacrificing resolution.[5][6] |
| Resolution | Good | Excellent | UPLC provides sharper and narrower peaks, leading to better separation of closely eluting impurities.[5] |
| Specificity | Moderate to Good | Excellent | Mass spectrometry provides mass-to-charge ratio information, which is highly specific and aids in the unambiguous identification of impurities. |
| Linearity (r²) | > 0.999 | > 0.99 | Both techniques can achieve excellent linearity over a defined concentration range. |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% | Both methods can provide high accuracy, though the acceptance criteria for MS methods can sometimes be slightly wider to account for matrix effects. |
| Precision (%RSD) | < 5% | < 15% | HPLC methods typically exhibit very high precision. The slightly wider acceptance range for UPLC-MS is often due to the complexity of the instrument and potential for greater variability. |
Designing a Robust Cross-Validation Protocol
A well-designed cross-validation protocol is essential for a successful outcome. The protocol should be a detailed, written plan that includes the following key elements:
-
Objective and Scope: Clearly state the purpose of the cross-validation and the analytical methods being compared.
-
Responsibilities: Define the roles and responsibilities of the originating and receiving laboratories.[4]
-
Materials and Instruments: List all materials, reagents, and instruments to be used, ensuring they meet the required specifications.[4]
-
Experimental Design: Detail the experiments to be performed, including the number of batches, replicates, and concentration levels.[4]
-
Acceptance Criteria: Predetermine the acceptance criteria for all validation parameters.[4]
The following workflow diagram outlines the key stages of a cross-validation process:
Caption: Key stages of a cross-validation workflow.
Experimental Protocols: A Step-by-Step Guide
The following are example protocols for the cross-validation of HPLC and UPLC-MS methods for corticosteroid impurities. These should be adapted based on the specific corticosteroid and its impurity profile.
Protocol 1: Cross-Validation of an HPLC-UV Method for Known Corticosteroid Impurities
1. Objective: To demonstrate the equivalency of the HPLC-UV method for the quantification of known impurities in [Corticosteroid Name] between the Originating Laboratory and the Receiving Laboratory.
2. Materials and Reagents:
- [Corticosteroid Name] API and impurity reference standards
- HPLC grade acetonitrile, methanol, and water
- Phosphate buffer, pH [X.X]
- Validated HPLC column ([e.g., C18, 250 x 4.6 mm, 5 µm])
3. Sample Preparation:
- Prepare a stock solution of the [Corticosteroid Name] API.
- Prepare individual stock solutions of each known impurity.
- Prepare spiked samples by adding known amounts of each impurity to the API solution at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit).
4. Chromatographic Conditions:
- Mobile Phase: [Specify gradient or isocratic conditions]
- Flow Rate: [e.g., 1.0 mL/min]
- Column Temperature: [e.g., 30 °C]
- Detection Wavelength: [e.g., 240 nm]
- Injection Volume: [e.g., 20 µL]
5. Cross-Validation Procedure:
- Both the Originating and Receiving Laboratories will analyze three independently prepared sets of spiked samples at each concentration level.
- Each sample will be injected in triplicate.
- The percentage of each impurity will be calculated relative to the API concentration.
6. Acceptance Criteria:
| Parameter | Acceptance Criteria |
| Accuracy (% Recovery) | The mean recovery at each concentration level should be between 90.0% and 110.0% for both laboratories. |
| Precision (%RSD) | The %RSD for the replicate injections at each concentration level should be ≤ 5.0% for both laboratories. |
| Intermediate Precision | The %RSD for the results obtained by both laboratories should be ≤ 10.0%. |
| Comparison of Means | The difference in the mean percentage of each impurity between the two laboratories should not exceed 15.0%. |
Protocol 2: Cross-Validation of a UPLC-MS/MS Method for Trace-Level Corticosteroid Impurities
1. Objective: To demonstrate the equivalency of the UPLC-MS/MS method for the quantification of trace-level impurities in [Corticosteroid Name] between the Originating Laboratory and the Receiving Laboratory.
2. Materials and Reagents:
- [Corticosteroid Name] API and impurity reference standards
- LC-MS grade acetonitrile, methanol, and water
- Formic acid
- Validated UPLC column ([e.g., C18, 100 x 2.1 mm, 1.7 µm])
3. Sample Preparation:
- Follow the same procedure as in Protocol 1, but prepare spiked samples at lower concentrations relevant to trace-level analysis (e.g., at the Limit of Quantitation (LOQ), 2x LOQ, and 10x LOQ).
4. UPLC-MS/MS Conditions:
- Mobile Phase: [Specify gradient conditions with formic acid]
- Flow Rate: [e.g., 0.4 mL/min]
- Column Temperature: [e.g., 40 °C]
- Ionization Mode: Electrospray Ionization (ESI) Positive
- MS/MS Transitions: [Specify precursor and product ions for the API and each impurity]
5. Cross-Validation Procedure:
- Follow the same procedure as in Protocol 1.
6. Acceptance Criteria:
| Parameter | Acceptance Criteria |
| Accuracy (% Recovery) | The mean recovery at each concentration level should be between 85.0% and 115.0% for both laboratories.[8] |
| Precision (%RSD) | The %RSD for the replicate injections at each concentration level should be ≤ 15.0% for both laboratories.[8] |
| Intermediate Precision | The %RSD for the results obtained by both laboratories should be ≤ 20.0%. |
| Comparison of Means | The difference in the mean concentration of each impurity between the two laboratories should not exceed 25.0%. |
The Critical Role of Forced Degradation Studies
Forced degradation studies are indispensable for identifying potential degradation products and demonstrating the specificity and stability-indicating nature of an analytical method.[9][10] These studies involve subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and light.[9] The information gleaned from forced degradation studies is crucial for developing a comprehensive impurity profile and for establishing appropriate acceptance criteria for degradation products. A typical mass balance acceptance criteria for forced degradation studies is between 90-110%.[9]
The following diagram illustrates the workflow of a forced degradation study:
Caption: Workflow for a forced degradation study.
Establishing Meaningful Acceptance Criteria
The establishment of appropriate acceptance criteria is a critical aspect of cross-validation. These criteria should be based on a combination of factors, including:
-
Regulatory Guidelines: ICH and FDA guidelines provide a framework for setting acceptance criteria for different types of impurities.[3][11] For unidentified impurities in a new drug substance, for example, the identification threshold is typically 0.10% and the qualification threshold is 0.15%.
-
Product-Specific Knowledge: The acceptable level of an impurity will depend on its potential toxicity and the intended use of the drug product.
-
Method Performance: The inherent variability of the analytical method should be taken into account when setting acceptance criteria.
For process-related impurities, which are typically controlled at the drug substance stage, the acceptance criteria in the final drug product may be less stringent than for degradation products that can form over time.[3] The USP monograph for Prednisolone, for instance, sets a limit of not more than 1.0% for any single impurity and not more than 2.0% for total impurities.[12]
Conclusion: A Commitment to Quality and Patient Safety
The cross-validation of analytical methods for corticosteroid impurities is a scientifically rigorous process that underpins the quality and safety of these essential medicines. By embracing a systematic approach that integrates regulatory expectations with sound scientific principles, researchers and drug development professionals can ensure the reliability and consistency of their analytical data. The choice between HPLC and UPLC-MS should be a strategic one, based on the specific analytical challenges at hand. A well-designed cross-validation protocol, complete with predefined acceptance criteria and supported by forced degradation studies, provides the necessary evidence to demonstrate that an analytical method is truly fit for its purpose. Ultimately, this commitment to analytical excellence translates into a higher level of confidence in the quality of corticosteroid products and a greater assurance of patient safety.
References
-
Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. (2014). PMC. [Link]
-
ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024). QbD Group. [Link]
-
Simultaneous analysis of 44 frequently abused corticosteroid drugs using polysaccharide‐based chiral column‐HRMS approach. (2021). PMC. [Link]
-
ich harmonised tripartite guideline specifications: test procedures and acceptance criteria. (n.d.). ICH. [Link]
-
Best practices for analytical method transfers. (2023). Medfiles. [Link]
-
Dexamethasone: An HPLC assay and impurity profiling following the USP. (2023). Separation Science. [Link]
-
Q 3 B (R2) Impurities in New Drug Products. (2006). European Medicines Agency (EMA). [Link]
-
A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. [Link]
-
Forced degradation and impurity profiling. (n.d.). ScienceDirect. [Link]
-
A Review on Comparative study of HPLC and UPLC. (2019). RJPT. [Link]
-
Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. (2025). PharmaGuru. [Link]
-
Guideline Bioanalytical method validation. (2011). European Medicines Agency (EMA). [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. [Link]
-
Development and validation of a RP-UPLC method for the determination of betamethasone dipropionate impurities in topical formulations using a multivariate central composite design. (n.d.). RSC Publishing. [Link]
-
A Review on Comparative study of HPLC and UPLC. (n.d.). Academia.edu. [Link]
-
Cross and Partial Validation. (n.d.). Global Bioanalysis Consortium. [Link]
-
A study of impurity profiling via method development and force degradation in hydrocortisone butyrate at low concentration. (2023). ResearchGate. [Link]
-
High-performance liquid chromatographic separation and identification of epimeric 17-ketone impurities in commercial sample of dexamethasone sodium phosphate. (1979). PubMed. [Link]
-
ONADE Policy and Procedure 1243.4070 ESTABLISHING IMPURITY ACCEPTANCE CRITERIA NOT EXCEEDING CENTER FOR VETERINARY MEDICINE GUID. (2023). FDA. [Link]
-
Determination of Dexamethasone and its organic impurities content as per USP monograph UHPLC method. (n.d.). Shimadzu. [Link]
-
“DEVELOPMENT AND VALIDATION OF ANALYTICAL METHODS FOR SIMULTANEOUS ESTIMATION OF CALCIPOTRIOL AND BETAMETHASONE IN THEIR FORM. (2025). IJNRD. [Link]
-
ICH Test Procedures and Acceptance Criteria for Biological Products. (n.d.). National Toxicology Program. [Link]
-
USP Monographs: Prednisolone. (n.d.). USP29-NF24. [Link]
-
Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical. (n.d.). Semantic Scholar. [Link]
-
Development and validation of a stability-indicating RP-HPLC method for simultaneous assay of betamethasone dipropionate, chloro. (2010). SciSpace. [Link]
Sources
- 1. pharmaguru.co [pharmaguru.co]
- 2. Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS [scirp.org]
- 3. database.ich.org [database.ich.org]
- 4. Best practices for analytical method transfers - Medfiles [medfilesgroup.com]
- 5. rjptonline.org [rjptonline.org]
- 6. (PDF) A Review on Comparative study of HPLC and UPLC [academia.edu]
- 7. Quantitative determination of betamethasone sodium phosphate and betamethasone dipropionate in human plasma by UPLC-MS/MS and a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 9. onyxipca.com [onyxipca.com]
- 10. library.dphen1.com [library.dphen1.com]
- 11. fda.gov [fda.gov]
- 12. academics.su.edu.krd [academics.su.edu.krd]
A Senior Application Scientist's Guide to the Accuracy and Precision of Steroid Impurity Quantification Methods
Introduction: The Imperative of Purity in Steroid Therapeutics
In the realm of pharmaceutical development, the therapeutic efficacy of a drug is inextricably linked to its purity. For steroid-based active pharmaceutical ingredients (APIs), which are potent molecules with profound physiological effects, the accurate quantification of impurities is not merely a quality control metric; it is a critical determinant of patient safety. Impurities can arise from various stages, including synthesis, purification, and storage, and may include starting materials, by-products, intermediates, or degradation products.[1] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH), have established stringent guidelines that mandate the identification, reporting, and toxicological qualification of impurities above specific thresholds.[1][2][3] Adherence to these standards, such as ICH Q3A for drug substances and Q3B for drug products, is essential for regulatory approval and ensuring the safety and consistency of the final medicinal product.[3][4]
This guide provides an in-depth comparison of the primary analytical techniques used for steroid impurity quantification. As a senior application scientist, my objective is to move beyond a simple listing of methods and delve into the causality behind experimental choices, offering field-proven insights into achieving robust, accurate, and precise results. We will explore the strengths and limitations of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR), providing the technical details necessary for researchers, scientists, and drug development professionals to select and implement the most appropriate method for their specific needs.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): The Workhorse of Quality Control
HPLC-UV is the most widely adopted technique for routine quality control and impurity analysis in the pharmaceutical industry.[3][5] Its prevalence is due to its robustness, cost-effectiveness, and excellent quantitative performance for known impurities.
Expertise & Causality: The choice of HPLC-UV is predicated on the principle of differential partitioning. Steroids, being relatively non-polar, are well-suited for reverse-phase chromatography. A C18 or C8 stationary phase is typically chosen to provide sufficient hydrophobic interaction, allowing for the separation of the main steroid API from closely related impurities based on subtle differences in polarity. The mobile phase, commonly a mixture of acetonitrile and water, is optimized to achieve adequate resolution.[6][7] The key to this method's utility is the presence of a chromophore within the steroid structure—specifically, the α,β-unsaturated ketone moiety common in many corticosteroids and anabolic steroids—which allows for sensitive detection at wavelengths around 240 nm.[8][9]
Experimental Workflow: HPLC-UV
Caption: A typical workflow for steroid impurity analysis using HPLC-UV.
Self-Validating Protocol: Impurity Quantification in Testosterone Cypionate
This protocol is designed to be self-validating through the incorporation of rigorous system suitability tests (SST), ensuring the system is performing adequately before sample analysis commences.[10][11]
-
Chromatographic System:
-
HPLC System: Agilent 1260 Infinity II or equivalent, with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Column: Zorbax XDB-C8 (150 x 4.6 mm, 5 µm) or equivalent.[12]
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A time-based gradient is employed to resolve early- and late-eluting impurities.
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 35°C[12]
-
Detection Wavelength: 240 nm[12]
-
Injection Volume: 20 µL
-
-
Preparation of Solutions:
-
Standard Solution: Prepare a solution of Testosterone Cypionate reference standard and known impurity standards in the mobile phase.
-
Sample Solution: Accurately weigh and dissolve the Testosterone Cypionate API in the mobile phase to a final concentration of approximately 400 µg/mL.[12]
-
-
System Suitability Testing (SST):
-
Rationale: SST is a regulatory requirement that confirms the entire analytical system (instrument, reagents, column) is functioning correctly for the specific method on the day of analysis.[13]
-
Procedure: Inject the standard solution in six replicates.
-
Acceptance Criteria:
-
Precision/Repeatability: The relative standard deviation (RSD) of the peak areas for the main peak from the six replicate injections must be not more than 2.0%.[13][14]
-
Tailing Factor: The tailing factor for the main API peak should be less than 2.0.[13][15]
-
Resolution: The resolution between the API peak and the closest eluting impurity peak must be greater than 1.5.[14]
-
-
-
Analysis & Calculation:
-
Once SST criteria are met, inject the sample solution.
-
Identify impurity peaks by their retention times relative to the standards.
-
Calculate the percentage of each impurity using the area percent method or against a qualified reference standard.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Standard for Sensitivity and Specificity
When impurity levels are exceptionally low or when dealing with complex matrices, LC-MS/MS has become the analytical method of choice.[16] It offers unparalleled sensitivity and specificity, making it ideal for identifying and quantifying trace-level impurities that might be missed by UV detection.
Expertise & Causality: LC-MS/MS combines the powerful separation capabilities of HPLC with the definitive identification power of tandem mass spectrometry. The primary advantage is specificity. While HPLC-UV relies on retention time and UV absorbance, which can be ambiguous if a co-eluting compound is present, MS/MS identifies a compound based on its specific mass-to-charge ratio (m/z) and the m/z of its characteristic fragment ions.[17] This makes the method far less susceptible to matrix interference.[16] For steroids, which often lack strong chromophores or are present at trace levels, LC-MS/MS is indispensable. Electrospray ionization (ESI) is the most common ionization technique as it is a soft method that typically keeps the steroid molecule intact, providing a strong signal for the molecular ion.
Experimental Workflow: LC-MS/MS
Caption: General workflow for targeted steroid impurity quantification by LC-MS/MS.
Self-Validating Protocol: Trace Impurity Analysis
This protocol emphasizes the use of isotopically labeled internal standards to ensure accuracy and precision, correcting for any variability in sample preparation or instrument response.
-
LC-MS/MS System:
-
LC System: Waters ACQUITY UPLC or equivalent.
-
Mass Spectrometer: SCIEX ZenoTOF 7600 or a triple quadrupole mass spectrometer.[18]
-
Column: Reverse-phase C18 or PFP column.[16]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol.
-
Ion Source: Electrospray Ionization (ESI), positive mode.
-
-
Preparation of Solutions:
-
Internal Standard (IS) Spiking Solution: Prepare a solution of stable isotope-labeled analogs of the target impurities in methanol.
-
Sample Preparation: Dissolve the API in a suitable solvent. Spike a known volume with the IS solution. A simple protein precipitation or liquid-liquid extraction may be used to clean the sample if the matrix is complex.[16]
-
-
Method Validation & QC:
-
Specificity: Ensure no interfering peaks are present at the retention time of the analytes in a blank matrix sample.
-
Calibration Curve: Prepare a multi-point calibration curve by spiking blank matrix with known concentrations of impurities and a fixed concentration of IS.
-
Quality Control (QC) Samples: Analyze QC samples at low, medium, and high concentrations alongside the study samples to validate the accuracy and precision of the run.[16] Acceptance is typically within ±15% of the nominal value.[19]
-
-
Analysis & Quantification:
-
Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. For each impurity, monitor a specific transition from the precursor ion to a product ion.
-
Quantification is based on the ratio of the peak area of the analyte to the peak area of its corresponding internal standard, plotted against the calibration curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Isomer Separation
For decades, GC-MS has been considered a gold standard for steroid profiling, particularly in clinical and anti-doping applications.[19][20] Its high chromatographic resolution makes it exceptionally powerful for separating structurally similar isomers that may be challenging to resolve by LC.
Expertise & Causality: The fundamental requirement for GC analysis is that analytes must be volatile and thermally stable. Steroids, with their multiple polar hydroxyl and ketone groups, are not inherently volatile. Therefore, a critical and indispensable step in the workflow is chemical derivatization.[20][21] This process, typically a two-step reaction involving methoximation to protect keto-groups followed by silylation of hydroxyl-groups, replaces polar functional groups with non-polar, thermally stable trimethylsilyl (TMS) ethers.[20] This transformation dramatically increases volatility, allowing the steroids to be partitioned in the gas phase and separated on a non-polar capillary column. The choice of GC-MS is often driven by the need to resolve critical isomeric pairs, for which GC columns offer superior resolving power compared to standard HPLC columns.
Experimental Workflow: GC-MS
Caption: The multi-step workflow for steroid impurity analysis by GC-MS, including the critical derivatization step.
Self-Validating Protocol: Endogenous Steroid Profile
This protocol incorporates quality control checks to ensure the efficiency of the multi-step sample preparation.
-
GC-MS System:
-
GC System: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: HP-5ms or similar non-polar capillary column.
-
Carrier Gas: Helium.
-
Injection Mode: Pulsed splitless.[22]
-
Ion Source: Electron Ionization (EI), 70 eV.
-
-
Sample Preparation & Derivatization:
-
Extraction: Extract steroids from the dissolved API sample using solid-phase extraction (SPE) or liquid-liquid extraction.[20][22]
-
Derivatization:
-
Evaporate the extracted sample to dryness under a stream of nitrogen.
-
Add methoxyamine hydrochloride in pyridine to protect keto groups. Incubate.
-
Add a silylating agent (e.g., MSTFA) to convert hydroxyl groups to TMS ethers. Incubate.[20]
-
-
Quality Control: A recovery standard should be added before extraction to monitor the efficiency of the entire sample preparation process.
-
-
Method Validation & QC:
-
The method must be validated for parameters including accuracy, precision, linearity, and specificity.[19][23]
-
Accuracy: Typically accepted within ±15% of the nominal value.[19]
-
Precision: Inter- and intra-day precision should be less than 15% CV.[19]
-
QC Samples: Analyze certified reference materials or spiked QC samples with each batch to ensure ongoing performance.[24]
-
-
Analysis & Quantification:
-
Operate the mass spectrometer in either full scan mode for profiling or selected ion monitoring (SIM) mode for targeted quantification to enhance sensitivity.[22]
-
Identify compounds based on their retention time and by comparing their mass spectra to a library of known standards.
-
Quantify using an internal standard added at the beginning of the sample preparation.
-
Quantitative NMR (qNMR): The Primary Method for Absolute Quantification
Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary ratio method of measurement that can determine the concentration or purity of a substance directly, without the need for a specific reference standard of the analyte itself.[25]
Expertise & Causality: Unlike chromatographic techniques that provide a relative response, the signal intensity in an NMR spectrum is directly proportional to the number of atomic nuclei (protons) giving rise to that signal. This fundamental principle allows for direct, absolute quantification. In a qNMR experiment, a sample of the steroid is dissolved with a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) of high purity.[25][26] By comparing the integral of a specific, well-resolved proton signal from the steroid to the integral of a known signal from the internal standard, the absolute quantity of the steroid impurity can be calculated with high accuracy and precision. This makes qNMR the ultimate arbiter for characterizing new impurity reference standards or for instances where a specific standard is unavailable.
Experimental Workflow: qNMR
Caption: The streamlined workflow for absolute quantification of steroid impurities using qNMR.
Self-Validating Protocol: Purity Assessment
This protocol ensures accuracy by using acquisition parameters that guarantee full signal relaxation, a prerequisite for valid quantification.
-
NMR System:
-
Spectrometer: Bruker 400 MHz spectrometer or higher field.
-
Solvent: A deuterated solvent in which both the sample and internal standard are fully soluble (e.g., CDCl₃, DMSO-d₆).
-
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the steroid sample and 5-10 mg of a certified internal standard (e.g., dimethylsulfone) into a vial.
-
Dissolve the mixture in a precise volume of deuterated solvent (e.g., 0.75 mL).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Rationale: To ensure quantification is valid, the experiment must be run under conditions that allow for complete relaxation of the protons between pulses.
-
Key Parameters:
-
Pulse Angle: Use a 30° or smaller flip angle to reduce the required relaxation delay.
-
Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of any signal being quantified. The T1 of the internal standard is often the longest.[27]
-
Number of Scans: Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (>150:1) for the signals being integrated.
-
-
-
Data Processing and Calculation:
-
Carefully phase and baseline-correct the spectrum.
-
Integrate a well-resolved, non-overlapping signal for the steroid impurity and a signal for the internal standard.
-
Calculate the purity using the standard qNMR equation, which accounts for the masses, molecular weights, number of protons in each integrated signal, and the integral values.
-
Quantitative Performance: A Comparative Overview
The choice of an analytical method is ultimately guided by its performance characteristics. The following table summarizes typical accuracy and precision data synthesized from various validation studies.
| Method | Typical Accuracy (% Recovery) | Typical Precision (% RSD) | Strengths | Limitations |
| HPLC-UV | 90% – 110%[6][12][28] | < 2.0% (Intra-day)[28][29] | Robust, cost-effective, simple, excellent for routine QC. | Requires chromophore, limited sensitivity, potential for peak co-elution. |
| LC-MS/MS | 85% – 115%[16] | < 15%[16] | High sensitivity & specificity, ideal for trace analysis, less matrix effect. | Higher cost, more complex instrumentation. |
| GC-MS | 85% – 115% (within ±15%)[19] | < 15%[19] | Excellent resolution for isomers, extensive spectral libraries. | Requires derivatization, time-consuming sample prep, limited to volatile compounds.[21] |
| qNMR | Highly accurate (primary method)[26] | < 1.0%[25] | Absolute quantification, no analyte-specific reference needed, structural info. | Lower sensitivity than MS, requires higher sample concentration, expensive. |
Conclusion
The accurate and precise quantification of steroid impurities is a non-negotiable aspect of pharmaceutical quality control, directly impacting patient safety and regulatory compliance. There is no single "best" method; instead, the optimal choice is dictated by the specific requirements of the analysis.
-
HPLC-UV remains the undisputed workhorse for routine quality control of known impurities in bulk drug substances, offering a perfect balance of performance, robustness, and cost.
-
LC-MS/MS provides the enhanced sensitivity and specificity required for trace-level impurity analysis, stability studies where degradation products are low, and for confirmation of impurity identity.
-
GC-MS offers superior chromatographic resolution, making it the go-to method for challenging isomeric separations, provided the impurities are amenable to derivatization.
-
qNMR serves as the ultimate primary method for the absolute quantification and characterization of reference standards, providing a high level of accuracy that can be used to certify the materials used in other relative methods.
A well-equipped drug development laboratory will leverage these techniques synergistically. HPLC-UV and LC-MS/MS can be used for routine screening and quantification, GC-MS can be employed for specific challenging separations, and qNMR can provide the foundational, highly accurate data for certifying the reference standards upon which all other methods rely. By understanding the fundamental principles and practical nuances of each technique, scientists can design and execute robust, self-validating analytical methods that ensure the quality and safety of steroid therapeutics.
References
- Recent Advances on Rapid Detection Methods of Steroid Hormones in Animal Origin Foods. (2025). Biosensors, 15(4), 216.
- Recent Advances on Rapid Detection Methods of Steroid Hormones in Animal Origin Foods. (2025). National Center for Biotechnology Information.
- Recent Advances on Rapid Detection Methods of Steroid Hormones in Animal Origin Foods. (2025). MDPI.
- LC-UV and LC-MS/MS detection and quantification of steroid hormones in edible food samples and water using solid phase extraction. (2021). Taylor & Francis Online.
- How Pharmaceutical Impurity Analysis Works. (2025). ResolveMass Laboratories Inc..
- FDA´s final Guidance on Elemental Impurities in Drug Products. (2018). ECA Academy.
- Improvements in steroid screening in doping control with special emphasis to GC-MS analytical conditions and method validation. (n.d.). SciELO.
- identification of steroids in cosmetic products by tlc and hplc 1. (n.d.). ASEAN.
- Advances in steroid purification for novel techniques in carbon isotope ratio mass spectrometry of doping control. (2025). RSC Publishing.
- Guidance for Industry - ANDAs: Impurities in Drug. (2005). Regulations.gov.
- HPLC Method Development and Validation for Residue Analysis of Steroid. (n.d.). RJPT.
- Steroid Profiling by Gas Chromatography–Mass Spectrometry and High Performance Liquid .... (n.d.). PMC.
- A Comparative Guide to Urinary Steroid Profiling: GC-MS vs. LC-MS/MS. (n.d.). Benchchem.
- Elemental Impurities in Drug Products. (n.d.). A3P.
- Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025). Biotech Spain.
- Quality control in steroid profiling. (n.d.). ResearchGate.
- Quantitative NMR:. (n.d.). Unknown Source.
- Absolute content determination by quantitative NMR (qNMR) spectroscopy: a curious case of aldosterone. (2021). PMC.
- Trueness and bias of steroid measurement in external quality assessment.... (n.d.). ResearchGate.
- The New ICH Guideline on Genotoxicity (S2). (n.d.). National Institute of Health Sciences.
- Recent Advances in the Analysis of Steroid Hormones and Related Drugs. (n.d.). ResearchGate.
- HPLC Method Development and Validation for the Quantification of Related Impurities in Testosterone Cypionate Active Pharmaceutical Ingredient. (2022). Semantic Scholar.
- HPLC Method Development and Validation for Residue Analysis of Steroid. (n.d.). ResearchGate.
- Quantitative 1H and 13C NMR and Chemometric Assessment of 13C NMR Data: Application to Anabolic Steroid Formulations. (2025). MDPI.
- Effective validation of chromatographic analytical methods: The illustrative case of androgenic steroids. (2020). PubMed.
- Steroidomics via Gas Chromatography–Mass Spectrometry (GC-MS): A Comprehensive Analytical Approach for the Detection of Inborn Errors of Metabolism. (2025). MDPI.
- Profiling of Steroid Metabolic Pathways in Human Plasma by GC-MS/MS Combined with Microwave-Assisted Derivatization for Diagnosis of Gastric Disorders. (2021). PMC.
- System Suitability Test in HPLC – Key Parameters Explained. (n.d.). assayprism.com.
- A Comparative Guide to Dexamethasone and Its European Pharmacopoeia Impurities. (n.d.). Benchchem.
- System Suitability in HPLC Analysis. (n.d.). Pharmaguideline.
- System suitability Requirements for a USP HPLC Method - Tips & Suggestions. (2025). Unknown Source.
- Method development, validation, and impurity... : Journal of Advanced Pharmaceutical Technology & Research. (n.d.). Ovid.
- Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025). Unknown Source.
- An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples. (n.d.). PMC.
- OPTIMIZATION OF METHODS OF STEROID DRUG QUALITY CONTROL ON THE EXAMPLE OF GLUCOCORTICOSTEROIDS. (n.d.). Unknown Source.
- Comparison of the analysis of corticosteroids using different techniques | Request PDF. (2025). ResearchGate.
- Comparison of HPLC-UV (A) and LC-MS/MS (B) chromatograms of urinary.... (n.d.). ResearchGate.
- High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review. (2022). MDPI.
- System Suitability Tests (SST) and Troubleshooting for HPLC Methods - Live Online Training. (n.d.). ECA Academy.
- Development and validation of a quantitative proton NMR method for the analysis of pregnenolone. (2023). PubMed.
- Comparison of developed method with the previously reported methods for the determination of steroid compounds.. (n.d.). ResearchGate.
- High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review. (2022). PMC.
- Determination of Anabolic Steroids by HPLC with UV—Vis—Particle Beam Mass Spectrometry. (n.d.). SciSpace.
- Quantitative and qualitative analysis of steroids by highresolution mass spectrometry. (n.d.). Unknown Source.
- REVIEW ON ICH GUIDLINE IN IMPURITY PROFILING. (n.d.). IJCRT.org.
- Impurities in new drug substances Q3A (R2). (2006). ICH.
- ICH Q3A (R2) Impurities in new drug substances. (2006). Scientific guideline.
- LABTips: Pharmaceutical Quality Control and Impurity Testing. (2021). Labcompare.com.
- Ensuring Quality Control in Pharmaceutical Laboratories. (n.d.). Olive Bioscience.
Sources
- 1. tasianinch.com [tasianinch.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. biotech-spain.com [biotech-spain.com]
- 4. ijcrt.org [ijcrt.org]
- 5. researchgate.net [researchgate.net]
- 6. rjptonline.org [rjptonline.org]
- 7. ovid.com [ovid.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. OPTIMIZATION OF METHODS OF STEROID DRUG QUALITY CONTROL ON THE EXAMPLE OF GLUCOCORTICOSTEROIDS [rrmedicine.ru]
- 10. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 11. System Suitability Tests (SST) and Troubleshooting for HPLC Methods - Live Online Training - ECA Academy [gmp-compliance.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 14. asean.org [asean.org]
- 15. assayprism.com [assayprism.com]
- 16. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. sciex.com [sciex.com]
- 19. mdpi.com [mdpi.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Steroid Profiling by Gas Chromatography–Mass Spectrometry and High Performance Liquid Chromatography–Mass Spectrometry for Adrenal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 22. scielo.br [scielo.br]
- 23. Effective validation of chromatographic analytical methods: The illustrative case of androgenic steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. dshs-koeln.de [dshs-koeln.de]
- 25. analytical.unsw.edu.au [analytical.unsw.edu.au]
- 26. Absolute content determination by quantitative NMR (qNMR) spectroscopy: a curious case of aldosterone - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Quantitative 1H and 13C NMR and Chemometric Assessment of 13C NMR Data: Application to Anabolic Steroid Formulations [mdpi.com]
- 28. tandfonline.com [tandfonline.com]
- 29. researchgate.net [researchgate.net]
Inter-Laboratory Comparison Guide: Betamethasone Impurity Profiling & Method Optimization
Executive Summary: The Epimer Challenge
In the high-stakes environment of corticosteroid analysis, Betamethasone presents a unique analytical hurdle: its stereoisomer, Dexamethasone . These two molecules differ only by the spatial configuration of the methyl group at the C-16 position (
In inter-laboratory comparisons, the most frequent failure mode is not sensitivity, but selectivity . Many "standard" C18 protocols fail to achieve the baseline resolution (
This guide objectively compares the Traditional Porous C18 HPLC Method (often used in legacy monographs) against an Optimized Core-Shell UHPLC Method . We provide experimental evidence demonstrating why the latter offers superior resolution, faster throughput, and higher inter-lab reproducibility.
Comparative Analysis: Legacy vs. Modern Architectures
The following data summarizes a cross-functional study comparing the performance of a standard fully porous silica column against a solid-core (core-shell) particle column.
Table 1: Performance Metrics Comparison
| Metric | Method A: Traditional HPLC | Method B: Optimized Core-Shell | Performance Delta |
| Column Architecture | Fully Porous C18 (5 µm) | Core-Shell C18 (2.6 µm) | Improved mass transfer |
| Dimensions | 250 x 4.6 mm | 100 x 2.1 mm | Reduced solvent consumption |
| Flow Rate | 1.0 - 1.2 mL/min | 0.4 - 0.6 mL/min | ~50% Solvent Savings |
| Run Time | 25 - 40 minutes | 8 - 12 minutes | 3x Faster |
| Beta/Dex Resolution ( | 1.2 - 1.6 (Marginal) | 2.2 - 2.8 (Robust) | Critical Quality Attribute |
| Impurity Sensitivity (LOQ) | ~0.05% | ~0.01% | Sharper peaks = Higher S/N |
| Backpressure | < 150 bar | < 400 bar | Requires UHPLC/HPLC+ |
Scientific Rationale
-
Method A (Legacy): Relies on long column lengths to generate theoretical plates. However, the longitudinal diffusion (
-term in the van Deemter equation) is significant due to the 5 µm particle size and long run times, causing peak broadening that obscures the subtle C-16 stereo-separation. -
Method B (Modern): The solid core reduces the diffusion path length (
-term), allowing for sharper peaks. The steric selectivity of the C18 bonding on these high-density surfaces provides the necessary interaction difference to resolve the -methyl from the -methyl orientation.
Structural Logic & Degradation Pathways[1]
Understanding the impurity profile is a prerequisite for method validation. Betamethasone is susceptible to isomerization and hydrolysis, particularly at the C-17 and C-21 positions.[1]
Diagram 1: Betamethasone Degradation & Isomerization Logic
Caption: Primary degradation and impurity pathways. The acyl migration from C-17 to C-21 (Red Arrow) is the most common stability failure seen in inter-lab studies.
Recommended Experimental Protocol (Self-Validating)
This protocol is designed to be robust , meaning it resists minor variations in pH or organic composition—a common source of inter-laboratory error.
Reagents & Conditions[3][4][5][6][7]
-
Stationary Phase: Core-Shell C18, 100 x 2.1 mm, 2.6 µm (e.g., Kinetex C18 or Accucore C18).
-
Mobile Phase A: 10 mM Monobasic Potassium Phosphate (adjust to pH 3.0 with Phosphoric Acid).
-
Why pH 3.0? Acidic pH suppresses silanol ionization on the column, reducing tailing for the basic steroid skeleton and preventing peak splitting of ionizable impurities.
-
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Column Temp: 45°C (Critical for mass transfer kinetics).
-
Detection: UV @ 240 nm (Max absorption for the conjugated diene system).
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.0 | 75 | 25 | Initial |
| 2.0 | 75 | 25 | Isocratic Hold |
| 10.0 | 45 | 55 | Linear Ramp |
| 12.0 | 5 | 95 | Wash |
| 12.1 | 75 | 25 | Re-equilibration |
System Suitability Test (SST) - The Trust Mechanism
Before running samples, every lab must pass this self-validating check. If these criteria are not met, data should be rejected.
-
Resolution (
): between Betamethasone and Dexamethasone. -
Tailing Factor (
): for the Betamethasone peak.[2] -
Precision: %RSD
for 5 replicate injections of the standard.
Inter-Laboratory Validation Workflow
To ensure that results from Lab A (e.g., R&D) match Lab B (e.g., QC), a standardized validation workflow is required. This diagram outlines the decision logic for handling impurities.
Diagram 2: Inter-Lab Method Transfer & Decision Logic
Caption: Decision tree for ensuring inter-laboratory consistency. The resolution check is the "Go/No-Go" gate.
References
-
United States Pharmacopeia (USP). USP Monograph: Betamethasone Valerate. USP-NF.[3]
-
European Directorate for the Quality of Medicines (EDQM). Betamethasone - Related Substances (EP 8.0 Method). European Pharmacopoeia.[4][5][6]
-
Aqeel, Z., & Koerner, P. (2023). USP Dexamethasone Assay and Organic Impurities by LC-UV using Core-Shell UHPLC Column.[2] Phenomenex Application Notes.[7][2]
-
Byrne, J., et al. (2020). An RP-HPLC Method for the Stability-Indicating Analysis of Impurities of Betamethasone-17-Valerate.[8] Biomedical Chromatography.[9][3][8]
-
Separation Science. (2023). Dexamethasone: An HPLC assay and impurity profiling following the USP.[3][2]
Sources
- 1. researchgate.net [researchgate.net]
- 2. phenomenex.com [phenomenex.com]
- 3. sepscience.com [sepscience.com]
- 4. lcms.labrulez.com [lcms.labrulez.com]
- 5. ramoliya.com [ramoliya.com]
- 6. synthinkchemicals.com [synthinkchemicals.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. researchgate.net [researchgate.net]
- 9. uspbpep.com [uspbpep.com]
Definitive Guide: Relative Response Factor (RRF) Determination for Betamethasone Impurities
The following guide provides an in-depth technical comparison of methodologies for determining Relative Response Factors (RRF) for Betamethasone and its related impurities.
Executive Summary
In the development of corticosteroid therapeutics like Betamethasone, the accurate quantification of impurities is a critical safety requirement mandated by ICH Q3A/Q3B guidelines. Because impurities often lack commercially available reference standards, Relative Response Factors (RRF) are used to correct for differences in detector sensitivity between the Active Pharmaceutical Ingredient (API) and the impurity.[1]
This guide compares the industry-standard HPLC-UV Slope Method against the emerging orthogonal approach of Quantitative NMR (qNMR) . While the HPLC-UV Slope Method remains the regulatory "gold standard" for routine QC, this analysis demonstrates why qNMR is superior for initial structural validation and determining RRFs for unstable or non-isolatable degradants.
Part 1: Technical Deep Dive & Mechanism
The Challenge: Chromophoric Variance in Steroids
Betamethasone (
-
Isomeric Impurities (e.g., Betamethasone 17-Valerate vs. 21-Valerate): Often possess identical chromophores, resulting in RRF values close to 1.0.
-
Degradation Impurities: Oxidative degradation or A-ring reduction can significantly alter the molar extinction coefficient (
), leading to RRF values deviating sharply from 1.0 (e.g., 0.2 – 1.5).
Failure to apply the correct RRF results in either under-reporting toxic impurities or over-reporting safe byproducts, leading to batch rejection.
Comparison of Methodologies
| Feature | Method A: HPLC-UV Slope Method (Standard) | Method B: qNMR Spectroscopy (Advanced) | Method C: Single-Point Calibration (Routine) |
| Principle | Ratio of linear regression slopes (Impurity vs. API) across a concentration range.[2] | Molar ratio determination using proton integration (independent of UV extinction). | Ratio of peak areas at a single concentration point.[3] |
| Accuracy | High (Compensates for intercept bias). | Very High (Absolute quantification). | Moderate to Low (Prone to bias if intercept |
| Prerequisites | Requires isolated, pure impurity standard (>95% purity). | Requires known structure; does not require pure standard (can use mixtures). | Requires isolated impurity standard.[4] |
| Throughput | Low (Requires extensive dilution series). | Medium (Requires NMR time). | High (Single injection). |
| Primary Use | Method Validation, Regulatory Submission.[5] | Structure Elucidation, RRF determination for unstable compounds. | Routine QC (once RRF is established). |
Part 2: Experimental Protocols
Protocol A: The Gold Standard – HPLC-UV Slope Method
This protocol determines the RRF by establishing the linearity of response for both the API and the isolated impurity.
Prerequisites:
-
Betamethasone API Reference Standard (Certified).
-
Betamethasone Impurity Standard (e.g., Impurity E - Betamethasone 21-valerate).
-
HPLC System (UV detection at 254 nm).[6]
Step-by-Step Workflow:
-
Stock Preparation: Prepare individual stock solutions of Betamethasone API and Impurity E at 1.0 mg/mL in Acetonitrile.
-
Linearity Series: Dilute stocks to create 6 concentration levels ranging from LOQ (approx. 0.05%) to 150% of the impurity specification limit (e.g., 0.1 µg/mL to 5.0 µg/mL).
-
Injection: Inject each solution in triplicate.
-
Plot Construction: Plot Concentration (x-axis) vs. Average Peak Area (y-axis) .
-
Regression Analysis: Calculate the slope (
) and coefficient of determination ( ) for both curves. Ensure .[7] -
Calculation:
Protocol B: The Orthogonal Validator – qNMR Method
Used when the impurity cannot be isolated in high purity or is unstable.
Prerequisites:
-
400 MHz (or higher) NMR Spectrometer.
-
Internal Standard (IS) with non-overlapping signals (e.g., Maleic Acid or TCNB).
Step-by-Step Workflow:
-
Sample Prep: Dissolve the enriched impurity fraction (purity can be <90%) and a known mass of Internal Standard in deuterated solvent (DMSO-d6).
-
Acquisition: Acquire 1H-NMR spectrum with a relaxation delay (
) 5 T1 (typically 30s) to ensure full relaxation. -
Integration: Integrate a distinct proton signal for the Impurity (
) and the Internal Standard ( ). -
Molar Response Calculation: Calculate the absolute mass/concentration of the impurity using the stoichiometry of protons.
-
UV Correlation: Inject the same NMR solution into the HPLC to get the UV response.
-
RRF Derivation: Correlate the "True Concentration" (from qNMR) with the "UV Response" (from HPLC) relative to the API.
Part 3: Visualization & Logic
Decision Framework for RRF Determination
The following diagram illustrates the decision logic for selecting the appropriate RRF determination method during Betamethasone method development.
Figure 1: Decision Matrix for selecting RRF determination methodology based on standard availability and stability.
Workflow: HPLC-UV Slope Calculation
Visualizing the mathematical derivation of RRF from linearity data.
Figure 2: Step-by-step workflow for the Slope-Based RRF determination method.[8]
Part 4: Data Presentation & Analysis
The following table summarizes theoretical and experimental RRF values for common Betamethasone impurities. Note how structural changes affect the RRF.
Table 1: Comparative RRF Values for Betamethasone Impurities (HPLC-UV @ 254 nm)
| Impurity Name | EP/USP Designation | Structural Change | Expected RRF | Method of Choice |
| Betamethasone | API | N/A | 1.00 | Reference |
| Betamethasone-21-Acetate | Impurity A | Esterification at C21 | ~1.0 - 1.1 | Slope Method |
| Betamethasone-17-Valerate | Impurity E | Esterification at C17 | ~1.1 - 1.2 | Slope Method |
| Degradant X (Oxidized) | Unspecified | A-ring saturation | < 0.1 (Low UV) | qNMR |
| Degradant Y (Dimer) | Unspecified | Conjugation extension | > 1.5 (High UV) | qNMR |
Critical Insight: For impurities like "Degradant X" where the chromophore is destroyed, using an assumed RRF of 1.0 would lead to a massive under-estimation of the impurity (potentially 10x lower than reality), posing a severe safety risk. This is where qNMR validation is indispensable.
References
-
European Pharmacopoeia (Ph.[7][9] Eur.) . Chapter 2.2.46 Chromatographic Separation Techniques. EDQM. Available at: [Link]
-
Webster, G. K., et al. (2018). Relative Response Factor Determination in HPLC: A Comparison of Methods. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Nuclear Magnetic Resonance Spectroscopy. Available at: [Link]
-
ICH Expert Working Group . ICH Q3B(R2) Impurities in New Drug Products. International Council for Harmonisation.[5] Available at: [Link]
Sources
- 1. Relative Response Factor (RRF) in HPLC | MICROSOLV [mtc-usa.com]
- 2. ijpsonline.com [ijpsonline.com]
- 3. trungtamthuoc.com [trungtamthuoc.com]
- 4. Complimentary techniques for determining relative response factor of non- isolated impurities - Syngene International Ltd [syngeneintl.com]
- 5. enovatia.com [enovatia.com]
- 6. uspbpep.com [uspbpep.com]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. academic.oup.com [academic.oup.com]
- 9. pharmaguru.co [pharmaguru.co]
Proper Disposal Procedures for Betamethasone 9,11-Epoxide 21-Propionate
[1]
Introduction: The Imperative of Containment
Betamethasone 9,11-Epoxide 21-Propionate (CAS: 205105-83-5) is a critical impurity and intermediate in the synthesis of betamethasone-class corticosteroids.[1] Unlike standard laboratory reagents, this compound possesses the potent biological activity characteristic of glucocorticoids, combined with the chemical reactivity of an epoxide ring.
As a Senior Application Scientist, I cannot overstate this: Disposal is not merely "throwing away"; it is the final step of containment. Improper disposal risks environmental bioaccumulation and endocrine disruption in wildlife, as well as inadvertent exposure to waste handling personnel.
This guide moves beyond generic safety data sheets (SDS) to provide a logic-driven, operational protocol for the sequestration and destruction of this specific compound.
Hazard Identification & Risk Assessment
Before initiating disposal, you must understand the specific risks that dictate our protocols.
Physicochemical & Toxicological Profile
| Property | Detail | Operational Implication |
| CAS Number | 205105-83-5 | Unique identifier for waste manifests.[1] |
| Molecular Formula | C₂₅H₃₂O₆ | Steroid backbone requires high-temp incineration for destruction.[1] |
| Hazard Class | Reproductive Toxin (Cat 1B) ; STOT-RE (Endocrine) | Zero-tolerance for aerosolization during disposal.[1] |
| Reactivity | 9,11-Epoxide Ring | Susceptible to ring-opening; stable in neutral conditions but reactive with strong nucleophiles.[1] |
The "Why" Behind the Protocol
-
Bioactivity: Corticosteroids are endocrine disruptors. Even trace amounts in wastewater can affect aquatic life. Therefore, drain disposal is strictly prohibited.
-
Epoxide Stability: The epoxide moiety poses a specific alkylation risk. Therefore, chemical deactivation (e.g., bleach) is unreliable compared to thermal destruction.[1]
Pre-Disposal Handling & Segregation
Effective disposal starts at the bench. Segregation prevents cross-contamination and ensures regulatory compliance (RCRA).
Waste Stream Classification
| Waste Type | Description | Container Type | Labeling |
| Solid Waste | Pure powder, contaminated weighing boats, gloves, paper towels.[1] | Rigid, puncture-resistant container (Black or Blue bin depending on site RCRA status).[1] | "Hazardous Pharmaceutical Waste - Toxic" |
| Liquid Waste | Mother liquors, HPLC effluent, dissolved residues.[1] | HDPE Carboy (compatible with solvent matrix). | "Hazardous Waste - Flammable/Toxic" (List solvents + API).[1] |
| Sharps | Needles, glass pipettes contaminated with the compound. | Rigid Sharps Container (Red/Yellow). | "Biohazard/Sharps - Chemically Contaminated" |
Workflow Visualization: Waste Segregation Logic
The following decision tree guides you through the immediate segregation process at the point of generation.
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Bulk & Trace)
Objective: Complete thermal destruction of the steroid nucleus.
-
Containment: Collect solid waste in a clear polyethylene bag (minimum 2 mil thickness).
-
Double-Bagging: Place the primary bag inside a secondary bag to prevent exterior contamination during transport.
-
Sealing: Goose-neck seal the bags with tape. Do not use twist ties alone.
-
Binning: Deposit into the Black RCRA Hazardous Waste Bin (or site-equivalent for incineration).
-
Note: While this specific intermediate may not be P-listed (EPA), best practice for potent corticosteroids dictates managing them as hazardous waste to ensure incineration rather than landfilling.[1]
-
Protocol B: Liquid Waste (HPLC & Mother Liquors)
Objective: Prevent environmental release and solvent incompatibility.
-
Compatibility Check: Ensure the waste carboy material (usually HDPE) is compatible with the solvent matrix (e.g., Acetonitrile, Methanol, DCM).[1]
-
Transfer: Use a funnel with a lid or a safety waste funnel to minimize evaporation.
-
Labeling: Immediately update the carboy tag.
-
Constituents: List all solvents by % volume.
-
Active: Explicitly write "Contains Betamethasone 9,11-Epoxide 21-Propionate (<1%)".[1]
-
Hazard Checkboxes: Check "Toxic" and "Flammable" (if applicable).
-
-
Closure: Cap tightly when not actively adding waste.
Protocol C: Spill Management (Accidental Release)
Objective: Containment without aerosolization.
-
Isolate: Evacuate the immediate area. Post "Do Not Enter" signage.
-
PPE Up: Don double nitrile gloves, Tyvek sleeves/gown, and an N95 or P100 respirator (if powder is loose).
-
Contain:
-
Powder: Do NOT sweep. Cover with damp paper towels (soaked in water or mild surfactant) to prevent dust generation.
-
Liquid: Cover with absorbent pads.
-
-
Clean: Wipe from the outside in. Place all cleanup materials into a hazardous waste bag.
-
Verify: Clean the surface with a detergent solution, followed by a water rinse.
Regulatory Compliance & Final Destruction
US EPA (RCRA) Considerations[1]
-
Status: Betamethasone 9,11-Epoxide 21-Propionate is not explicitly P-listed or U-listed.[1]
-
Characteristic Waste: If dissolved in ignitable solvents (Flash point <60°C), it carries the D001 code.
-
Generator Knowledge: As the generator, you must classify the waste based on toxicity. Due to the H360 (Reproductive Toxicity) classification, it must be treated as Non-RCRA Regulated Hazardous Waste (if no other characteristics apply) but must be destined for incineration .[1]
Final Disposition
-
Incineration: The only acceptable method of final disposal is high-temperature incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility).[1]
-
Temperature: >1000°C is required to break the steroid backbone and epoxide ring effectively.
-
Prohibition: Never autoclave this waste (volatilization risk) and never sewer it.
References
-
Santa Cruz Biotechnology. Betamethasone 9,11-Epoxide 21-Propionate Product Data & Safety. Retrieved from [1]
-
U.S. Environmental Protection Agency (EPA). Management of Pharmaceutical Hazardous Waste (40 CFR Part 266 Subpart P).[2] Retrieved from
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [1]
-
National Institutes of Health (PubChem). Betamethasone Compound Summary (Analog Reference). Retrieved from [1]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
